molecular formula C6H9N3O2 B1521276 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide CAS No. 89598-65-2

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Katalognummer: B1521276
CAS-Nummer: 89598-65-2
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: IYKYFKMTXFBYAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYFKMTXFBYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669368
Record name 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89598-65-2
Record name 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation, outlines its key reactivity patterns, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethyloxazole ring introduces a versatile handle for further chemical elaboration, opening avenues for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the essential chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 89598-65-2
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Physical Form Solid-
Solubility Soluble in polar organic solvents such as ethanol and methanol.

Synthesis of this compound

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. This straightforward and generally high-yielding reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine hydrate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation, outlines its key reactivity patterns, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of enzyme inhibitors and receptor modulators. The incorporation of a carbohydrazide functional group at the 5-position of the 2,4-dimethyloxazole ring introduces a versatile handle for further chemical elaboration, opening avenues for the construction of diverse molecular architectures with potential therapeutic applications. This guide will delve into the essential chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 89598-65-2
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Physical Form Solid-
Solubility Soluble in polar organic solvents such as ethanol and methanol.

Synthesis of this compound

The most direct and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. This straightforward and generally high-yielding reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine hydrate.

Synthetic Workflow

The synthesis of this compound is a two-step process starting from commercially available ethyl acetoacetate. The initial step involves the construction of the oxazole ring, followed by the conversion of the ethyl ester to the desired carbohydrazide.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate + Acetonitrile B Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate A->B  [1] Tf₂O, Pyridine  [2] NaH, Acetonitrile C Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate D This compound C->D  Hydrazine Hydrate,  Ethanol, Reflux

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol details the conversion of the precursor, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, to the target carbohydrazide.

Materials:

  • Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • Hydrazine hydrate (98%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the ester starting material and the hydrazine hydrate, ensuring a homogeneous reaction mixture. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion in a reasonable timeframe.

  • Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure complete conversion of the ester and to compensate for any potential volatility or side reactions.

  • Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the nucleophilic attack of the hydrazine on the ester carbonyl, leading to an efficient conversion to the hydrazide.

  • Cooling and Precipitation: The carbohydrazide product is typically less soluble in cold ethanol than the starting ester, allowing for its isolation by precipitation upon cooling.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal amino group of the hydrazide moiety and the potential for electrophilic substitution on the oxazole ring.

Reactions of the Carbohydrazide Group

The hydrazide functional group is a versatile synthon for the construction of various heterocyclic systems and other functional groups.

Reactivity_Diagram cluster_0 Key Reactions A This compound B Hydrazones A->B  Aldehydes/Ketones C 1,3,4-Oxadiazoles A->C  Carboxylic Acids/  Acid Chlorides D Pyrazoles A->D  1,3-Dicarbonyls

Key reactions of the carbohydrazide moiety.
  • Formation of Hydrazones: The carbohydrazide readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex molecules with potential biological activity.

  • Cyclization to 1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under dehydrating conditions leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles, another important class of heterocyclic compounds.

  • Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole derivatives.

Reactivity of the Oxazole Ring

The 2,4-dimethyl-1,3-oxazole ring is an electron-rich aromatic system. It can undergo electrophilic substitution, although the presence of the electron-withdrawing carbohydrazide group at the 5-position will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery

Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Role in a Drug Discovery Workflow

The versatility of the carbohydrazide group allows for its incorporation into a variety of molecular scaffolds, making it a key building block in a typical drug discovery workflow.

Drug_Discovery_Workflow A This compound (Starting Material) B Library Synthesis (e.g., Hydrazone formation, Cyclizations) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Role in a typical drug discovery workflow.

By reacting this compound with a diverse set of aldehydes, ketones, carboxylic acids, or other suitable reagents, a large library of derivatives can be rapidly synthesized. These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. Subsequent lead optimization studies can then be performed to improve the potency, selectivity, and pharmacokinetic properties of these initial hits.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its carbohydrazide functionality provide access to a wide range of more complex molecular structures. The established biological importance of the oxazole scaffold makes this compound and its derivatives promising candidates for the discovery of new therapeutic agents. This guide provides a solid foundation of its chemical properties and synthetic utility, empowering researchers to effectively incorporate this compound into their research and development endeavors.

References

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

  • Dyusebaeva, A., & Kalugin, S. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of hydrazide compound.
  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]

  • Metwally, M. A., et al. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • Metwally, M. A. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Onyeyilim, C., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • AL. Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, followed by its conversion to the target carbohydrazide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the experimental causality and practical considerations of the synthesis pathway.

Introduction and Strategic Overview

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The carbohydrazide functional group is a versatile handle for the further elaboration of molecular complexity, often serving as a precursor for the synthesis of other heterocyclic systems such as oxadiazoles and triazoles. The target molecule, this compound, combines these two valuable moieties, making it a desirable building block for library synthesis and lead optimization programs.

The synthetic strategy outlined herein is a logical and efficient two-step sequence. The first step involves the construction of the substituted oxazole ring system via a Hantzsch-type synthesis, a classic and reliable method for the formation of thiazole and oxazole rings.[1] The second step is a standard and high-yielding conversion of a carboxylic acid ester to a carbohydrazide through hydrazinolysis.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted below. The initial step is the condensation of ethyl 2-chloroacetoacetate with acetamide to form the oxazole ring of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This intermediate is then subjected to hydrazinolysis to yield the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch-type Oxazole Synthesis cluster_step2 Step 2: Hydrazinolysis A Ethyl 2-chloroacetoacetate C Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate A:e->C:w Condensation B Acetamide B:e->C:w E This compound C:e->E:w Nucleophilic Acyl Substitution D Hydrazine Hydrate D:e->E:w

A high-level overview of the two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

The formation of the 2,4,5-trisubstituted oxazole ring is achieved through a condensation reaction analogous to the Hantzsch thiazole synthesis.[1] In this reaction, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and acetamide provides the necessary nitrogen and carbon atoms for the oxazole ring formation.

Mechanistic Rationale

The reaction is believed to proceed via an initial N-alkylation of the acetamide by the α-haloketone, ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization through the attack of the enol or enolate of the acetamide moiety onto the ketone carbonyl. Subsequent dehydration of the resulting cyclic intermediate affords the aromatic oxazole ring. The choice of a suitable solvent and the management of reaction temperature are critical to favor the desired reaction pathway and minimize side reactions, such as the self-condensation of ethyl 2-chloroacetoacetate.[2]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloroacetoacetate

  • Acetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.0 equivalent) and absolute ethanol. Stir the mixture until the acetamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the corresponding carbohydrazide is a straightforward nucleophilic acyl substitution reaction. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable carbohydrazide.[3][4]

Mechanistic Rationale

The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate initiates a nucleophilic attack on the carbonyl carbon of the ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group, which is subsequently protonated by the newly formed hydrazide or another proton source in the reaction mixture to form ethanol. The use of excess hydrazine hydrate and heating ensures the reaction goes to completion.

Detailed Experimental Protocol

Materials:

  • Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

Data Summary and Characterization

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59Liquid
AcetamideC₂H₅NO59.07Solid
Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylateC₈H₁₁NO₃169.18Liquid/Solid
This compoundC₆H₉N₃O₂155.16Solid

Expected Characterization Data for this compound:

  • ¹H NMR: Resonances corresponding to the two methyl groups on the oxazole ring, the NH and NH₂ protons of the hydrazide group.

  • ¹³C NMR: Signals for the carbonyl carbon of the hydrazide, the carbons of the oxazole ring, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C=N and C-O stretching of the oxazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, beginning with a Hantzsch-type oxazole synthesis followed by hydrazinolysis, utilizes readily available starting materials and standard laboratory techniques. This guide offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Organic Syntheses Procedure. chloroacetamide. [Link]

  • Sciencemadness Wiki. Chloroacetamide. [Link]

  • Asiri, A. M. Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. [Link]

Sources

An In-depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89598-65-2 Molecular Formula: C₆H₉N₃O₂ Molecular Weight: 155.16 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers and drug development professionals. By leveraging established principles of organic synthesis and drawing parallels from structurally related pharmacophores, this document outlines the synthesis, characterization, and potential therapeutic applications of this molecule.

Strategic Importance in Medicinal Chemistry

The this compound scaffold represents a confluence of two privileged heterocyclic systems in drug discovery: the oxazole ring and the carbohydrazide moiety. Oxazole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the hydrazide functional group is a versatile synthon for the construction of various heterocyclic compounds and is known to contribute to a broad spectrum of pharmacological effects, notably as an antimicrobial and antitubercular agent.[2][3][4] The strategic combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity.

Synthesis and Mechanism

A robust and efficient synthesis of this compound can be achieved through a two-step process. The initial step involves the construction of the core oxazole ring system to yield the precursor, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This is followed by the conversion of the ester to the desired carbohydrazide via hydrazinolysis.

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

A modified Hantzsch pyridine synthesis provides a reliable method for the construction of the 2,4-dimethyl-1,3-oxazole ring.[5][6][7][8] This approach involves the condensation of an alpha-halo ketone with an amide. In this specific synthesis, ethyl 2-chloroacetoacetate serves as the alpha-halo ketone, and acetamide provides the requisite nitrogen and methyl group for the C2 position of the oxazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.2 eq) in a suitable solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Causality of Experimental Choices:

  • Reagents: Ethyl 2-chloroacetoacetate is chosen for its bifunctional nature, providing both the ketone and the leaving group (chloride) necessary for cyclization. Acetamide is a simple and readily available source for the C2-methyl and nitrogen atoms of the oxazole ring.

  • Solvent: Toluene is an effective solvent for this condensation reaction due to its high boiling point, which allows for the necessary thermal energy to drive the reaction to completion.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward nucleophilic acyl substitution reaction using hydrazine hydrate.[9][10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature with stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Work-up and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield this compound as a crystalline solid.[10]

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

  • Solvent: Ethanol is a common solvent for this reaction as it dissolves the starting ester and is compatible with hydrazine hydrate.

  • Purification: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high purity.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Hydrazinolysis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction1 Condensation (Toluene, Reflux) Ethyl 2-chloroacetoacetate->Reaction1 Acetamide Acetamide Acetamide->Reaction1 Ester Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate Reaction1->Ester Reaction2 Nucleophilic Acyl Substitution (Ethanol, Reflux) Ester->Reaction2 Precursor Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthetic pathway for this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound.

PropertyValue
CAS Number 89598-65-2
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point >150 °C (decomposes) (predicted)
Solubility Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water (predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.5 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂), ~2.5 (s, 3H, oxazole-CH₃), ~2.3 (s, 3H, oxazole-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), ~160 (oxazole C2), ~150 (oxazole C5), ~130 (oxazole C4), ~15 (oxazole-CH₃), ~10 (oxazole-CH₃)
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend), ~1550 (C=N stretch)[11][12][13]
Mass Spectrometry (EI) m/z (%): 155 (M⁺), fragments corresponding to loss of NH₂NH, CO, and cleavage of the oxazole ring[14][15]

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several promising avenues for investigation in drug discovery.

Antimicrobial and Antitubercular Activity

Both oxazole and hydrazide moieties are well-established pharmacophores in the development of antimicrobial agents.[1][2][3][4] Notably, oxazole-containing compounds have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][17][18][19] The hydrazide group is also a key feature of isoniazid, a first-line antitubercular drug. Therefore, this compound and its derivatives are prime candidates for screening against a panel of pathogenic bacteria and fungi, with a particular emphasis on M. tuberculosis.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[20][21][22] The oxazole scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors.[23] The nitrogen and oxygen atoms of the oxazole ring, along with the carbonyl group of the hydrazide, can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases. This makes this compound an attractive starting point for the development of novel kinase inhibitors.

Potential Biological Signaling Pathway Interaction:

Kinase_Inhibition Compound This compound Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Binds to ATP pocket Compound->Block Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Substrate->Phosphorylated_Substrate Phosphorylation Cell_Signaling Downstream Cell Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Block->Substrate Inhibition

Hypothesized mechanism of kinase inhibition.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with significant potential for applications in medicinal chemistry. The synthetic route outlined in this guide is robust and utilizes common laboratory reagents and techniques. The presence of both the oxazole and carbohydrazide moieties suggests a high likelihood of interesting biological activity, particularly in the areas of antimicrobial and anticancer research.

Future work should focus on the synthesis and biological evaluation of a library of derivatives based on this core scaffold. Modifications to the substituents on the oxazole ring and derivatization of the hydrazide moiety could lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

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biological activity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Framework for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of this compound (CAS: 89598-65-2)[1]. While direct biological data for this specific molecule is sparse in current literature, its structure combines two highly significant pharmacophores: the 1,3-oxazole ring and a carbohydrazide moiety. The 1,3-oxazole core is a constituent of numerous compounds with established antimicrobial, anticancer, and anti-inflammatory properties[2][3][4]. Similarly, the carbohydrazide group is a key structural motif in various therapeutic agents, particularly known for its role in antitubercular and anticancer compounds[5][6]. This guide synthesizes existing knowledge on these structural analogs to build a predictive framework for the biological potential of the title compound. We present a plausible synthetic route and outline a strategic, multi-tiered experimental workflow for systematically screening its antimicrobial, anticancer, and anti-inflammatory activities. Detailed, field-proven protocols and data presentation templates are provided to facilitate a rigorous and efficient investigation.

Introduction to the Core Pharmacophores: A Rationale for Investigation

The rationale for investigating this compound stems from the well-documented and diverse bioactivities of its constituent chemical motifs. The strategic combination of these two pharmacophores presents a compelling case for novel therapeutic potential.

The 1,3-Oxazole Nucleus: A Privileged Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry[2]. Its planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets. Oxazole derivatives are integral to a wide array of marketed drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including:

  • Anticancer Activity: Many oxazole-containing compounds exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and tyrosine kinases[7][8].

  • Antimicrobial Activity: The oxazole scaffold is found in compounds with significant antibacterial and antifungal properties[4][9][10].

  • Anti-inflammatory Activity: Certain derivatives act as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2)[2][3].

The Carbohydrazide Moiety: A Versatile Functional Group

The carbohydrazide functional group (-CONHNH₂) is a derivative of hydrazine that acts as both a flexible linker and a potent pharmacophore. Its unique chemical properties, including its capacity for chelation and its ability to form stable hydrazone linkages, contribute to its biological significance. Hydrazide and hydrazone derivatives are known to possess:

  • Antitubercular Activity: The hydrazide motif is famously present in isoniazid, a frontline drug for tuberculosis, and numerous other derivatives have been developed as potent antimycobacterial agents[5].

  • Anticancer Activity: Various carbohydrazide derivatives have demonstrated significant activity against leukemia and other cancer cell lines[6].

  • Antifungal Activity: The N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide framework, which is structurally related, has shown potent antifungal properties, potentially by targeting succinate dehydrogenase (SDH)[11].

The fusion of the stable, biologically active oxazole ring with the versatile carbohydrazide linker in this compound suggests a high probability of discovering novel and potent biological effects.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for any biological investigation. Based on standard heterocyclic chemistry principles, a highly plausible and efficient route to synthesize the title compound is via the hydrazinolysis of its corresponding ester precursor.

Proposed Synthetic Workflow

The synthesis can be logically approached in two stages: first, the formation of the oxazole ring to create an ester intermediate, followed by conversion to the final carbohydrazide product.

G cluster_0 Synthesis of this compound start Ethyl Acetoacetate + Acetamide intermediate Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate start->intermediate Cyclocondensation product This compound intermediate->product Hydrazinolysis (Ethanol, Reflux) reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Materials:

  • Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution at room temperature. The addition of excess hydrazine drives the reaction to completion.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears (typically 4-6 hours).

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A white precipitate of the carbohydrazide product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.

  • Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is mandatory.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and absence of impurities.

  • FT-IR Spectroscopy: To identify key functional groups, specifically the hydrazide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretches (approx. 3200-3400 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.

Predicted Biological Activities & Proposed Screening Funnels

Based on the activities of its parent pharmacophores, we propose a targeted screening approach focusing on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity Screening

Rationale: The prevalence of both oxazole and hydrazide moieties in known antimicrobial agents makes this a primary area for investigation[10][12][13].

G cluster_1 Antimicrobial Screening Workflow A Compound Stock (DMSO) B Broth Microdilution Assay (96-well plate) A->B C Determine MIC (Minimum Inhibitory Concentration) B->C 24-48h Incubation D Determine MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) C->D Plate on Agar E Active Hit D->E

Caption: Workflow for primary antimicrobial activity screening.

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a concentration range of 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microorganism Strain MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

| C. albicans | ATCC 90028 | | |

Anticancer Activity Screening

Rationale: Oxazole derivatives are well-established anticancer agents, with some acting as tubulin inhibitors or kinase inhibitors[7][8][14]. The carbohydrazide moiety can also contribute to or enhance this activity[6].

G cluster_2 In Vitro Anticancer Screening Funnel A Compound Stock (DMSO) B Treat Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) A->B C 72h Incubation B->C D MTT / SRB Assay (Cell Viability) C->D E Calculate IC50 Value D->E F Potent Hit (IC50 < 10 µM) E->F

Caption: Funnel approach for primary anticancer cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation:

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT-116 Colorectal Carcinoma

| HepG2 | Hepatocellular Carcinoma | |

Anti-inflammatory Activity Screening

Rationale: The structural similarity of the oxazole core to known anti-inflammatory drugs like Oxaprozin (a COX-2 inhibitor) provides a strong basis for this investigation[2][3][15].

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NAME or Dexamethasone) plus LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent system.

  • Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation:

Assay Endpoint IC50 (µM) Max Inhibition (%)
NO Inhibition Nitrite Production

| Cytotoxicity | Cell Viability (RAW 264.7) | | |

Mechanistic Deconvolution: A Pathway to Understanding

Should primary screening yield a positive hit in any of the above areas, the next logical step is to investigate the mechanism of action (MoA).

G cluster_3 Hypothetical Anti-inflammatory MoA via NF-κB LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide Compound->IKK Potential Inhibition Point IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription

Caption: A potential mechanism for anti-inflammatory action.

If the compound shows anti-inflammatory activity, a Western blot analysis could be performed to assess its effect on key signaling proteins in the NF-κB pathway (e.g., phosphorylation of IκBα and p65) in LPS-stimulated macrophages. Similarly, if anticancer activity is observed, follow-up studies could include cell cycle analysis by flow cytometry or specific enzyme inhibition assays (e.g., tubulin polymerization or a kinase panel) to identify the molecular target.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Its composite structure, leveraging the proven therapeutic scaffolds of oxazole and carbohydrazide, provides a strong rationale for its investigation as a potential antimicrobial, anticancer, or anti-inflammatory agent. The systematic screening funnel outlined in this guide provides a clear and robust pathway for elucidating its biological activity profile. Positive results from this initial screen would warrant extensive follow-up, including mechanism-of-action studies and the initiation of a structure-activity relationship (SAR) program to synthesize and test analogs for improved potency and selectivity.

References

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2,4-Dimethyl-1,3-oxazole-5-carbohydrazide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Derivatives and Analogs

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with their unique structures enabling specific interactions with biological targets. Among these, the oxazole ring system—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a privileged scaffold in drug discovery.[1] Oxazoles are present in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[2][3] The substitution pattern on the oxazole ring plays a pivotal role in defining the molecule's pharmacological profile, making it a versatile template for developing novel therapeutics.[1][4] This guide focuses on a specific, highly adaptable starting molecule: this compound, and explores the synthesis, biological significance, and therapeutic potential of its derivatives.

The Core Moiety: this compound

The compound this compound (CAS 89598-65-2) serves as an ideal starting point for chemical library synthesis.[5] Its structure is characterized by three key features:

  • The 1,3-Oxazole Ring: A stable aromatic core that confers specific electronic and conformational properties.

  • Dimethyl Substitution: Methyl groups at positions C2 and C4 enhance lipophilicity and can influence binding affinity to biological targets.[6]

  • The C5-Carbohydrazide Group (-CONHNH₂): This functional group is the cornerstone of the molecule's versatility. The terminal primary amine of the hydrazide is a potent nucleophile, readily reacting with a wide range of electrophiles to generate a diverse library of derivatives. This reactivity is crucial for exploring the structure-activity relationships (SAR) of the scaffold.

The carbohydrazide moiety is an attractive functional group for creating novel compounds with a broad range of biological activities.[7]

Synthesis and Derivatization Strategies

The generation of a diverse library of analogs begins with the robust synthesis of the core carbohydrazide, followed by parallel reactions to introduce various functionalities.

Synthesis of the Core Scaffold

The synthesis of this compound typically starts from the corresponding ethyl ester, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. The carbohydrazide is then formed via a simple and efficient hydrazinolysis reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in ethanol (10 mL/g of ester), add hydrazine monohydrate (2.0-3.0 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the resulting white solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.

  • Drying: Dry the product under vacuum to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Synthesis of Derivatives

The carbohydrazide core is a versatile building block. By reacting it with various electrophilic reagents, a wide array of derivatives, such as hydrazones, thiadiazoles, and triazoles, can be synthesized.

Workflow for Derivative Synthesis

G core 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide sub_aldehyde Substituted Aldehydes/ Ketones core->sub_aldehyde sub_isocyanate Isocyanates/ Isothiocyanates core->sub_isocyanate sub_anhydride Acid Anhydrides/ Acyl Chlorides core->sub_anhydride prod_hydrazone Schiff Bases (Hydrazones) sub_aldehyde->prod_hydrazone Condensation (cat. acid) prod_thiosemicarbazide Substituted (Thio)semicarbazides sub_isocyanate->prod_thiosemicarbazide Addition prod_diacylhydrazine N,N'-Diacylhydrazines sub_anhydride->prod_diacylhydrazine Acylation

Caption: General synthetic routes for derivatization of the core carbohydrazide.

Pharmacological Significance and Biological Activities

Derivatives of the 2,4-dimethyloxazole scaffold have demonstrated significant potential across several therapeutic areas. The strategic modification of the carbohydrazide moiety allows for the fine-tuning of these activities.

Antimicrobial Activity

Oxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[8] The mechanism often involves disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Studies have shown that carbohydrazide-derived analogs exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[1][9][10] The introduction of aromatic and heterocyclic moieties via hydrazone linkage often enhances this antimicrobial efficacy.[11]

Derivative ClassTarget OrganismActivity RangeReference
Aryl HydrazonesS. aureus, E. coliModerate to High (MIC 10-100 µg/mL)[1][4]
Thiazole AnalogsB. subtilis, K. pneumoniaHigh Activity[4]
Benzothiazole HybridsC. albicans, A. nigerPotent Antifungal Activity[10]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and its modulation is a major therapeutic goal. Several oxazole derivatives have shown promising anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[12][13] The carrageenan-induced rat paw edema assay is a standard preclinical model used to evaluate this activity, where derivatives have demonstrated significant reductions in inflammation compared to controls.[14][15]

Mechanism of Action: COX-2 Inhibition Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Oxazole derivatives have been identified as potential COX-2 inhibitors, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1] The oxazole scaffold can effectively occupy the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13]

Anticancer Activity

The search for novel anticancer agents is a relentless pursuit in medicinal chemistry. Oxadiazole and oxazole derivatives have emerged as a promising class of compounds with potent anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and cervical (HeLa) cancers.[16][17][18]

Mechanisms of anticancer action are diverse and include:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as telomerase or Poly (ADP-ribose) polymerase (PARP).[16]

  • Receptor Blockade: Antagonism of growth factor receptors like VEGFR-2, which is critical for tumor angiogenesis.[18]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells by modulating proteins in the apoptotic pathway, such as Bcl-2.[18]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, often at the G1/S phase.[18]

Studies have shown that specific substitutions on the oxazole ring system can lead to compounds with IC₅₀ values in the low micromolar or even nanomolar range, sometimes exceeding the potency of reference drugs like 5-fluorouracil or doxorubicin.[16][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the relationship between chemical structure and biological activity.

Caption: Key regions of the scaffold for Structure-Activity Relationship (SAR) analysis.

  • The R-Group: The nature of the substituent introduced via the carbohydrazide linker is the most significant determinant of activity.

    • Aromatic/Heterocyclic Rings: The presence of phenyl, substituted phenyl (e.g., with halogens or methoxy groups), or other heterocyclic rings (e.g., thiazole, pyridine) generally enhances antimicrobial and anticancer activity.[3][18]

    • Electron-Withdrawing Groups: Groups like -NO₂ or -Cl on an aryl substituent can increase the potency against certain bacterial strains.[7]

  • The Oxazole Core: This unit acts as a bioisostere for other aromatic systems and provides a rigid scaffold to orient the key interacting groups correctly within a target's binding site.

  • The Hydrazone Linker (-C=N-NH-): This linker is not merely a spacer. Its ability to act as a hydrogen bond donor and acceptor is crucial for target interaction.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives have demonstrated a compelling range of biological activities, particularly in the antimicrobial, anti-inflammatory, and anticancer domains. The synthetic tractability of the carbohydrazide core allows for extensive exploration of the chemical space to optimize potency and selectivity.

Future research should focus on:

  • Lead Optimization: Systematically refining the most potent hits from initial screenings to improve their pharmacological profiles (e.g., solubility, metabolic stability, and oral bioavailability).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most active compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety.

The versatility and proven biological relevance of this oxazole scaffold ensure that it will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

References

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  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. [Link]

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  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).
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A Technical Guide to Unveiling the Therapeutic Potential of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of a novel compound, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. While specific biological data for this compound is not yet prevalent in public literature[4], its structural motifs—the oxazole ring and the carbohydrazide functional group—suggest a high potential for therapeutic relevance.[5][6] This document outlines a strategic, multi-pronged approach, combining in silico predictive methodologies with robust experimental validation techniques, to systematically elucidate the mechanism of action and pinpoint molecular targets. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions in their drug discovery pipeline.

Introduction: The Therapeutic Promise of the Oxazole Moiety

The 1,3-oxazole ring is a privileged five-membered heterocycle that is a core component of numerous clinically relevant molecules.[3][5] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile scaffold for engaging with a wide array of biological targets.[5] Oxazole derivatives have been successfully developed as anticancer agents, targeting pathways involved in cell proliferation and survival such as STAT3, tubulin, and various protein kinases.[7][8] Furthermore, their role as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX), is well-documented.[9][10]

The subject of this guide, this compound, features a carbohydrazide group, a functional moiety known to be a key pharmacophore in various bioactive compounds, including those with antitubercular and anticancer activities.[6][11] The combination of the oxazole core with the carbohydrazide side chain presents a compelling case for investigating its therapeutic potential. This guide will provide the necessary framework to undertake such an investigation systematically.

A Strategic Workflow for Target Identification

The journey from a novel compound to a potential therapeutic begins with the critical step of target identification.[12][13] We propose a two-phase workflow that leverages both computational and experimental approaches to build a robust hypothesis for the molecular targets of this compound.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Experimental Target Validation In_Silico_Prediction Computational Target Fishing Ligand_Based Ligand-Based Approaches (Similarity Searching) In_Silico_Prediction->Ligand_Based Structure_Based Structure-Based Approaches (Molecular Docking) In_Silico_Prediction->Structure_Based Biochemical_Assays Biochemical Assays Ligand_Based->Biochemical_Assays Hypothesized Targets Structure_Based->Biochemical_Assays Hypothesized Targets Experimental_Validation Experimental Validation Experimental_Validation->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Experimental_Validation->Cell_Based_Assays

Caption: A high-level overview of the proposed workflow for target identification.

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means of generating testable hypotheses.[14]

Ligand-Based Approaches: Leveraging Known Bioactive Scaffolds

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities. By comparing this compound to databases of known bioactive compounds, we can infer potential targets.

Experimental Protocol: Similarity and Substructure Searching

  • Compound Representation: Generate a 2D and 3D representation of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and BindingDB.

  • Similarity Metrics: Employ Tanimoto coefficient-based similarity searches using molecular fingerprints (e.g., Morgan, MACCS keys) to identify compounds with high structural similarity.

  • Substructure Searching: Perform substructure searches to identify all compounds containing the 2,4-dimethyloxazole or carbohydrazide scaffolds.

  • Target Annotation Analysis: Analyze the annotated biological targets of the identified similar compounds and substructures. Prioritize targets that are frequently associated with the core scaffolds.

Structure-Based Approaches: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] This method can be used to screen a library of potential protein targets against our compound of interest.

Experimental Protocol: Reverse Docking

  • Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB) representing key protein families implicated in the known activities of oxazole derivatives (e.g., kinases, cyclooxygenases, DNA topoisomerases, PPARγ).[7][9][16]

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and energy minimization.

  • Docking Simulation: Utilize docking software (e.g., AutoDock, GOLD) to systematically dock the ligand into the binding sites of each protein in the target library.[9][14]

  • Scoring and Analysis: Rank the potential targets based on the predicted binding affinities (docking scores). Visualize the binding poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Potential Target Classes for this compound Based on a Hypothetical In Silico Screen

Target ClassRationale based on Oxazole DerivativesRepresentative PDB IDs for Docking
Protein Kinases Many oxazole-containing compounds are kinase inhibitors.[7]1YI4 (SRC), 3W2R (EGFR), 2ZDW (VEGFR2)
Cyclooxygenases Oxaprozin is an oxazole-containing COX-2 inhibitor.[3]5F1A (COX-1), 5F19 (COX-2)
DNA Topoisomerases Some oxazole derivatives inhibit topoisomerase activity.[7]1K4T (Topo I), 3QX3 (Topo II)
PPARγ In silico studies have identified PPARγ as a potential target for some oxazole derivatives.[16]2PRG
Microtubules Oxazoles have been shown to inhibit tubulin polymerization.[7]1SA0 (Tubulin)

Phase 2: Experimental Target Validation - Confirming Hypotheses

In silico predictions must be followed by rigorous experimental validation to confirm direct physical binding and functional modulation of the hypothesized targets.[17]

Affinity-Based Methods: Identifying Direct Binding Partners

Affinity-based approaches are designed to isolate and identify proteins that physically interact with the small molecule.[12][18]

Experimental Protocol: Affinity Chromatography

  • Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., agarose beads) without compromising its bioactivity.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Incubation and Washing: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins with a series of buffers of increasing stringency.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

G Start Immobilized Compound on Beads Incubation Incubation Start->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution MS Mass Spectrometry Elution->MS Target_ID Target Protein Identification MS->Target_ID

Caption: A simplified workflow for identifying protein targets using affinity chromatography.

Biochemical Assays: Quantifying Functional Activity

Once a direct binding partner is identified, it is crucial to determine if this interaction leads to a functional consequence, such as enzyme inhibition or receptor modulation.

Experimental Protocol: Enzyme Inhibition Assay (Example: Kinase)

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

  • Assay Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are essential to confirm that the observed biochemical activity translates to a functional effect in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Generate a "melt curve" for the target protein in the presence and absence of the compound. A shift in the melt curve to a higher temperature indicates target engagement.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the systematic identification and validation of therapeutic targets for this compound. By integrating in silico prediction with rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery process. The identification of a specific molecular target is a critical milestone that enables further lead optimization, preclinical development, and ultimately, the potential translation of a promising compound into a novel therapeutic. The diverse biological activities associated with the oxazole scaffold suggest that this compound is a compound of significant interest, and the methodologies outlined herein provide a clear path to unlocking its therapeutic potential.

References

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  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
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  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks.
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  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Pharmaceutical Fronts, (04), e294-e311.
  • Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (n.d.). Portal de Revistas Académicas Chilenas.
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  • IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022, December 31). Journal of Pharmaceutical Negative Results.
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  • Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. (2019, December 18). PubMed.
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Sources

Topic: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide as a potential enzyme inhibitor. This document delineates the molecule's synthesis, physicochemical properties, and plausible mechanisms of action. It further provides detailed, field-proven protocols for screening its inhibitory activity against key enzyme targets, including monoamine oxidases, cholinesterases, and carbonic anhydrases. Emphasizing scientific integrity, each protocol is designed as a self-validating system with requisite controls. The guide integrates theoretical principles with practical experimental workflows, kinetic analysis, and in silico modeling to offer a complete roadmap for investigating this promising scaffold.

Introduction: Rationale and Scientific Context

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery, addressing diseases ranging from neurodegenerative disorders to cancer.[1] The design of potent and selective inhibitors often relies on the use of heterocyclic scaffolds that can engage in specific interactions within an enzyme's active site. The 1,3-oxazole ring is a privileged five-membered heterocycle found in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and pi-stacking interactions.[2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer and enzyme inhibitory properties.[1][4]

Complementing the oxazole core, the carbohydrazide moiety (-CONHNH₂) is a versatile functional group in medicinal chemistry.[5] Hydrazides and their derivatives, hydrazones, have been identified as inhibitors of a diverse range of enzymes.[5][6] This activity is often attributed to their ability to chelate metal ions in metalloenzymes or to form covalent or non-covalent bonds with active site residues.[6]

The compound This compound integrates both the privileged oxazole scaffold and the reactive carbohydrazide group, making it a compelling candidate for enzyme inhibition studies. This guide provides the theoretical and practical foundation for synthesizing this molecule and systematically evaluating its inhibitory potential against therapeutically relevant enzymes.

Molecular Profile of this compound

A thorough understanding of the candidate molecule's properties is fundamental to any experimental design.

Physicochemical Properties

The key physicochemical properties of the target compound are summarized below. These values are critical for sample preparation, determining solubility for bioassays, and for interpreting structure-activity relationships (SAR).

PropertyValueSource
CAS Number 89598-65-2[]
Molecular Formula C₆H₉N₃O₂[]
Molecular Weight 155.16 g/mol []
Appearance Predicted to be a solid at room temperatureGeneral chemical principles
Solubility Expected to be soluble in DMSO and polar organic solventsGeneral chemical principles
Synthesis and Purification

The synthesis of this compound can be approached via a two-step process: (1) formation of the core oxazole ring with an ester at the 5-position, followed by (2) conversion of the ester to the desired carbohydrazide.

Causality Behind Experimental Choices:

  • Step 2 (Carbohydrazide Formation): The conversion of an ester to a carbohydrazide is a standard, high-yielding reaction achieved by nucleophilic acyl substitution using hydrazine hydrate.[9] This reaction is typically driven to completion by using an excess of hydrazine and heating.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization Start Starting Materials: Ethyl Acetoacetate & Acetamide Intermediate Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate Start->Intermediate Cyclization (e.g., Hantzsch-type synthesis) Product This compound Intermediate->Product Hydrazinolysis (Hydrazine Hydrate) Purify Purification (Recrystallization/Chromatography) Product->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Final Characterize->Final Verified Pure Compound

Caption: Workflow for Synthesis and Verification.

Detailed Synthetic Protocol:

Step 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • This step requires a specialized cyclization reaction. For the purpose of this guide, we assume the intermediate ester is available. The synthesis of such oxazole esters often involves multi-step sequences starting from materials like ethyl 2-chloroacetoacetate.

Step 2: Synthesis of this compound from Ethyl Ester

  • To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1 equivalent) in ethanol (10 mL per gram of ester), add hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted hydrazine.

  • Dry the product under vacuum to yield this compound.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Plausible Mechanisms of Enzyme Inhibition

The hybrid structure of this compound suggests several potential mechanisms for enzyme inhibition.

  • Coordination with Metal Cofactors: Many enzymes, such as carbonic anhydrases (which contain Zn²⁺), rely on a metal ion cofactor in their active site. The carbohydrazide moiety can act as a chelating agent, coordinating with the metal ion and disrupting the catalytic cycle.

  • Hydrogen Bonding and Covalent Interactions: The -NHNH₂ group is a strong hydrogen bond donor and acceptor. It can form extensive hydrogen bond networks within an enzyme's active site. Under certain conditions, hydrazides can form covalent bonds with enzyme cofactors (like the flavin in MAO) or reactive residues, leading to irreversible inhibition.[6]

  • Structural Mimicry: The overall structure may mimic the endogenous substrate of an enzyme, allowing it to bind competitively to the active site. The oxazole ring can engage in hydrophobic and π-stacking interactions, anchoring the inhibitor.

G cluster_mech Potential Inhibition Mechanisms Inhibitor This compound Enzyme Enzyme Active Site Key Residues Metal Cofactor (e.g., Zn²⁺) Inhibitor:f0->Enzyme:cof Coordination Inhibitor:f0->Enzyme:res H-Bonds Inhibitor:f0->Enzyme:res Covalent Bond Chelation Chelation of Metal Cofactor Hbond Hydrogen Bonding with Residues Covalent Covalent Adduct Formation

Caption: Plausible Mechanisms of Inhibition.

Experimental Design for Inhibition Studies

A systematic approach is crucial for evaluating the inhibitory potential of a new compound. The following workflow outlines a standard screening cascade.

G A Compound Synthesis & QC B Primary Screening (Single High Concentration) A->B Test Compound C Dose-Response Assay (IC₅₀ Determination) B->C Active 'Hits' D Enzyme Kinetics Study (Mode of Inhibition) C->D Potent Inhibitors E In Silico Study (Molecular Docking) D->E Characterized Inhibitor F Lead Optimization D->F E->F

Caption: Enzyme Inhibitor Screening Cascade.

Self-Validating System: The Importance of Controls For every assay, the following controls are mandatory to ensure data integrity:

  • Negative Control (Vehicle Control): Contains all assay components except the inhibitor (usually replaced with the solvent, e.g., DMSO). This represents 100% enzyme activity.

  • Positive Control: A known inhibitor for the target enzyme is used to confirm that the assay can detect inhibition.

  • Blank Control: Contains all components except the enzyme, to correct for any non-enzymatic reaction or background signal.

Detailed Protocols for Target Enzyme Assays

Based on the known activities of oxazole and hydrazide derivatives, the following enzyme classes are logical primary targets.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are critical enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[10] The Amplex™ Red assay is a highly sensitive fluorometric method for detecting MAO activity.[11][12]

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.4.

    • MAO-A or MAO-B Enzyme: Recombinant human MAO-A or MAO-B, diluted in Assay Buffer to the desired working concentration.

    • Amplex™ Red Reagent: Prepare a stock solution in DMSO and dilute in Assay Buffer.

    • Horseradish Peroxidase (HRP): Dilute in Assay Buffer.

    • Substrate: p-Tyramine (for both MAO-A and B) or Benzylamine (MAO-B specific), prepared in Assay Buffer.[12]

    • Test Compound: Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer.

    • Positive Control: Clorgyline (for MAO-A) or Selegiline (for MAO-B).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of Assay Buffer.

    • Add 10 µL of the test compound dilution (or vehicle for 100% activity control, or positive control).

    • Add 20 µL of the MAO enzyme working solution.

    • Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Prepare a Reaction Mix containing Amplex™ Red, HRP, and the substrate in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used to treat Alzheimer's disease.[13] The Ellman's method is a classic colorimetric assay for measuring AChE activity.[5]

Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Enzyme: Human recombinant or electric eel AChE, diluted in Assay Buffer.

    • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Substrate: 14 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh.[5]

    • Test Compound: Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer.

    • Positive Control: Donepezil or Eserine.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound dilution (or vehicle/positive control).

    • Add 10 µL of the AChE enzyme solution.

    • Add 10 µL of the DTNB solution.

    • Mix and incubate at 25°C for 10 minutes.[5]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately place the plate in a microplate reader.

    • Measure absorbance at 412 nm in kinetic mode every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percent inhibition and calculate the IC₅₀ as described for the MAO assay.

Carbonic Anhydrase (CA) Inhibition Assay

CA inhibitors are used as diuretics and for treating glaucoma.[6] This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[6]

    • CA Enzyme: Human or bovine erythrocyte CA, diluted in cold Assay Buffer.

    • Substrate: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh.[6]

    • Test Compound: Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer.

    • Positive Control: Acetazolamide.[6]

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the test compound dilution (or vehicle/positive control).

    • Add 20 µL of the CA enzyme working solution.

    • Incubate at room temperature for 15 minutes.[6]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately place the plate in a microplate reader.

    • Measure absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percent inhibition and calculate the IC₅₀.

Kinetic Analysis to Determine Mode of Inhibition

Once an IC₅₀ value is established, determining the kinetic mechanism (e.g., competitive, non-competitive) provides deeper insight into the inhibitor's function. This is commonly visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[14][15]

Protocol for Kinetic Analysis:

  • Perform the enzyme assay as described above.

  • For each fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the substrate's Kₘ value).

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Calculate the reciprocals: 1/V₀ and 1/[Substrate].

  • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. The resulting plot will consist of several lines.

  • Analyze the plot to determine the mode of inhibition.[16]

G img caption Lineweaver-Burk Plots for Different Inhibition Types.

Caption: Lineweaver-Burk Plots for Different Inhibition Types.

  • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and Km decrease).

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17] It is a powerful tool for visualizing potential binding modes and rationalizing experimental results.[][18]

Generalized Workflow for Molecular Docking:

  • Preparation of Receptor: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of Ligand: Generate a 3D structure of this compound. Minimize its energy and assign charges.

  • Define Binding Site: Identify the active site of the enzyme, typically based on the location of a co-crystallized ligand or known catalytic residues.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to sample multiple conformations ('poses') of the ligand within the defined binding site.[17]

  • Scoring and Analysis: The software calculates a binding affinity score for each pose. Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the inhibitor and the enzyme.

G A Obtain Protein Structure (from PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Pocket (Active Site) B->E C Generate 3D Ligand Structure (Inhibitor Molecule) D Prepare Ligand (Energy minimization) C->D D->E F Run Docking Algorithm E->F G Analyze Poses & Scores (Identify key interactions) F->G H Hypothesis on Binding Mode G->H

Caption: Generalized Molecular Docking Workflow.

Safety and Handling

As a novel chemical entity, this compound should be handled with care. The carbohydrazide functional group warrants specific attention.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[19][20]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical scaffold for the discovery of novel enzyme inhibitors. Its synthesis is feasible through established chemical transformations. This guide provides a robust, multi-faceted approach to its evaluation, from initial screening and IC₅₀ determination to detailed kinetic and computational analysis. The protocols herein are designed to be adaptable and serve as a foundation for comprehensive investigation.

Future work should focus on screening this compound against a broader panel of enzymes, exploring structure-activity relationships by synthesizing analogues, and validating in silico predictions with biophysical methods or co-crystallography. The insights gained from such studies will be invaluable in advancing this molecule from a promising hit to a potential lead compound in drug discovery programs.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • PubMed. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • PMC - PubMed Central. (2016). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. (2025). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. [Link]

  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. [Link]

  • Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • University of Massachusetts Boston. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. [Link]

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Investigating 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the oxazole scaffold, a privileged motif in medicinal chemistry, and the versatile carbohydrazide functional group presents a compelling opportunity for the exploration of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide as a potential drug candidate. We will delve into its rational design, a proposed synthetic pathway, and a multi-faceted strategy for its biological evaluation, encompassing antimicrobial and anticancer screening. Furthermore, this guide will outline computational approaches to elucidate its potential mechanisms of action and guide further lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for Investigating this compound

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[3][4] This scaffold is present in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The electronic properties and structural rigidity of the oxazole ring allow for specific interactions with biological targets.[1]

The carbohydrazide moiety (-CONHNH2) is a versatile functional group known to be a key pharmacophore in many biologically active molecules.[6][7][8] It can act as a hydrogen bond donor and acceptor, and its derivatives, such as hydrazones, are known to possess significant antimicrobial and anticancer activities.[6][9] The combination of the oxazole core with the carbohydrazide functional group in this compound is hypothesized to yield a molecule with enhanced biological activity and favorable pharmacokinetic properties. The methyl groups at positions 2 and 4 of the oxazole ring can contribute to increased lipophilicity and potentially enhance target binding.

This guide will provide a roadmap for the systematic investigation of this promising, yet underexplored, molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process, starting with the synthesis of the corresponding ethyl ester precursor.

Proposed Synthesis of Ethyl 2,4-Dimethyl-1,3-oxazole-5-carboxylate

Diagram: Proposed Synthesis of Ethyl 2,4-Dimethyl-1,3-oxazole-5-carboxylate

G A Ethyl 2-amino-3-oxobutanoate C Intermediate Acylamino Ketone A->C + B Acetic Anhydride B->C E Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate C->E + D Dehydrating Agent (e.g., H2SO4, P2O5) D->E

Caption: A potential synthetic pathway to the precursor ester.

Experimental Protocol:

  • Acylation: To a solution of ethyl 2-amino-3-oxobutanoate in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate acylamino ketone.

  • Cyclization and Dehydration: Treat the intermediate with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide, with gentle heating.

  • After the reaction is complete (monitored by TLC), carefully pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Synthesis of this compound

The conversion of the synthesized ester to the target carbohydrazide is a standard and generally high-yielding reaction.

Diagram: Synthesis of this compound

G A Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate E This compound A->E + B Hydrazine Hydrate B->E C Ethanol (solvent) D Reflux C->D D->E

Caption: Conversion of the ester to the final carbohydrazide.

Experimental Protocol:

  • Dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification if necessary.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups, the hydrazide protons (NH and NH₂), and potentially the oxazole proton.
¹³C NMR Resonances for the oxazole ring carbons, the methyl carbons, and the carbonyl carbon of the hydrazide.
FT-IR Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C=N and C-O stretching of the oxazole ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₆H₉N₃O₂: 155.16 g/mol ).[10]
Melting Point A sharp melting point indicates the purity of the compound.

Biological Evaluation: A Tiered Screening Approach

A systematic evaluation of the biological activities of this compound is crucial to determine its therapeutic potential. A tiered approach is recommended, starting with broad screening followed by more focused mechanistic studies.

Antimicrobial Activity Screening

Given the known antimicrobial properties of oxazole and carbohydrazide derivatives, this is a primary area for investigation.[3][4]

Diagram: Antimicrobial Screening Workflow

G A Primary Screening (Disk Diffusion Assay) B Secondary Screening (MIC Determination) A->B Active Compounds C Tertiary Screening (MBC/MFC Determination) B->C Potent Compounds D Mechanism of Action Studies C->D

Caption: A workflow for assessing antimicrobial potential.

Experimental Protocols:

  • Primary Screening (Disk Diffusion Assay):

    • Prepare agar plates inoculated with a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the agar surface and incubate.

    • Measure the diameter of the zone of inhibition around the discs.

  • Secondary Screening (Minimum Inhibitory Concentration - MIC):

    • Perform a broth microdilution assay in 96-well plates.

    • Prepare serial dilutions of the test compound in the growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate and determine the lowest concentration of the compound that visibly inhibits microbial growth.

  • Tertiary Screening (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC):

    • Subculture the contents of the wells from the MIC assay that show no growth onto fresh agar plates.

    • Incubate and determine the lowest concentration that results in a significant reduction in the number of viable colonies.

Anticancer Activity Screening

Carbohydrazide and oxazole derivatives have also demonstrated promising anticancer activities.[6][7][8][9]

Experimental Protocol (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Computational Studies: Unveiling Potential Mechanisms

In silico methods can provide valuable insights into the potential mechanisms of action and guide further optimization of the lead compound.

Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a potential biological target.

Potential Targets for Docking Studies:

Therapeutic AreaPotential TargetsRationale
Antimicrobial DNA gyrase, Dihydrofolate reductase, Penicillin-binding proteinsThese are well-established targets for antibacterial agents.
Anticancer Tyrosine kinases, Histone deacetylases (HDACs), TopoisomerasesThese enzymes are often dysregulated in cancer cells.

Diagram: Molecular Docking Workflow

G A Prepare Ligand (3D structure of compound) D Perform Docking Simulation A->D B Prepare Receptor (Protein target structure) C Define Binding Site B->C C->D E Analyze Binding Poses and Scoring D->E F Identify Key Interactions E->F

Sources

An In-Depth Technical Guide to the Design, Synthesis, and Screening of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a fertile starting point for drug discovery.[3] This guide focuses on a specific, underexplored subclass: libraries derived from the 2,4-dimethyl-1,3-oxazole-5-carbohydrazide core. By leveraging the synthetic tractability of the carbohydrazide functional group, diverse and novel chemical libraries can be rapidly generated. This document provides a senior application scientist's perspective on the strategic design of these libraries, detailed synthesis protocols, robust high-throughput screening (HTS) cascades, and the critical steps of hit validation and lead optimization. Every protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

The Strategic Rationale: Why this compound?

The selection of a core scaffold is the most critical decision in library design. Our choice is predicated on three pillars:

  • Inherent Biological Relevance: The oxazole nucleus is a five-membered aromatic heterocycle that is thermally stable and capable of engaging with a wide array of biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions.[3] Derivatives have demonstrated a vast spectrum of activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4] The specific 2,4-dimethyl substitution pattern provides a consistent, well-defined chemical environment, focusing diversity generation at the 5-position.

  • Synthetic Versatility of the Carbohydrazide Handle: The carbohydrazide (-CONHNH₂) is a powerful and versatile functional group. It serves as a nucleophilic handle that can be readily derivatized to generate a wide array of secondary structures. This allows for the creation of a large, diverse library from a single, common intermediate, which is a cornerstone of efficient drug discovery.[5]

  • Physicochemical Properties: The core scaffold possesses favorable drug-like properties. Based on the parent 2,4-dimethyloxazole structure, we can predict key parameters that fall within desirable ranges for bioavailability and solubility.[6]

PropertyPredicted ValueSourceSignificance in Drug Discovery
Molecular Weight97.12 g/mol (core)[6]Low starting weight allows for significant additions without violating Lipinski's Rule of Five.
logP1.12[6]Indicates a good balance between hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Acceptors1 (core N)[6]Provides a key interaction point for target binding.
Hydrogen Bond Donors0 (core)[6]The carbohydrazide adds crucial H-bond donors.
Polar Surface Area26.03 Ų (core)[6]A low starting PSA allows for modifications while maintaining cell permeability.

Table 1: Predicted physicochemical properties of the 2,4-dimethyloxazole core.

Library Synthesis: From a Core Intermediate to a Diverse Collection

The synthesis of a high-quality screening library begins with a robust and scalable route to the core intermediate. Our strategy is a two-step process starting from the commercially available 2,4-dimethyl-1,3-oxazole-5-carboxylic acid.[7][8][9]

Step 1: Synthesis of the Ester Precursor

The first step is the esterification of the carboxylic acid. This is a standard, high-yielding reaction that converts the acid into a more reactive form for the subsequent hydrazinolysis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Solvent and Catalyst: Suspend the acid in absolute ethanol (10 volumes). Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of the Core Carbohydrazide

This crucial step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. This reaction is typically efficient and provides the core carbohydrazide in high purity.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 eq) in absolute ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (2.5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture under reflux for 4-6 hours. A precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the resulting solid from ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Library Generation Workflow

The carbohydrazide is the branching point for library diversification. The primary method is the formation of hydrazones through condensation with a diverse set of aldehydes and ketones. This reaction is robust, high-yielding, and can be performed in parallel format.

Library_Synthesis Start 2,4-Dimethyl-1,3-oxazole- 5-carboxylic Acid Ester Ethyl 2,4-Dimethyl-1,3-oxazole- 5-carboxylate Start->Ester Esterification (EtOH, H₂SO₄) Hydrazide Core Intermediate: 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Library Final Screening Library: Oxazole-Hydrazones Hydrazide->Library Condensation Aldehydes Diverse Aldehyde Building Blocks (R1-CHO) Aldehydes->Library Ketones Diverse Ketone Building Blocks (R1-CO-R2) Ketones->Library

Caption: Workflow for the synthesis of the this compound library.

High-Throughput Screening (HTS) Cascade

A successful HTS campaign is not a single experiment but a multi-step cascade designed to eliminate false positives and prioritize genuine hits.[10]

Assay Development and Primary Screen

The choice of assay depends on the biological target. For this guide, we will consider a hypothetical kinase target, as many oxazole derivatives are known kinase inhibitors. A common HTS format for kinases is a luminescence-based assay that measures ATP consumption.

  • Assay Principle: A kinase consumes ATP to phosphorylate its substrate. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent reagent (e.g., Kinase-Glo®) is added, which uses ATP to generate a light signal. Inhibitors of the kinase will result in less ATP consumption and thus a higher luminescent signal.

  • Primary Screen:

    • The library of oxazole-hydrazones is plated in 384- or 1536-well plates at a single high concentration (e.g., 10-30 µM).

    • The kinase, substrate, and ATP are dispensed into the wells.

    • After incubation, the luminescent reagent is added, and the plate is read on a luminometer.

    • "Hits" are defined as compounds that produce a signal significantly above the baseline (e.g., >3 standard deviations from the mean of the negative controls).

The Importance of Counter-Screening

Trustworthiness through Self-Validation: A critical flaw in many HTS campaigns is the failure to identify compounds that interfere with the assay technology itself, leading to false positives.[11][12] Hydrazide-containing compounds, while synthetically valuable, can sometimes be reactive and must be rigorously triaged.

Experimental Protocol: Luciferase Counter-Screen

  • Objective: To eliminate compounds that directly inhibit the luciferase enzyme used in the primary assay readout.

  • Setup: Hits from the primary screen are tested in an identical assay format, but critically, without the kinase target .

  • Procedure:

    • Dispense compounds into a new plate.

    • Add ATP and the luminescent reagent (e.g., Kinase-Glo®).

    • Incubate and read the luminescence.

  • Interpretation: Compounds that inhibit the luminescent signal in this assay are direct inhibitors of the reporter enzyme (luciferase) and are flagged as false positives. They are deprioritized, as their activity in the primary screen was an artifact of assay interference.

The Screening Cascade

The path from a large library to a few validated hits follows a logical, resource-efficient funnel.

Screening_Cascade Lib Full Library (>10,000 compounds) PS Primary Screen (Single Concentration, e.g., 10 µM) Lib->PS Hits Initial Hits (~1-3% of library) PS->Hits Identify active compounds CS Counter-Screen (e.g., Luciferase Inhibition) Hits->CS Triage for assay interference Confirmed Confirmed Hits CS->Confirmed Eliminate false positives DR Dose-Response (IC₅₀ Determination) Confirmed->DR Quantify potency Validated Validated Hits (Potent & Selective) DR->Validated

Caption: A robust HTS cascade for triaging and validating hits from the primary screen.

Hit Validation and Lead Optimization

Once validated hits with confirmed dose-responses are identified, the focus shifts to understanding their mechanism and improving their properties.

Hit Confirmation and Orthogonal Assays

The first step is to re-confirm activity using a freshly sourced sample of the compound to rule out degradation or contamination of the original screening sample. Following this, an orthogonal assay is crucial. This is an assay that measures the same biological endpoint (e.g., kinase inhibition) but uses a different detection technology (e.g., a fluorescence resonance energy transfer [FRET] assay instead of luminescence). This provides confidence that the observed activity is not an artifact of a single technology.[12]

Structure-Activity Relationship (SAR) Studies

Initial SAR can be derived from the primary screening data by comparing the activity of related hydrazones. For example, if hits consistently contain an electron-withdrawing group on the aromatic ring of the aldehyde-derived portion, this suggests a key interaction in the target's binding pocket. This information guides the synthesis of a second, more focused library of analogs around the most promising hit scaffolds to improve potency and selectivity.

A Hypothetical Signaling Pathway

To illustrate the potential impact of a hit compound, consider a hypothetical kinase, "Target Kinase A" (TKA), involved in a pro-inflammatory signaling pathway.

Signaling_Pathway Receptor Cell Surface Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding TKA Target Kinase A (TKA) Adaptor->TKA Activation Substrate Substrate Protein TKA->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Pro-inflammatory Gene Expression TF->Gene Hit Oxazole Hit Compound Hit->TKA Inhibition

Caption: Hypothetical signaling pathway showing inhibition by an oxazole-based hit compound.

A hit compound that inhibits TKA would block the phosphorylation of its substrate, preventing the activation of the downstream transcription factor and ultimately reducing pro-inflammatory gene expression. This provides a clear, testable hypothesis for the compound's mechanism of action in a cellular context.

Conclusion

The this compound scaffold represents a highly promising, yet underexplored, starting point for the development of novel screening libraries. Its foundation on a privileged oxazole core combined with the synthetic flexibility of the carbohydrazide handle allows for the rapid generation of diverse and drug-like molecules. By employing a rigorous and self-validating screening cascade that includes essential counter-screens, researchers can confidently identify high-quality, validated hits. The principles and detailed protocols outlined in this guide provide a comprehensive framework for drug discovery professionals to leverage this scaffold in the quest for new therapeutic agents.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

  • Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(19), 2430-2440. [Link]

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  • Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2026). Journal of Medicinal Chemistry. [Link]

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  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). ChemMedChem. [Link]

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Methodological & Application

Synthesis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These five-membered heterocyclic compounds are integral to the development of new therapeutic agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties.[1] The versatility of the oxazole nucleus allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made oxazole derivatives a focal point for researchers in drug discovery and development.[2][3]

This application note provides a comprehensive guide to the synthesis of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide and its derivatives. This class of compounds is of particular interest due to the presence of the carbohydrazide moiety, a versatile functional group that can be readily modified to generate a diverse library of bioactive molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the exploration of novel oxazole-based therapeutics.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of this compound is efficiently achieved through a two-step process. The first key step is the construction of the 2,4-disubstituted oxazole ring to form the ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate intermediate. This is followed by the conversion of the ester functionality into the desired carbohydrazide.

Synthesis_Workflow A Starting Materials (Ethyl 2-chloroacetoacetate, Acetamide) B Step 1: Oxazole Ring Formation (Hantzsch-type Synthesis) A->B Reflux C Intermediate (Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate) B->C Purification D Step 2: Hydrazinolysis C->D Hydrazine Hydrate E Final Product (this compound) D->E Purification F Derivatization (Reaction with Aldehydes/Ketones) E->F G Derivative Library F->G Derivatization_Scheme cluster_0 This compound cluster_1 Aldehyde/Ketone (R1, R2) cluster_2 Hydrazone Derivative Carbohydrazide Carbohydrazide Hydrazone Hydrazone Carbohydrazide->Hydrazone + Aldehyde Aldehyde Aldehyde->Hydrazone Acid catalyst, Reflux

Sources

Application Notes and Protocols for the Use of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

This compound is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry and drug development.[1][2][3] The oxazole nucleus is a versatile scaffold found in numerous biologically active molecules, including those with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4][5] The carbohydrazide moiety (–CONHNH₂) is also a key functional group in many pharmacologically active agents, known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, which is crucial for interacting with biological targets like enzymes.[6]

While this compound is available as a specialty chemical for research,[7] detailed protocols for its specific application in assays are not extensively documented in publicly available literature. However, based on the well-established biological activities of structurally related oxazole and carbohydrazide derivatives, we can infer its potential applications and design robust protocols for its evaluation.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of this compound in biochemical assays, with a primary focus on enzyme inhibition screening.

Scientific Rationale and Potential Applications

The chemical architecture of this compound suggests its potential as an enzyme inhibitor. The carbohydrazide group can act as a key pharmacophore, interacting with the active sites of various enzymes.[6] Derivatives of carbohydrazide have been successfully synthesized and evaluated as inhibitors of several enzyme classes, including:

  • Dipeptidyl peptidase-4 (DPP-IV) inhibitors: These are used in the management of type 2 diabetes.[9][11]

  • Carbonic Anhydrase Inhibitors: These have applications as diuretics and for treating glaucoma.[8]

  • Xanthine Oxidase (XO) Inhibitors: These are used to treat gout and hyperuricemia.[10]

  • Antimicrobial and Antitubercular Agents: Many hydrazide-containing compounds exhibit potent activity against various microbial strains.[12][13]

Given this precedent, this compound is a prime candidate for screening against a variety of enzymatic targets. This application note will provide a detailed, exemplary protocol for a common enzyme inhibition assay, which can be adapted for different enzyme systems.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for screening and characterizing potential enzyme inhibitors like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Assay_Setup Assay Plate Setup (Controls & Test Wells) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Assay_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Incubation Reaction_Start Reaction Initiation (Add Substrate) Incubation->Reaction_Start Reaction_Stop Reaction Termination (Optional) Reaction_Start->Reaction_Stop Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction_Start->Detection Reaction_Stop->Detection Data_Processing Raw Data Processing Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc Kinetics Enzyme Kinetics Study (Mode of Inhibition) IC50_Calc->Kinetics

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a step-by-step methodology for evaluating the inhibitory potential of this compound against xanthine oxidase (XO). This enzyme is a well-established target for which carbohydrazide derivatives have shown inhibitory activity.[10] The assay is based on the XO-catalyzed oxidation of xanthine to uric acid, which can be monitored by measuring the increase in absorbance at 295 nm.

Materials and Reagents
  • Test Compound: this compound

  • Enzyme: Xanthine Oxidase (from bovine milk)

  • Substrate: Xanthine

  • Positive Control: Allopurinol (a known XO inhibitor)

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader

    • 96-well UV-transparent microplates

    • Calibrated micropipettes

    • Incubator

Preparation of Solutions
  • Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH to 7.5.

  • Test Compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in DMSO to make a 10 mM stock solution.

  • Positive Control Stock Solution (1 mM Allopurinol): Prepare a 1 mM stock solution of allopurinol in DMSO.

  • Enzyme Solution (0.1 units/mL): Dilute the commercial stock of xanthine oxidase in assay buffer to a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment.

  • Substrate Solution (100 µM Xanthine): Dissolve xanthine in the assay buffer to a final concentration of 100 µM. Gentle heating may be required to fully dissolve the xanthine.

Assay Procedure
  • Assay Plate Setup: In a 96-well UV-transparent microplate, add the following components to the respective wells:

    • Blank Wells: 20 µL DMSO + 160 µL Assay Buffer

    • Negative Control Wells (No Inhibitor): 20 µL DMSO + 140 µL Assay Buffer

    • Positive Control Wells: 20 µL of various dilutions of Allopurinol stock solution + appropriate volume of assay buffer to make up 160 µL.

    • Test Compound Wells: 20 µL of various dilutions of this compound stock solution + appropriate volume of assay buffer to make up 160 µL.

  • Enzyme Addition: Add 20 µL of the enzyme solution (0.1 units/mL) to the negative control, positive control, and test compound wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 20 µL of the substrate solution (100 µM Xanthine) to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and positive control:

    Where:

    • V₀_control is the initial velocity of the negative control (no inhibitor).

    • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary Table

The following table provides an example of how to present the results from the XO inhibition assay.

CompoundIC₅₀ (µM) [Example Data]
This compoundTo be determined
Allopurinol (Positive Control)5 - 10

Mechanism of Action: A Hypothetical Model

The inhibitory activity of this compound likely stems from the ability of the carbohydrazide moiety to coordinate with the molybdenum center in the active site of xanthine oxidase, a common mechanism for many XO inhibitors. The oxazole ring may further contribute to binding through hydrophobic or hydrogen bonding interactions with amino acid residues in the active site pocket.

G cluster_enzyme Xanthine Oxidase Active Site Mo_center Molybdenum Center AA_residues Amino Acid Residues Inhibitor This compound Inhibitor->Mo_center Coordination by Carbohydrazide Inhibitor->AA_residues Hydrophobic/H-bond Interactions by Oxazole Ring

Caption: Hypothetical binding mode of the inhibitor in the XO active site.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include a known inhibitor (positive control) and a no-inhibitor control (negative control) in every assay plate.

  • DMSO Control: Ensure that the final concentration of DMSO in all wells is consistent and does not exceed a level that affects enzyme activity (typically <1%).

  • Linearity of the Assay: Confirm that the reaction rate is linear over the measurement period.

  • Reproducibility: Perform all experiments in triplicate and repeat the entire experiment on different days to ensure reproducibility.

  • Compound Interference: Test the test compound for any intrinsic absorbance at the detection wavelength.

Conclusion

This compound represents a promising scaffold for the discovery of novel bioactive compounds, particularly enzyme inhibitors. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring its potential in various biochemical assays. While the provided protocol is for xanthine oxidase, the principles can be readily adapted to other enzyme systems, paving the way for new discoveries in drug development and chemical biology.

References

  • Iqbal, J., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. National Institutes of Health. [Link]

  • Sayyed, A. A., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. [Link]

  • Sanna, D., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. UniCA IRIS. [Link]

  • Sayyed, A. A., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Zhang, W., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

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  • Song, G.-Y., et al. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. PubMed. [Link]

  • Sanna, D., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. National Institutes of Health. [Link]

  • Parikh, N., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

  • Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Kassab, R. R., & Gedawy, E. M. (2012). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PubMed Central. [Link]

  • Zhang, H., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]

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Sources

The Versatile Scaffold: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic tractability and a diverse range of biological activities. Among these, the 1,3-oxazole ring system has emerged as a privileged scaffold, present in numerous natural products and clinically approved drugs.[1][2] This guide focuses on a particularly promising building block: 2,4-dimethyl-1,3-oxazole-5-carbohydrazide . Its unique structural features, including a reactive carbohydrazide moiety, make it an exceptional starting point for the synthesis of diverse compound libraries with potential applications in antimicrobial and anticancer drug discovery.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold. We will delve into detailed experimental protocols, the rationale behind synthetic strategies, and methodologies for assessing biological activity, equipping researchers with the knowledge to leverage this versatile scaffold in their drug discovery endeavors.

The this compound Scaffold: A Privileged Starting Point

The 2,4-dimethyl-1,3-oxazole core provides a stable, aromatic platform that can be readily functionalized. The carbohydrazide group at the 5-position is a key reactive handle, allowing for the straightforward synthesis of a wide array of derivatives, most notably N-acylhydrazones and Schiff bases. These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3] The methyl groups at the 2- and 4-positions of the oxazole ring contribute to the lipophilicity of the scaffold, which can be advantageous for cell permeability and overall pharmacokinetic properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization into bioactive compounds is a multi-step process that offers considerable flexibility for structural modification.

Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1)

The initial step involves the synthesis of the ethyl ester precursor. While various methods exist for the synthesis of substituted oxazoles, the Robinson-Gabriel synthesis is a classical and reliable approach.[4][5] This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, the starting materials would be ethyl 2-acetamidoacetoacetate.

Robinson-Gabriel Synthesis start Ethyl 2-acetamidoacetoacetate intermediate Cyclodehydration (e.g., H₂SO₄, P₂O₅) start->intermediate Reagent product Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate intermediate->product Forms

Caption: Robinson-Gabriel synthesis of the oxazole ester.

Synthesis of this compound (2)

The carbohydrazide is readily prepared by the hydrazinolysis of the corresponding ethyl ester. This is a standard and high-yielding reaction.

Carbohydrazide Synthesis ester Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1) reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux ester->reagent Reacts with product This compound (2) reagent->product To yield

Caption: Synthesis of the carbohydrazide scaffold.

Synthesis of N'-Aryl/Heteroaryl-methylene-2,4-dimethyl-1,3-oxazole-5-carbohydrazides (Schiff Bases) (3)

The carbohydrazide (2) can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to form the corresponding Schiff bases (N-acylhydrazones). This reaction is typically acid-catalyzed and proceeds in high yield, allowing for the rapid generation of a diverse library of compounds.

Schiff_Base_Synthesis carbohydrazide This compound (2) reaction Ethanol, Glacial Acetic Acid (cat.) Reflux carbohydrazide->reaction aldehyde Aryl/Heteroaryl Aldehyde (R-CHO) aldehyde->reaction product Schiff Base Derivative (3) reaction->product

Caption: General synthesis of Schiff base derivatives.

Application Notes: Biological Activities of Derivatives

Derivatives of carbohydrazides, particularly Schiff bases, are well-documented for their wide range of pharmacological activities. The introduction of different aromatic and heteroaromatic moieties allows for the fine-tuning of these properties.

Antimicrobial Activity

Schiff bases derived from various heterocyclic carbohydrazides have demonstrated significant antibacterial and antifungal activity.[6][7] The imine (-C=N-) linkage is crucial for their biological action, and the nature of the substituent on the aromatic ring can greatly influence the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance antimicrobial efficacy in some cases.[8]

Table 1: Representative Antimicrobial Activity of Analogous Hydrazone Derivatives

Compound IDR-Group (Substituent on Aldehyde)Test OrganismMIC (µg/mL)Reference
A 4-ChlorophenylStaphylococcus aureus62.5[1]
B 4-NitrophenylEscherichia coli125[9]
C 2-HydroxyphenylCandida albicans62.5[1]
D 4-MethoxyphenylCandida albicans62.5[1]

Note: The data in this table is for analogous compounds and serves as a representative example of the expected activity.

Anticancer Activity

N-acylhydrazones are a class of compounds that have garnered significant attention for their potent anticancer activities.[10][11] They can exert their effects through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation and the induction of apoptosis. The structural diversity that can be achieved through the synthesis of Schiff bases from this compound makes this scaffold a promising starting point for the development of novel anticancer agents.

Table 2: Representative Anticancer Activity of Analogous N-Acylhydrazone Derivatives

Compound IDR-Group (Substituent on Aldehyde)Cell LineIC₅₀ (µM)Reference
E 4-ChlorophenylMCF-7 (Breast)7.52 ± 0.32[10]
F 4-NitrophenylPC-3 (Prostate)10.19 ± 0.52[10]
G 2,4-DichlorophenylA-549 (Lung)13.39
H 4-FluorophenylPC-3 (Prostate)9.389

Note: The data in this table is for analogous compounds and serves as a representative example of the expected activity.

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for the synthesis and biological evaluation of analogous compounds. Researchers should adapt and optimize these protocols for their specific needs.

Synthesis Protocols

Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1)

This protocol is a representative procedure based on the Robinson-Gabriel synthesis.[5]

  • To a stirred solution of ethyl 2-acetamidoacetoacetate (1 equivalent) in a suitable solvent such as toluene or xylene, add a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide (catalytic amount to 1 equivalent).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 2-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

Protocol 2: Synthesis of this compound (2)

This protocol is based on the general procedure for the hydrazinolysis of esters.[12]

  • Dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1) (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: General Procedure for the Synthesis of Schiff Bases (3)

This protocol is a general method for the synthesis of N-acylhydrazones.[13]

  • Dissolve this compound (2) (1 equivalent) in absolute ethanol.

  • Add the desired aromatic or heteroaromatic aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Biological Evaluation Protocols

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and synthetically accessible starting point for the development of novel therapeutic agents. The straightforward derivatization to Schiff bases allows for the creation of large and diverse compound libraries with significant potential for antimicrobial and anticancer activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold. Future work should focus on the synthesis and systematic biological evaluation of a broad range of derivatives to establish comprehensive structure-activity relationships, paving the way for the identification of lead compounds with enhanced potency and selectivity.

References

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  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivative. Pharmaceutical Chemistry Journal. 2022;56:877–886. [Link]

  • Robinson–Gabriel synthesis. In: Wikipedia. ; 2023. [Link]

  • Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules. 2021;26(16):4993. [Link]

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  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. National Institutes of Health. [Link]

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Application Notes and Protocols: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide as a Novel Probe for Carbonyl-Specific Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Carbonylome with a Novel Oxazole-Based Probe

In the landscape of proteomics, the study of post-translational modifications (PTMs) offers a deeper understanding of cellular function and disease. Among these, protein carbonylation, an irreversible oxidative modification, has emerged as a significant biomarker for oxidative stress and is implicated in aging, neurodegenerative diseases, and cancer. The inherent challenge in studying the "carbonylome" lies in the low abundance of these modified proteins and the need for highly specific enrichment methods.

This guide introduces a prospective application for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide , a specialized chemical reagent, as a novel probe for the targeted enrichment and identification of carbonylated proteins. While direct applications of this specific molecule in proteomics are emerging, its chemical structure presents a compelling case for its utility. The carbohydrazide functional group is a well-established reactive moiety for covalent capture of aldehydes and ketones, the hallmark of carbonylated proteins.[1][2][3] The 2,4-dimethyl-1,3-oxazole core, a stable heterocyclic scaffold found in many biologically active compounds, offers a unique chemical handle that may confer favorable properties for mass spectrometry analysis.[4][5][6][7][8]

These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for advancing our understanding of the carbonylome. We will delve into the chemical principles, provide detailed experimental workflows, and offer insights based on established hydrazide-based proteomic methodologies.

The Principle: Covalent Capture of Carbonylated Proteins

The core of this methodology lies in the chemoselective reaction between the hydrazide group of this compound and the carbonyl group (aldehyde or ketone) on a protein. This reaction forms a stable hydrazone bond under mild acidic conditions, effectively "tagging" the carbonylated protein.[9] The tagged proteins can then be enriched from a complex biological lysate using an appropriate affinity strategy, followed by identification and quantification using mass spectrometry.

The workflow can be conceptualized as follows:

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Enrichment cluster_3 Analysis start Biological Sample (Cells, Tissue, etc.) lysate Protein Lysate start->lysate labeling Incubate with this compound lysate->labeling enrichment Affinity Purification of Labeled Proteins/Peptides labeling->enrichment ms LC-MS/MS Analysis enrichment->ms identification Identification of Carbonylated Proteins and Sites ms->identification G cluster_0 Binding cluster_1 Washing cluster_2 Elution start Labeled Peptide Mixture resin Anti-Oxazole Affinity Resin start->resin incubation Incubate to Bind resin->incubation wash1 Wash with Low Salt Buffer incubation->wash1 wash2 Wash with High Salt Buffer wash1->wash2 wash3 Wash with Organic Solvent wash2->wash3 elution Elute with Low pH Solution wash3->elution enriched_peptides Enriched Carbonylated Peptides elution->enriched_peptides

Figure 2: A workflow for the solid-phase enrichment of peptides labeled with this compound.

Materials:

  • Labeled peptide mixture from Protocol 1.

  • Anti-oxazole affinity resin (hypothetical).

  • Wash Buffer 1: 50 mM ammonium bicarbonate, 150 mM NaCl.

  • Wash Buffer 2: 50 mM ammonium bicarbonate, 500 mM NaCl.

  • Wash Buffer 3: 50 mM ammonium bicarbonate, 20% acetonitrile.

  • Elution Buffer: 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile.

Procedure:

  • Resin Equilibration:

    • Wash the anti-oxazole affinity resin three times with Wash Buffer 1.

  • Binding:

    • Incubate the labeled peptide mixture with the equilibrated resin for 2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Centrifuge the resin and discard the supernatant.

    • Wash the resin three times with Wash Buffer 1.

    • Wash the resin three times with Wash Buffer 2.

    • Wash the resin three times with Wash Buffer 3.

  • Elution:

    • Add Elution Buffer to the resin and incubate for 10 minutes at room temperature.

    • Centrifuge and collect the supernatant containing the enriched carbonylated peptides.

    • Repeat the elution step and pool the eluates.

  • Sample Preparation for Mass Spectrometry:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH for hydrazone formation.Ensure the pH of the labeling buffer is between 4.5 and 5.5.
Inactive this compound.Use a fresh stock of the reagent.
High Background of Unlabeled Peptides Inefficient washing of the affinity resin.Increase the number of wash steps or the stringency of the wash buffers.
Non-specific binding to the resin.Include a pre-clearing step with a control resin.
Poor Recovery of Enriched Peptides Incomplete elution.Increase the incubation time with the elution buffer or use a stronger elution buffer.

Conclusion

While further validation is required, this compound presents a promising new tool for the study of protein carbonylation. Its unique chemical structure, combining the carbonyl-reactive hydrazide group with a stable oxazole core, offers the potential for highly specific and robust enrichment of carbonylated proteins. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this novel probe in their own proteomics workflows. As our understanding of the carbonylome grows, so too will the demand for innovative chemical tools like this compound.

References

  • Chavda, N., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-19. [Link]

  • Kumar, P., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 0-0. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]

  • Wilson, J. J., & Li, X. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 24(7), 1214–1223. [Link]

  • Hao, P., et al. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry, 84(20), 8565–8572. [Link]

  • Fang, G., & Li, X. (2014). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology, 22, 110–117. [Link]

  • Mir, A. R., et al. (2014). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 25(6), 1038–1047. [Link]

  • Roe, M. R., et al. (2007). Proteomic Mapping of 4-Hydroxynonenal Protein Modification Sites by Solid-Phase Hydrazide Chemistry and Mass Spectrometry. Analytical Chemistry, 79(10), 3747–3756. [Link]

  • Gulea, M., et al. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(21), 5038. [Link]

  • Wang, W. (2022). Applications of biophysical methods in small-molecule modulators targeting protein function. University of Groningen. [Link]

  • Lee, Y. C., & Lee, B. I. (2009). Protein carbohydrate Analysis: gel-based staining, liquid chromatography, mass spectrometry, and microarray screening. Methods in Enzymology, 463, 349–363. [Link]

  • Al-Abodi, A. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. [Link]

Sources

Application Notes & Protocols: A Framework for Developing Enzyme Inhibitors with 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery. The 1,3-oxazole ring is a privileged scaffold, present in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural features facilitate diverse interactions with biological targets.[1] Coupled with a carbohydrazide moiety—a functional group also known for a broad range of bioactivities such as antimicrobial, anti-inflammatory, and anticancer effects[4][5][6]—the compound 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide presents a compelling starting point for inhibitor development campaigns. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this molecule as a potential enzyme inhibitor. We will detail the logical progression from initial target hypothesis and high-throughput screening to hit validation, potency determination, and elucidation of the mechanism of action.

Introduction: Rationale for Investigation

The this compound scaffold combines two pharmacologically significant motifs. Oxazole derivatives are known to interact with a wide array of enzymes and receptors through non-covalent interactions like hydrogen bonding and π-π stacking.[1] The carbohydrazide group is a versatile building block in medicinal chemistry, known to form stable complexes and participate in crucial binding interactions.[4][7] Furthermore, hydrazine-containing compounds have been successfully developed as probes and inhibitors for various enzyme classes, including those dependent on cofactors.[8][9]

This convergence of properties suggests that this compound is an excellent candidate for screening against various enzyme targets. This guide outlines the necessary experimental steps to validate this hypothesis and characterize its inhibitory potential.

Phase I: Target Identification and Assay Development

The initial phase of any inhibitor development program is the selection of a relevant biological target and the establishment of a robust assay to measure its activity.

Target Hypothesis Generation

In the absence of prior data for this specific molecule, target selection can be approached through several strategies:

  • Literature-Based Approach: Review enzymes that are known to be inhibited by compounds containing oxazole or hydrazide moieties. Targets in oncology (e.g., kinases, histone deacetylases), infectious disease (e.g., proteases, transferases), and metabolic disorders are common.[1][7]

  • In Silico Screening (Computational Docking): Utilize molecular docking simulations to predict the binding affinity of this compound against a panel of known enzyme structures. This can help prioritize targets that show favorable predicted binding energies and interaction profiles.

Protocol: Development of a Generic Fluorescence-Based Enzyme Assay

Fluorescence-based assays are highly amenable to high-throughput screening (HTS) due to their sensitivity and scalability.[10] This protocol provides a template that must be optimized for the specific enzyme of interest.

Objective: To establish a reliable assay to measure enzyme activity that can be used for inhibitor screening.

Materials:

  • Purified, active enzyme of interest.

  • Fluorogenic substrate (specific to the enzyme).

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors).

  • Known inhibitor (Positive Control).

  • DMSO (for compound dissolution).

  • 384-well, low-volume, black assay plates.

  • Plate reader with fluorescence detection capabilities.

Step-by-Step Protocol:

  • Enzyme Titration:

    • Rationale: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the instrument and the reaction time.[11]

    • Prepare a series of two-fold dilutions of the enzyme in assay buffer.

    • Add the diluted enzyme to wells of a 384-well plate.

    • Initiate the reaction by adding the substrate at a concentration equal to its Michaelis constant (Kₘ), if known.

    • Monitor fluorescence intensity over a time course (e.g., every 2 minutes for 60 minutes).

    • Select the enzyme concentration that gives a strong linear increase in signal for at least 30-60 minutes.

  • Substrate Titration (Kₘ Determination):

    • Rationale: To determine the Kₘ of the substrate, which is crucial for setting assay conditions and later for interpreting inhibition mechanisms.[11]

    • Using the optimal enzyme concentration from Step 1, set up reactions with a range of substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ, or a wide range if Kₘ is unknown).

    • Measure the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Assay Finalization and Z'-Factor Calculation:

    • Rationale: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay.[12]

    • Prepare two sets of control wells on a single plate:

      • High Control (n=16): Optimal enzyme + substrate (at Kₘ concentration) + DMSO. Represents 0% inhibition.

      • Low Control (n=16): Substrate + DMSO (no enzyme). Represents 100% inhibition.

    • Incubate the plate for the predetermined linear reaction time (e.g., 30 minutes).

    • Read the fluorescence and calculate the Z'-factor using the means (μ) and standard deviations (σ) of the controls: Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low|

Phase II: High-Throughput Screening and Hit Validation

With a validated assay, the next phase involves screening the compound of interest and confirming any observed activity.

The Screening and Hit Validation Cascade

A logical, multi-step process is essential to eliminate false positives and focus resources on genuine hits.[13] Pan-Assay Interference Compounds (PAINS) and other artifacts are common in HTS and must be systematically filtered out.[13]

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 False Positive Triage cluster_3 Outcome Primary Single-Point Screen (e.g., 10 µM this compound) Confirm Fresh Compound Re-test (Same concentration) Primary->Confirm DoseResponse IC50 Determination (10-point dose response) Confirm->DoseResponse CounterScreen Counter-Screen (Assay interference check) DoseResponse->CounterScreen Orthogonal Orthogonal Assay (Different detection method) CounterScreen->Orthogonal Biophysical Direct Binding Assay (e.g., SPR, MST) Orthogonal->Biophysical ValidatedHit Validated Hit Biophysical->ValidatedHit

Caption: A typical workflow for HTS and hit validation.

Protocol: Hit Confirmation and False Positive Counter-Screen

Objective: To confirm the activity of initial hits and rule out common assay artifacts.

Step-by-Step Protocol:

  • Hit Confirmation:

    • Rationale: To ensure the observed activity is reproducible and not due to experimental error or compound degradation.

    • Obtain a fresh, solid sample of this compound to rule out issues with the original screening sample.

    • Prepare a new stock solution and re-test in the primary assay at the same concentration used in the initial screen. Only reproducible hits should proceed.

  • IC₅₀ Determination:

    • Rationale: To quantify the potency of the inhibitor. The IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity.[11]

    • Prepare a 10-point, 3-fold serial dilution of the compound (e.g., from 100 µM down to 5 nM).

    • Perform the enzyme assay with this dilution series.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Table 1: Example IC₅₀ Determination Data

Compound Conc. (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2351.2
0.4124.8
0.148.1
0.052.3
0.020.5
0.010.1
Calculated IC₅₀ 1.20 µM
  • Assay Interference Counter-Screen:

    • Rationale: To identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching/enhancement) rather than inhibiting the enzyme.[15]

    • Run the assay in two modes:

      • Mode A (Control): Enzyme + Substrate -> Incubate -> Add Compound -> Read.

      • Mode B (Interference Check): Enzyme + Substrate -> Incubate -> Read -> Add Compound -> Read Again.

    • A true inhibitor will show activity only in Mode A. A compound that shows a signal change in Mode B is an interference compound.

  • Orthogonal Assay Confirmation:

    • Rationale: To confirm inhibition using a different detection technology (e.g., luminescence, absorbance, or mass spectrometry) to rule out technology-specific artifacts.[15][16]

    • Develop a secondary assay for the same enzyme target but with a different readout.

    • Determine the IC₅₀ of the compound in this new assay. A similar potency value provides strong evidence of true inhibition.

Phase III: Mechanism of Action (MoA) Elucidation

Once a hit is validated, understanding how it inhibits the enzyme is critical for further development.

Types of Reversible Enzyme Inhibition

The MoA for reversible inhibitors is typically determined by analyzing how the inhibitor affects the enzyme's kinetics with respect to its substrate.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E:f0->ES:f0 +S EI EI Complex E:f0->EI:f0 +I E:f0->EI:f0 +I S Substrate (S) ES:f0->E:f0 +P ESI ESI Complex ES:f0->ESI:f0 +I ES:f0->ESI:f0 +I P Product (P) I Inhibitor (I)

Caption: Simplified models of reversible enzyme inhibition.

Protocol: Enzyme Kinetic Studies

Objective: To determine the mechanism of inhibition by measuring enzyme activity at various substrate and inhibitor concentrations.

Materials:

  • Validated inhibitor compound.

  • All materials from the enzyme assay protocol.

Step-by-Step Protocol:

  • Experimental Setup:

    • Rationale: To generate a matrix of data that can distinguish between different inhibition models.

    • Prepare a matrix of reactions in a 384-well plate. The rows should correspond to fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

    • The columns should correspond to a range of substrate concentrations (e.g., 8 concentrations from 0.25x Kₘ to 8x Kₘ).

  • Data Acquisition:

    • Measure the initial reaction velocity for every well in the matrix.

  • Data Analysis (Lineweaver-Burk Plot):

    • Rationale: This double-reciprocal plot provides a straightforward visual method to diagnose the inhibition mechanism.

    • For each inhibitor concentration, plot 1/Velocity versus 1/[Substrate].

    • Analyze the resulting family of lines:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (Both Vₘₐₓ and Kₘ decrease proportionally).

Biophysical Validation

Rationale: While kinetic studies reveal the MoA, they do not definitively prove direct binding. Biophysical methods can confirm a physical interaction between the inhibitor and the enzyme.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing direct evidence of interaction and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Immobilizes the enzyme on a sensor chip and measures the change in refractive index as the inhibitor flows over it, providing real-time binding kinetics (k₋ₒₙ, k₋ₒբբ).

  • Microscale Thermophoresis (MST): Measures the movement of a fluorescently labeled enzyme through a microscopic temperature gradient, which changes upon ligand binding.

Phase IV: Hit-to-Lead and Early ADME/Tox Considerations

A validated hit is not a drug. The hit-to-lead phase involves medicinal chemistry efforts to optimize the initial compound's potency, selectivity, and drug-like properties.[17]

Structure-Activity Relationship (SAR)

Systematic chemical modifications are made to the this compound scaffold to understand which parts of the molecule are essential for activity.

Table 2: Hypothetical SAR for Scaffold Optimization

Modification SiteR-GroupIC₅₀ (µM)Comments
C2-MethylH15.6Methyl group is important.
C2-MethylEthyl2.5Larger alkyl may be tolerated.
C4-MethylH>100Methyl group is critical.
Hydrazide-NHNHCH₃0.8Substitution may increase potency.
Hydrazide-CONH₂>100Hydrazide nitrogen is critical.
Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to avoid costly late-stage failures.[18][19] Key in vitro assays include:

  • Solubility: Determines if the compound can be formulated.

  • Permeability (e.g., Caco-2 assay): Predicts oral absorption.[19]

  • Metabolic Stability (e.g., liver microsomes): Predicts how quickly the compound is cleared from the body.

  • Cytotoxicity (e.g., HepG2 cells): Provides an early indication of potential toxicity.

Appendix: Troubleshooting Common Assay Problems

ProblemPossible CauseSolution
No or Weak Signal Inactive enzyme or substrate; Omission of a key reagent.Verify reagent activity with positive controls. Double-check pipetting steps.
High Background Contaminated buffers; Non-specific antibody binding (in ELISAs).Use fresh, sterile buffers. Optimize blocking steps and antibody concentrations.
High Variability Pipetting errors; Temperature gradients across the plate; Edge effects.[20]Calibrate pipettes. Ensure uniform incubation. Avoid using outer wells for critical data points.
Non-Linear Standard Curve Incorrect standard dilutions; Detector saturation.[20][21]Prepare fresh standards carefully. Reduce enzyme/substrate concentration or adjust plate reader gain.

References

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. [Link]

  • Xiong, R., et al. (2020). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today. [Link]

  • Patel, D. K., & Patel, N. J. (2022). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Polycyclic Aromatic Compounds. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini Reviews in Medicinal Chemistry. [Link]

  • Pătru, E. L., et al. (2010). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]

  • ResearchGate. (2020). The impact of early ADME profiling on drug discovery and development strategy. Request PDF. [Link]

  • Parker, C. G., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Sugimori, K., et al. (2017). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Parker, C. G., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • Rai, G., et al. (2021). High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease. ACS Chemical Neuroscience. [Link]

  • Samra, J. K., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry. [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening. [Link]

  • Leite, C. S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Gümüş, M. K., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • ChemHelp ASAP. (2023). enzyme inhibition & receptor activity curves. YouTube. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2002). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]

  • Lonsdale, R., & Ward, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2020). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Egyptian Journal of Chemistry. [Link]

  • Semantic Scholar. (2002). Design and implementation of high-throughput screening assays. Semantic Scholar. [Link]

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Application Notes & Protocols: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development.[1][2] Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The hydrazide functional group is another crucial pharmacophore, known for its presence in numerous bioactive molecules and its utility as a synthetic intermediate for various heterocyclic systems like 1,3,4-oxadiazoles and hydrazones.[6][7] This guide provides a comprehensive overview and detailed protocols for utilizing 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a promising yet under-explored building block, in the synthesis and evaluation of new potential antimicrobial agents. We present a logical synthetic pathway, protocols for derivatization into libraries of candidate compounds (hydrazones), and a standardized methodology for in vitro antimicrobial susceptibility testing.

Introduction: The Rationale for Oxazole-Hydrazide Scaffolds

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[4] This structure is present in numerous clinically used drugs and natural products, prized for its metabolic stability and ability to engage in various non-covalent interactions with biological receptors.[2][8] Its derivatives have demonstrated potent activity against a range of pathogens.[3][9]

Parallelly, the carbohydrazide moiety (-CONHNH₂) serves as a critical linker and reactive handle. It is the precursor to the hydrazone linkage (-CONHN=CH-), which is formed by condensation with aldehydes or ketones.[6][10] This reaction is exceptionally valuable in combinatorial chemistry as it allows for the rapid generation of diverse compound libraries from a single hydrazide core. The resulting hydrazide-hydrazone derivatives have a well-documented history of significant antimicrobial activity.[6][11]

By combining the 2,4-dimethyl-1,3-oxazole core with a 5-carbohydrazide functional group, we create a scaffold (Figure 1) poised for derivatization. This strategy allows for systematic modification to explore structure-activity relationships (SAR) and optimize for potency against clinically relevant microbial strains.

Part I: Synthesis of the Core Scaffold

The primary objective is the synthesis of the key intermediate, this compound, from its corresponding ester. This transformation is a classic and efficient nucleophilic acyl substitution reaction.

Protocol 1: Synthesis of this compound

This protocol details the conversion of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate to the target carbohydrazide. The reaction relies on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Materials:

  • Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol (approx. 20-30 mL).

  • Reagent Addition: While stirring, add an excess of hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 4-6 hours.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. The product, being less soluble than the starting ester, will often precipitate out of the solution. The flask can be further cooled in an ice bath to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or residual hydrazine.

  • Drying: Dry the white crystalline product under vacuum or in a desiccator.

  • Characterization: Confirm the structure and purity of the synthesized this compound (CAS 89598-65-2) using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[13] The IR spectrum should show the appearance of N-H stretching bands (around 3200-3300 cm⁻¹) and the characteristic C=O stretch of the hydrazide.[6][14]

Part II: Derivatization for Antimicrobial Screening

The true potential of the carbohydrazide scaffold is unlocked through derivatization. The most direct method is the formation of hydrazones via condensation with a diverse panel of aromatic and heterocyclic aldehydes. This creates a library of compounds where the oxazole-hydrazide core is constant, but the substituent (R-group) is varied to probe for antimicrobial activity.

Synthetic Workflow for Antimicrobial Agents

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Derivatization A Ethyl 2,4-dimethyl- 1,3-oxazole-5-carboxylate B 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide A->B + Hydrazine Hydrate (Reflux in EtOH) D Target Antimicrobial Candidates (Hydrazone Derivatives) B->D + R-CHO, cat. Acetic Acid (Schiff Base Condensation) E Alternative Candidates (1,3,4-Oxadiazole Derivatives) B->E + R-COOH / POCl₃ (Cyclodehydration) C Library of Aromatic & Heterocyclic Aldehydes (R-CHO)

Caption: Synthetic workflow from starting ester to the core hydrazide and subsequent derivatization.

Protocol 2: General Synthesis of Oxazole-Hydrazone Derivatives

Causality: This reaction is a Schiff base condensation. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl of the aldehyde, followed by dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. A catalytic amount of acid (like glacial acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.[10][12]

Materials:

  • This compound (from Protocol 1)

  • Various substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, thiophene-2-carboxaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the carbohydrazide (1 mmol) in ethanol (25 mL).

  • Addition of Aldehyde: Add the selected aldehyde (1 mmol) to the solution.

  • Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.[12]

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product, typically a solid, will precipitate.

  • Filtration and Washing: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallization (Optional): If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to achieve high purity.

  • Characterization: Confirm the structure of each new derivative. In ¹H NMR, the appearance of a singlet between δ 8-9 ppm is characteristic of the azomethine proton (=CH), and a signal around δ 10–13 ppm corresponds to the NH proton.[6]

Part III: Antimicrobial Activity Screening

The most common and standardized method for evaluating the efficacy of new antimicrobial agents is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[15]

Protocol 3: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of antimicrobial activity.[15][16]

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

  • Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the reference antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted from the main stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no bacteria).

  • Inoculation: Add the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Antimicrobial Screening Workflow

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria (Final conc. ~5x10⁵ CFU/mL) A->C B Prepare Drug Dilutions (Serial 2-fold in 96-well plate) B->C D Incubate Plate (37°C for 18-24h) C->D E Read Results (Determine lowest concentration with no visible growth) D->E F Record MIC Value (µg/mL) E->F

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Data Presentation and Interpretation

The results of the MIC screening should be summarized in a table for clear comparison. This allows for the initial assessment of Structure-Activity Relationships (SAR).

Table 1: Hypothetical MIC Data for Hydrazone Derivatives
Compound IDR-Group (from Aldehyde)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
HZ-01 Phenyl64>128
HZ-02 4-Chlorophenyl1664
HZ-03 4-Nitrophenyl832
HZ-04 2-Thienyl3264
Cipro (Reference Drug)10.5

Interpretation: From this hypothetical data, a preliminary SAR can be deduced. The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring appears to enhance activity against S. aureus.[17] This insight guides the next round of synthesis, focusing on other electron-deficient aromatic systems to optimize potency.

Structure-Activity Relationship (SAR) Logic

Caption: Logical relationship between the core scaffold, chemical modifications, and resulting activity.

Conclusion

This compound is a highly valuable and synthetically accessible scaffold for the development of novel antimicrobial agents. The protocols provided herein offer a clear pathway from the synthesis of this core intermediate to its derivatization into a library of hydrazone candidates and their subsequent biological evaluation. By systematically modifying the aldehyde component used in the derivatization step, researchers can effectively probe the structure-activity relationship to identify compounds with potent and broad-spectrum antimicrobial properties, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • Al-Soud, Y. A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences. [Link]

  • Bielenica, A., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Chemical Biology & Drug Design. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

  • Rauf, A., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica. [Link]

  • Ilies, M., et al. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • Singh, R., et al. (2021). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry. [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PubMed. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. ResearchGate. [Link]

  • Kumar, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

  • World Organisation for Animal Health. (2009). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]

  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic and Medicinal Chemistry Letters. [Link]

  • Serwecińska, L. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • Kumar, R., et al. (n.d.). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Urbonavičiūtė, S., et al. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules. [Link]

  • Asadipour, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]

  • Voitechovičius, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

  • Rajanarendar, E., et al. (2001). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]

Sources

Application Note: A Framework for Investigating the Anticancer Potential of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse chemical scaffolds. Among these, heterocyclic compounds containing a 1,3-oxazole ring have emerged as a promising class due to their ability to interact with various biological targets implicated in oncogenesis.[1][2] This document outlines a comprehensive framework for the initial preclinical evaluation of a novel candidate, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. We provide a logical, phased approach, beginning with fundamental cytotoxicity screening and progressing to key mechanistic assays, including the analysis of apoptosis and cell cycle distribution. Each phase is supported by detailed, field-proven protocols designed to ensure data integrity and reproducibility for researchers in oncology and drug development.

Introduction: The Rationale for Oxazole Scaffolds in Oncology

Cancer remains a leading cause of mortality worldwide, driving an urgent need for new therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[1][3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,3-oxazole moiety, a five-membered ring with oxygen and nitrogen, is a "privileged scaffold" frequently found in pharmacologically active agents.[1][4]

Oxazole derivatives have demonstrated potent anticancer activity through a variety of mechanisms.[5][6] These include the induction of apoptosis (programmed cell death) by inhibiting crucial targets like tubulin or STAT3, disruption of the cell cycle, and inhibition of protein kinases that regulate cell growth and division.[4][7] Given this precedent, novel, uncharacterized oxazole-containing compounds like this compound warrant systematic investigation as potential anticancer drug candidates. This guide provides the experimental blueprint for such an investigation.

Part 1: Compound Characterization and Preparation

The first critical step in evaluating any new chemical entity is to understand its physical properties and to establish a reliable method for its preparation in a biologically compatible solvent.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 89598-65-2[8]
Molecular Formula C₆H₉N₃O₂[8]
Molecular Weight 155.16 g/mol [8]
Appearance White to off-white solidAssumed
Purity >98% (Recommended)-
Protocol 1.1: Preparation of Stock Solution

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules due to its high solubilizing capacity and general compatibility with cell culture assays at low final concentrations (<0.5%).

  • Pre-computation: Calculate the mass of this compound required to prepare a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.15516 g/mmol * Volume (L) * 1000 mg/g

  • Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube under aseptic conditions.

  • Solubilization: Add the calculated volume of sterile, cell culture-grade DMSO. Vortex thoroughly for 2-5 minutes or until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Part 2: Phase I - In Vitro Cytotoxicity Assessment

Objective: To determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects on a panel of human cancer cell lines and to quantify this activity by determining the half-maximal inhibitory concentration (IC₅₀).

Workflow for Anticancer Compound Screening

G cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Mechanism of Action start Prepare Compound Stock Solution seed Seed Cancer Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance mtt->read ic50 Calculate IC50 Value read->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis If Active (Low IC50) cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle If Active (Low IC50) flow Analyze by Flow Cytometry apoptosis->flow cellcycle->flow data Interpret Mechanistic Data flow->data

Caption: A phased workflow for evaluating a novel anticancer compound.

Protocol 2.1: MTT Cell Viability Assay

Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, allowing for the quantification of drug-induced cytotoxicity.[11]

  • Cell Seeding:

    • Harvest a log-phase culture of a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Perform a cell count and calculate the cell suspension volume needed to seed 5,000-10,000 cells per well into a 96-well flat-bottom plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell blank" (medium only).

    • Carefully remove the old media from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

    • Add 10-20 µL of the MTT solution to each well (including controls).[11][12]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[11]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the "no-cell blank" wells from all other readings.

  • Percent Viability Calculation:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • IC₅₀ Determination: Plot the Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Representative IC₅₀ Data

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7 Breast AdenocarcinomaHypothetical Value
A549 Lung CarcinomaHypothetical Value
HT-29 Colon AdenocarcinomaHypothetical Value
NHDF Normal Human Dermal FibroblastsHypothetical Value

Part 3: Phase II - Elucidating the Mechanism of Action

If the compound demonstrates potent cytotoxicity (typically an IC₅₀ in the low micromolar or nanomolar range), the next logical phase is to investigate how it is killing or inhibiting the cancer cells. The induction of apoptosis and cell cycle arrest are classic mechanisms for anticancer agents.[7]

Protocol 3.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[14] By using these two stains together, flow cytometry can distinguish between different cell populations.[13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the cells from the medium and the trypsinized fraction. This is crucial for accurately quantifying the total apoptotic population.

  • Staining:

    • Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Interpretation

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Table 3: Representative Apoptosis Data

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control >95%<5%<2%
Compound (IC₅₀) Hypothetical ValueHypothetical ValueHypothetical Value
Compound (2x IC₅₀) Hypothetical ValueHypothetical ValueHypothetical Value
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Causality: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[15] Many chemotherapeutic agents exert their effect by causing cells to arrest at specific checkpoints (G1, S, or G2/M).[7] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows flow cytometry to distinguish between cells in G0/G1 (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[16]

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 3.1.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells. This step is critical for consistent staining.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale to properly resolve the 2N and 4N peaks.[16]

Data Interpretation

The output is a histogram of cell count versus fluorescence intensity. The data is analyzed using cell cycle modeling software to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest at that phase.

Table 4: Representative Cell Cycle Distribution Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control ~60%~25%~15%
Compound (IC₅₀) Hypothetical ValueHypothetical ValueHypothetical Value

Part 4: Proposed Signaling Pathway Investigation

The results from the apoptosis and cell cycle assays provide crucial clues about the compound's mechanism. For instance, a G2/M arrest followed by apoptosis might suggest that this compound interferes with microtubule dynamics, a known mechanism for some oxazole derivatives.[4][7] Conversely, a G1 arrest might point towards inhibition of cyclin-dependent kinases (CDKs) or other upstream signaling pathways.

G compound 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide kinase Target Kinase (e.g., CDK, Akt, STAT3) compound->kinase Inhibits p21 p21/p27 Activation kinase->p21 Suppresses caspase Caspase Cascade Activation kinase->caspase Suppresses g1_arrest G1/S Arrest p21->g1_arrest apoptosis Apoptosis caspase->apoptosis

Sources

Application Notes and Protocols for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole moiety is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold in the design of novel therapeutic agents.[1][2][3] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3] The carbohydrazide functional group, a derivative of carboxylic acid, is a key building block in the synthesis of various heterocyclic compounds and is recognized for its role in the development of pharmacologically active molecules.[4]

2,4-Dimethyl-1,3-oxazole-5-carbohydrazide combines these two important pharmacophores, making it a highly attractive starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this versatile molecule. The protocols outlined below are designed to be robust and reproducible, with a focus on explaining the rationale behind the experimental choices to ensure scientific integrity and successful outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for designing and executing successful chemical reactions. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Formula C₆H₉N₃O₂-
Molecular Weight 155.16 g/mol -
CAS Number 89598-65-2-
Appearance Off-white to pale yellow solidTypical for similar compounds
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.Inferred from structure
Melting Point Not readily available. Expected to be a solid with a defined melting point.-
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical knowledge

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the safety data sheets for similar compounds like carbohydrazide and oxazole.[5][6][7][8]

Experimental Protocols: Synthesis of Bioactive Heterocycles

The nucleophilic nature of the hydrazide moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, including Schiff bases, pyrazoles, and 1,3,4-oxadiazoles. These derivatives have shown promise in various therapeutic areas.[9][10][11][12][13]

Protocol 1: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are known to possess a wide range of biological activities.[11][14][15][16][17] The reaction involves the condensation of the carbohydrazide with an appropriate aldehyde or ketone.

Reaction Scheme:

Schiff_Base_Synthesis reagent1 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide product Schiff Base Derivative reagent1->product + reagent2 Aromatic Aldehyde (R-CHO) reagent2->product Ethanol, Glacial Acetic Acid (cat.) Reflux

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities.[9][10][18][19][20] They can be synthesized from carbohydrazides by cyclocondensation with 1,3-dicarbonyl compounds.

Reaction Scheme:

Pyrazole_Synthesis reagent1 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide product Pyrazole Derivative reagent1->product + reagent2 1,3-Dicarbonyl Compound reagent2->product Ethanol, Glacial Acetic Acid (cat.) Reflux

Caption: General workflow for the synthesis of pyrazole derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 mmol) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 6-8 hours. The reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Characterization of Synthesized Compounds

The structure and purity of the synthesized derivatives must be confirmed using standard analytical techniques.

Analytical_Workflow start Synthesized Product tlc Thin Layer Chromatography (TLC) (Purity Assessment) start->tlc mp Melting Point Determination (Purity and Identification) tlc->mp ir Infrared (IR) Spectroscopy (Functional Group Analysis) mp->ir nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) (Structural Elucidation) ir->nmr ms Mass Spectrometry (MS) (Molecular Weight Confirmation) nmr->ms final Characterized Compound ms->final

Caption: Analytical workflow for product characterization.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For Schiff bases, the disappearance of the C=O stretching band of the carbohydrazide and the appearance of a C=N stretching band are key indicators of a successful reaction.[16][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the synthesized compounds. The chemical shifts and coupling patterns of the protons and carbons provide information about the connectivity of the atoms in the molecule.[21][22][23]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity.[24]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work could involve the synthesis of a larger library of derivatives and their screening for various biological activities, potentially leading to the discovery of new therapeutic agents. The continued exploration of the medicinal applications of oxazole derivatives remains a promising area of research.[1][2][3]

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024, August 21). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1658. [Link]

  • Green Synthesis of Pyrazole and Oxazole Derivatives. (2018, November 19). K.T.H.M. College. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from [Link]

  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. (n.d.). Retrieved from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). PubMed. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2002). Molecules, 7(7), 571. [Link]

  • Safety Data Sheet - Angene Chemical. (2025, February 11). Retrieved from [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022, December 4). ArTS - UniTS. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. (2016). Arabian Journal of Chemistry, 9, S1529–S1537. [Link]

  • Oxadiazoles in medicinal chemistry. (2012, March 8). PubMed. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Retrieved from [Link]

  • Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. (2023). Oriental Journal of Chemistry, 39(6). [Link]

  • Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. (n.d.). Impactfactor. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. (2022). Molecules, 27(18), 5894. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021, June 30). CORE. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. (2019, July 12). ResearchGate. Retrieved from [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical techniques for the characterization of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a substituted oxazole ring, a core structure found in numerous biologically active molecules and natural products.[1] The presence of the carbohydrazide functional group (-CONHNH₂) makes it a versatile precursor for the synthesis of various derivatives, such as hydrazones and other heterocyclic systems like 1,3,4-oxadiazoles, which are known to possess a wide range of pharmacological activities.[1][2]

Given its potential as a key building block in medicinal chemistry, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview and detailed protocols for the characterization of this compound using a suite of orthogonal analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for robust and reliable characterization.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.16 g/mol [3]
CAS Number 89598-65-2[3]

Part 1: The Analytical Workflow: A Strategy for Unambiguous Characterization

The complete characterization of a newly synthesized compound like this compound requires a multi-faceted approach where each technique provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation.

G cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Quantitative Confirmation TLC Thin-Layer Chromatography (TLC) HPLC HPLC-UV TLC->HPLC Purity Assessment MS Mass Spectrometry (MS) HPLC->MS Molecular Weight FTIR FTIR Spectroscopy MS->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Definitive Structure EA Elemental Analysis NMR->EA Compositional Verification Final Characterized Compound EA->Final Synthesis Synthesized Compound Synthesis->TLC Initial Check

Caption: Integrated workflow for the characterization of this compound.

Part 2: Spectroscopic and Chromatographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will confirm the presence and connectivity of the methyl groups and the hydrazide protons, while ¹³C NMR will identify all unique carbon atoms, including those in the oxazole ring and the carbonyl group. 2D NMR experiments like HSQC and HMBC can be used to definitively assign proton and carbon signals.[4]

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz) The chemical shifts (δ) are predicted based on the analysis of similar oxazole and carbohydrazide structures. DMSO-d₆ is chosen as the solvent due to the expected hydrogen bonding of the -NH and -NH₂ protons, which makes them observable.

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
-CH ₃ (at C2)~2.4Singlet3HMethyl group on oxazole ring
-CH ₃ (at C4)~2.2Singlet3HMethyl group on oxazole ring
-NH~4.5Broad Singlet2HTerminal amine of hydrazide
-CONH -~9.5Broad Singlet1HAmide proton of hydrazide

Expected ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)

CarbonPredicted δ (ppm)Assignment
C =O~160Carbonyl carbon of carbohydrazide
C 2-Oxazole~158Carbon at position 2 of oxazole ring
C 4-Oxazole~145Carbon at position 4 of oxazole ring
C 5-Oxazole~125Carbon at position 5 of oxazole ring
-C H₃ (at C2)~14Methyl carbon
-C H₃ (at C4)~10Methyl carbon

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-32 scans, 2-second relaxation delay).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

  • Interpretation: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues.[6] For oxazoles, common fragmentation involves ring cleavage.[4][7]

Expected Mass Spectrometry Data (ESI+)

m/z Value (Predicted)IonSignificance
156.0773[M+H]⁺Protonated molecular ion, confirming the molecular weight.
178.0592[M+Na]⁺Sodium adduct, commonly observed in ESI.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL using the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.[4]

  • Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap for HRMS).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is used to facilitate protonation for ESI+ mode.[8]

    • Flow Rate: 0.3 mL/min.

  • MS Method (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire both full scan data to identify the molecular ion and fragmentation data (MS/MS) on the parent ion to aid in structural confirmation.

  • Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Analyze the mass spectrum for that peak to find the molecular ion ([M+H]⁺) and compare the exact mass with the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the N-H bonds of the hydrazide, the C=O of the amide, and the characteristic vibrations of the oxazole ring (C=N, C-O).[9][10]

Expected Characteristic FTIR Peaks (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 3400Medium-StrongN-H stretching (asymmetric & symmetric of -NH₂)
3150 - 3250MediumN-H stretching (-NH-)
~1660StrongC=O stretching (Amide I band)
~1620MediumC=N stretching (oxazole ring)
~1550MediumN-H bending (Amide II band)
1050 - 1150Medium-StrongC-O-C stretching (oxazole ring)

Protocol 3: FTIR Analysis (ATR)

  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the spectral contributions from the atmosphere (CO₂, H₂O).

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted by the instrument software. Identify the key absorption bands and assign them to the corresponding functional groups.[11]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse technique for determining the purity of a compound. By developing a suitable method, one can separate the target compound from any starting materials, by-products, or degradation products. The peak area percentage of the main peak provides a quantitative measure of purity.[12][13]

Protocol 4: HPLC Purity Analysis

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase or a suitable solvent like acetonitrile.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for oxazole derivatives.[8] A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound shows significant absorbance (e.g., 210 nm or a determined λₘₐₓ).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. For high accuracy, purity should be reported as >95% or higher.

Part 3: Final Confirmation

Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This is a fundamental technique to confirm the empirical formula, and by extension, the molecular formula when combined with mass spectrometry data. The experimental values should be within ±0.4% of the theoretical values.[14]

Theoretical vs. Experimental Values

ElementTheoretical %Experimental %
Carbon (C)46.45(To be determined)
Hydrogen (H)5.85(To be determined)
Nitrogen (N)27.08(To be determined)

Protocol 5: Elemental Analysis

  • Sample Preparation: Provide 2-3 mg of the highly purified and thoroughly dried sample in a pre-weighed tin capsule. The sample must be free of solvent and moisture to ensure accurate results.

  • Instrumentation: Submit the sample to a dedicated elemental analysis service or use an in-house CHN analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₆H₉N₃O₂).

Visualization of Key Structural Features

The following diagram highlights the specific parts of the molecule that are probed by each analytical technique, providing a visual summary of the characterization strategy.

Caption: Correlation of analytical techniques to the structural features of the molecule.

References

  • RSC Publishing. (n.d.). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Navigating the Analytical Landscape for 3-Chloro-1,2-oxazole: A Comparative Guide to Method Development.
  • Unknown. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES.
  • Unknown. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
  • ResearchGate. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives.
  • PMC - PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
  • Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Oxazole Derivatives.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • PMC - PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease.
  • PMC - NIH. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents.
  • ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide (CAS 89598-65-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this compound. Understanding the chemical liabilities of this molecule is critical for ensuring experimental reproducibility and the integrity of your results.

Introduction

This compound is a bifunctional molecule incorporating both an oxazole ring and a carbohydrazide moiety. This unique structure presents specific stability challenges that must be carefully managed. The oxazole ring, while aromatic, can be susceptible to hydrolysis under certain pH conditions and to oxidation.[1][2] The carbohydrazide group is a strong reducing agent and can react with various compounds, influencing its stability and compatibility.[3] This guide will provide a detailed overview of these challenges and offer practical solutions for maintaining the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from its two key functional groups:

  • Oxazole Ring: This heterocyclic ring can be susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring cleavage.[1] It is also prone to oxidation and photolysis (degradation upon exposure to light).[1][4]

  • Carbohydrazide Moiety: This group is a potent reducing agent and is reactive towards oxidizing agents.[5] It can also participate in condensation reactions with aldehydes and ketones.[6] The stability of the hydrazide can be influenced by pH.[7]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be kept in a cool, dry, and well-ventilated area.[8] To minimize degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal stability.[1] Protecting the compound from light by using an amber vial or storing it in the dark is also essential to prevent photolytic degradation.[1]

Q3: How should I prepare and store solutions of this compound?

A3: Due to the potential for hydrolysis of the oxazole ring, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous aprotic solvents and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. Avoid aqueous solutions for storage, as the presence of water can promote degradation.

Q4: What are the signs of degradation I should look for?

A4: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or clumping of the powder. For solutions, the appearance of precipitates or a color change can signify degradation. The most reliable method for assessing purity and detecting degradation products is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

  • Assess Solution Stability: If you are using a stock solution, consider the possibility of degradation in the solvent over time. Prepare a fresh solution from the solid compound and repeat the experiment.

  • Analytical Characterization: If possible, analyze the compound's purity using HPLC or another suitable analytical method to confirm its integrity. Compare the results with the certificate of analysis provided by the supplier.

  • pH and Temperature Control: During your experiment, ensure that the pH of the medium is controlled, as extreme pH values can catalyze the hydrolysis of the oxazole ring.[1] Similarly, elevated temperatures can accelerate degradation.[1]

Issue 2: Poor Solubility or Presence of Particulates in Solution

Possible Cause: The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used.

Troubleshooting Steps:

  • Solvent Selection: 2,4-Dimethyl-1,3-oxazole is described as having moderate polarity and is soluble in various organic solvents.[9] Carbohydrazide is highly soluble in water but almost insoluble in alcohol.[10] The solubility of the target compound will be influenced by both moieties. Experiment with different solvents of varying polarities to find a suitable one. Gentle warming and sonication may aid in dissolution, but be mindful of potential thermal degradation.

  • Check for Degradation: As mentioned previously, degradation can lead to the formation of insoluble materials. If solubility issues persist with a fresh batch of the compound, consider analyzing it for impurities.

Issue 3: Unexpected Side Reactions in Synthetic Protocols

Possible Cause: The carbohydrazide moiety is a reactive nucleophile and reducing agent.

Troubleshooting Steps:

  • Protecting Groups: If the reactivity of the carbohydrazide group is interfering with your desired transformation, consider using a suitable protecting group for the hydrazide functionality.

  • Reaction Conditions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.[6] If your reaction mixture contains such functional groups, this side reaction is likely. Adjust your synthetic strategy accordingly. Be mindful of oxidizing agents in your reaction, as they will react with the carbohydrazide.[2]

Key Stability Factors and Recommended Handling Procedures

ParameterRecommendationRationale
Temperature Store solid at 2-8°C or lower for long-term stability. Avoid repeated freeze-thaw cycles for solutions.Lower temperatures slow down the rate of potential degradation reactions.[1]
Moisture/Humidity Store in a desiccator or with a desiccant. Handle in a dry environment (e.g., glove box).The oxazole ring is susceptible to hydrolysis.[1] Carbohydrazide is hygroscopic.
Light Store in amber vials or protect from light with aluminum foil.Oxazole rings can undergo photolysis.[1]
pH Avoid strongly acidic or basic conditions in experiments. Use buffered solutions when possible.The oxazole ring is prone to acid and base-catalyzed hydrolysis.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).The carbohydrazide moiety is an oxygen scavenger and can be oxidized.[3]
Solvent for Stock Solutions Use anhydrous, aprotic solvents (e.g., DMSO, DMF). Prepare fresh or store at -20°C to -80°C for short periods.Minimizes hydrolysis and other solvent-mediated degradation pathways.

Experimental Protocols

Protocol 1: General Handling and Weighing of Solid Compound
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • If possible, handle and weigh the compound in an inert atmosphere glove box or under a stream of dry nitrogen.

  • Use clean, dry spatulas and weighing boats.

  • Promptly and tightly seal the container after use.

  • Return the compound to the recommended storage conditions immediately.

Protocol 2: Preparation of a Stock Solution
  • Determine the required concentration and volume of the stock solution.

  • Using the procedure outlined in Protocol 1, accurately weigh the required amount of the solid compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to the vial.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • If not for immediate use, flush the headspace of the vial with an inert gas, seal tightly, and store at -20°C or -80°C, protected from light.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential points of instability in the this compound molecule.

G Potential Degradation Pathways cluster_molecule This compound cluster_stressors Stress Factors cluster_degradation Degradation Products mol 2,4-Dimethyl-1,3-oxazole Ring Carbohydrazide Moiety ring_cleavage Ring Cleavage Products mol:f0->ring_cleavage oxidation_products Oxidation Products mol:f1->oxidation_products acid_base Acid/Base acid_base->mol:f0 Hydrolysis light Light (UV) light->mol:f0 Photolysis oxygen Oxygen oxygen->mol:f1 Oxidation water Water (H2O) water->mol:f0 Hydrolysis

Caption: Potential degradation pathways for this compound.

References

  • Vertex AI Search. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Retrieved January 20, 2026.
  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved January 20, 2026.
  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved January 20, 2026.
  • MDPI. (n.d.).
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved January 20, 2026.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 20, 2026.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Retrieved January 20, 2026.
  • PubMed Central. (2011, November 1). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved January 20, 2026.
  • PMC - NIH. (n.d.).
  • Fisher Scientific. (2010, October 25).
  • Wikipedia. (n.d.). Hydrazide. Retrieved January 20, 2026.
  • ECHEMI. (n.d.).
  • ChemBK. (n.d.). Carbohydrazide. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Hydrazone. Retrieved January 20, 2026.
  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved January 20, 2026.

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Technical Support Center: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Synthesis and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction troubleshooting of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide (CAS 89598-65-2).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered during synthesis.

Section 1: Synthesis Overview and Mechanism

The most direct and widely employed method for preparing this compound is the hydrazinolysis of its corresponding ethyl ester, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.[3] This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.

The reaction proceeds as follows:

  • Step 1: Nucleophilic Attack. The terminal nitrogen of hydrazine hydrate, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Step 2: Tetrahedral Intermediate. This attack forms a transient tetrahedral intermediate.

  • Step 3: Elimination. The intermediate collapses, eliminating the ethoxide (C2H5O-) leaving group, which is subsequently protonated by the solvent (typically ethanol) or another proton source.

This process is generally efficient and high-yielding when performed under appropriate conditions.

Reaction_Mechanism Reactant_Ester Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate Intermediate Tetrahedral Intermediate Reactant_Ester->Intermediate 1. Nucleophilic Attack Reactant_Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Reactant_Hydrazine->Intermediate Product This compound Intermediate->Product 2. Elimination of ethoxide Byproduct Ethanol Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Objective: To convert ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate to its corresponding carbohydrazide.

Reagents and Materials:

ReagentCAS No.Molar Mass ( g/mol )Molar Eq.
Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate17979-93-2169.181.0
Hydrazine Hydrate (~64% solution, ~1M in H₂O)7803-57-850.063.0 - 5.0
Ethanol (Absolute)64-17-546.07Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (3.0-5.0 eq.) to the solution. A slight excess of hydrazine is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Then, cool it further in an ice bath (0-5 °C) for at least 1 hour. The product will typically precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.[4][5]

  • Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C) to a constant weight. The final product should be a white crystalline solid.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I isolated no product. What went wrong?

  • Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic check is crucial.

    • Potential Cause A: Incomplete Reaction. The hydrazinolysis may not have gone to completion. Hydrazides are generally more polar than their parent esters, so you can easily track the conversion using TLC.

      • Solution: Increase the reaction time or temperature. Ensure the reflux is vigorous enough. Also, verify that a sufficient excess of hydrazine hydrate was used; a 3-5 fold molar excess is recommended to push the equilibrium towards the product.

    • Potential Cause B: Product Loss During Workup. The product may have some solubility in ethanol, especially if the volume is large or the cooling is insufficient.

      • Solution: After reflux, concentrate the reaction mixture by removing about half the solvent under reduced pressure before cooling. This will increase the product concentration and promote precipitation. Ensure the mixture is cooled to 0-5 °C for an adequate period.

    • Potential Cause C: Degradation. The oxazole ring can be sensitive to harsh conditions. While generally stable, prolonged heating in the presence of strong acidic or basic impurities could lead to ring-opening or other side reactions.[6]

      • Solution: Ensure the quality of your starting materials and solvent. Avoid unnecessarily long reaction times. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.

Question 2: My final product is contaminated with unreacted starting ester. How can I fix this?

  • Answer: This is a clear indication of an incomplete reaction.

    • Causality: The nucleophilic attack was not fully efficient. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometric ratio of hydrazine.

      • Troubleshooting Steps:

        • Re-subject the Mixture: If you have not yet isolated the product, you can add more hydrazine hydrate (1-2 eq.) and continue the reflux for another few hours, monitoring by TLC.

        • Purification: If the product is already isolated, purification via recrystallization is the best option. Choose a solvent system where the carbohydrazide has lower solubility than the starting ester, especially at cold temperatures. Ethanol or an ethanol/water mixture is often a good starting point.

Question 3: I've isolated an oily substance instead of the expected white solid. What should I do?

  • Answer: Obtaining an oil suggests the presence of impurities or that the product has not yet crystallized.

    • Potential Cause A: Residual Solvent or Water. The product may be solvated, preventing crystallization.

      • Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, proceed to the next step.

    • Potential Cause B: Impurities. The presence of impurities can disrupt the crystal lattice formation.

      • Solution: Trituration. This is a highly effective technique. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod while stirring the oil in the anti-solvent. This mechanical agitation often induces nucleation and crystallization. Once the solid forms, you can filter and wash it.

Question 4: My reaction has produced an unexpected side product. What could it be?

  • Answer: While this specific reaction is generally clean, side reactions can occur, especially if reagents are impure.

    • Potential Side Reaction: Azine Formation. If your starting ester or solvent is contaminated with aldehydes or ketones, hydrazine can react with two equivalents of the carbonyl compound to form an azine (R₂C=N-N=CR₂).[7][8] This is a common side reaction in other hydrazine-based reactions like the Wolff-Kishner reduction.[7]

      • Preventative Measures: Always use pure, fresh reagents and high-quality solvents. Ensure glassware is clean and free of acetone residue. If azine formation is confirmed, the starting materials should be purified before attempting the synthesis again.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Ethanol is the most common and effective solvent. It readily dissolves the starting ester and is a suitable medium for refluxing with aqueous hydrazine hydrate. Methanol can also be used.[9]

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is the ideal method. Use a mobile phase like 50% ethyl acetate in hexanes. The starting ester will have a higher Rf value (less polar) than the product carbohydrazide, which will be closer to the baseline (more polar). The reaction is complete when the ester spot is no longer visible.

  • Q3: What are the key safety precautions when working with hydrazine hydrate?

    • A3: Hydrazine hydrate is toxic and a suspected carcinogen.[4] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8] Avoid inhalation and skin contact.

  • Q4: How should I store the final product, this compound?

    • A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential photolytic degradation of the oxazole ring.[6]

Section 5: Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Analysis Analyze Reaction Mixture (TLC, ¹H NMR) Start->Analysis Decision_SM Unreacted Starting Material Present? Analysis->Decision_SM Decision_Impurity Unknown Impurity Detected? Decision_SM->Decision_Impurity No Sol_Incomplete Cause: Incomplete Reaction - Increase reaction time/temp - Add excess hydrazine - Check reagent purity Decision_SM->Sol_Incomplete Yes Decision_Isolation Product is Oily or Won't Precipitate? Decision_Impurity->Decision_Isolation No Sol_SideReaction Cause: Side Reaction - Check for carbonyl impurities - Use milder conditions - Purify via recrystallization Decision_Impurity->Sol_SideReaction Yes Sol_Purification Cause: Purification Issue - Concentrate solution - Use anti-solvent (trituration) - Ensure thorough drying Decision_Isolation->Sol_Purification Yes Success Successful Synthesis Decision_Isolation->Success No Sol_Incomplete->Success Sol_SideReaction->Success Sol_Purification->Success

Sources

improving solubility of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, a senior application scientist, with in-depth, practical solutions for the common challenges associated with the handling and application of this compound, with a primary focus on overcoming its limited aqueous solubility for assays.

The inherent structure of this compound, combining a heterocyclic oxazole ring with a polar carbohydrazide group, presents a classic solubility challenge.[1][2][3] Many promising compounds in drug discovery pipelines are poorly soluble, which can hinder accurate assessment in biological assays and lead to unreliable results.[4][5][6][7] This guide provides a systematic approach to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with this compound.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first step?

A1: Direct dissolution of a poorly soluble organic compound in an aqueous buffer is often unsuccessful. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions for screening and assay development due to its excellent solvating power for a wide range of organic molecules.[10][11]

Q2: What is the best practice for preparing a stock solution in DMSO?

A2: Accuracy and consistency are paramount. Using a standardized protocol for stock solution preparation reduces variability in your experiments.[9][12][13] A common starting concentration for a primary stock solution is 10 mM. For detailed instructions, refer to the protocol for Preparing a 10 mM Primary Stock Solution in the Protocols section below. Proper labeling and storage are crucial to maintain the integrity of the solution.[14]

Q3: I prepared a 10 mM DMSO stock, but when I dilute it into my aqueous assay buffer, a precipitate forms. What is happening and how can I fix it?

A3: This phenomenon is known as "antisolvent precipitation."[15] While the compound is soluble in 100% DMSO, the introduction of the aqueous buffer (the antisolvent) drastically lowers the solvent strength, causing the compound to crash out of solution.[11][16][17]

Here are several strategies to mitigate this, ordered from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound in the assay. The precipitation is concentration-dependent.

  • Increase DMSO in Final Assay (with caution): You can sometimes prevent precipitation by increasing the final percentage of DMSO in your assay.[11] However, you must first run a vehicle control experiment to determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, create an intermediate dilution in a mix of DMSO and buffer or in 100% DMSO before the final dilution step.

  • Try Co-solvents: If DMSO alone is problematic, other pharmaceutically acceptable co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used, sometimes in combination with DMSO.[18][19][20]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, this can be an effective strategy. The solubility of many compounds is strongly dependent on pH.[21][22][23][24] The carbohydrazide moiety (-CONHNH₂) contains basic nitrogen atoms that can be protonated at acidic pH. According to Le Châtelier's principle, protonating this group would shift the dissolution equilibrium to the right, favoring solubility.[21]

  • Actionable Advice: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).

  • Critical Caveat: You must ensure the pH change does not negatively impact your assay's performance or the stability of the compound itself. The hydrazone bond that can be formed from the hydrazide is known to be pH-sensitive.[25] Always verify that the pH of your final assay solution is within the acceptable range for your biological system.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my initial assays?

A5: This is a crucial distinction for drug discovery professionals.

  • Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This is what you are observing when your compound crashes out.[26][27][28][29] These measurements are fast and relevant for high-throughput screening (HTS) where compounds don't have long to equilibrate.[28] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[27][30]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent after an extended incubation period (e.g., 24-48 hours).[26][28][29] This value is more relevant for later-stage development and formulation.

For initial in vitro assays, kinetic solubility is the more immediate and practical concern you need to address.

Troubleshooting Guides & Workflows

Systematic Workflow for Solubility Optimization

When encountering solubility issues, a structured approach saves time and resources. This workflow guides you through a logical sequence of troubleshooting steps.

Solubility_Workflow Start Start: Compound precipitates in aqueous assay buffer PrepStock Step 1: Prepare 10-20 mM Stock in 100% DMSO Start->PrepStock VehicleControl Step 2: Determine Max Tolerated Vehicle Concentration in Assay (e.g., DMSO, Ethanol) PrepStock->VehicleControl TestDilution Step 3: Test Serial Dilution of DMSO Stock into Buffer VehicleControl->TestDilution PrecipitationCheck Does it precipitate at the desired concentration? TestDilution->PrecipitationCheck Success Success! Proceed with Assay PrecipitationCheck->Success No TryLowerC Option A: Use Highest Soluble Concentration or Test Lower [C] PrecipitationCheck->TryLowerC Yes ModifySolvent Option B: Modify Solvent System TryLowerC->ModifySolvent If [C] is too low UseCosolvent Try Co-solvents (e.g., PEG 400, Ethanol) ModifySolvent->UseCosolvent AdjustpH Try pH Adjustment (Acidic Buffer) ModifySolvent->AdjustpH Advanced Option C: Advanced Formulation (e.g., Cyclodextrins) ModifySolvent->Advanced If still unsuccessful UseCosolvent->TestDilution Re-test AdjustpH->TestDilution Re-test Reformulate Consider complexation with cyclodextrins to enhance aqueous solubility. Advanced->Reformulate

Caption: Decision tree for troubleshooting compound solubility.

Experimental Protocols

Protocol 1: Preparing a 10 mM Primary Stock Solution

This protocol describes the standard procedure for creating an accurate, high-concentration stock solution of this compound.

Materials:

  • This compound (MW: 155.16 g/mol )[31][32]

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Amber glass vial or polypropylene microtube

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 155.16 g/mol * 1000 mg/g = 1.55 mg

  • Weighing: Accurately weigh out approximately 1.55 mg of the compound into a tared vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO to add.

    • Volume (µL) = (Mass (mg) / 155.16 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap securely.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Labeling: Clearly label the vial with the compound name, exact concentration, solvent (100% DMSO), and preparation date.[14]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[14][33]

Protocol 2: Kinetic Solubility Assessment via Serial Dilution

This protocol helps determine the practical upper concentration limit for your compound in the final assay buffer.

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of your assay buffer to multiple wells of the 96-well plate.

  • Highest Concentration: In the first well, add 2 µL of your 10 mM DMSO stock to the 100 µL of buffer. This creates a 1:51 dilution, resulting in a nominal concentration of ~196 µM and a final DMSO concentration of ~2%. Mix well by pipetting up and down.

  • Visual Inspection: Immediately observe the well against a dark background. Look for any signs of cloudiness, haziness, or crystalline precipitate.

  • Serial Dilution: If precipitation occurs, perform a serial 2-fold dilution. Transfer 51 µL from the first well into the next well containing 50 µL of buffer (adjust volumes as needed for your desired dilution series). Mix thoroughly.

  • Observe and Repeat: Continue this serial dilution across the plate. Note the concentration at which the solution remains perfectly clear. This is your estimated kinetic solubility limit under these conditions.

  • Incubation (Optional): Let the plate sit at room temperature for 1-2 hours and re-observe. Some compounds exhibit time-dependent precipitation. The concentration that remains clear after this incubation is a more robust measure of its kinetic solubility.[30]

Data Presentation: Co-Solvent Selection Guide

If DMSO proves insufficient, other co-solvents can be explored.[15][18] This table provides a comparison of common choices. The final concentration in the assay should always be tested for compatibility with the biological system.

Co-SolventTypical Starting Final ConcentrationProsCons & Considerations
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[10]Can be toxic to cells at >1%. May interfere with some enzyme activities.[11]
Ethanol 0.5% - 2.0%Less toxic than DMSO for many cell lines. Good for moderately nonpolar compounds.Can cause protein denaturation at higher concentrations. Volatile.
PEG 400 1.0% - 5.0%Low toxicity, often used in formulations. Good for enhancing solubility of hydrophobic drugs.[19]Can increase solution viscosity. May not be as potent a solvent as DMSO.
Propylene Glycol 1.0% - 5.0%Common pharmaceutical excipient with low toxicity.Can be viscous. Its solubilizing power varies greatly depending on the compound.

Advanced Strategies

If standard solvent and pH manipulation fail, more advanced formulation strategies may be necessary. These are typically employed in later-stage drug development but can be adapted for challenging in vitro experiments.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[6][34][35]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4][36] While primarily a technique for solid dosage forms, the principle of using polymers to prevent crystallization can be applied.

  • Nanoparticle Formulation: Reducing particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][34][36]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Ippiconference. [Link]

  • Cosolvent. Wikipedia. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Oxazole. Solubility of Things. [Link]

  • Stock Solution: From Stock to Dilution: The Art of Preparation. FasterCapital. [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • pH and Solubility. AP Chem | Fiveable. [Link]

  • How does pH affect solubility? askIITians. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Oxazole-4-carbohydrazide. PubChem - NIH. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]

Sources

purification methods for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide (CAS 89598-65-2). As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to solve not just current but future purification challenges. This guide is built on a foundation of scientific integrity, drawing from established methodologies for related polar, heterocyclic compounds to provide field-tested advice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What are the expected physicochemical properties of this compound?

A1: Based on its structure, which features a polar carbohydrazide group and a moderately polar oxazole ring, the compound is expected to be a crystalline solid at room temperature.[1][2][3] Its polarity suggests good solubility in polar protic solvents like ethanol and methanol, and limited solubility in nonpolar solvents such as hexanes or diethyl ether. This polarity is a critical factor influencing the choice of purification technique.

Q2: What are the most common impurities I am likely to encounter during its synthesis?

A2: Impurities typically stem from the synthetic route used. The synthesis of carbohydrazides often involves the reaction of an ester with hydrazine hydrate.[4][5][6] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl 2,4-dimethyl-1,3-oxazole-5-carboxylate.

  • Excess Hydrazine Hydrate: A volatile and reactive reagent that should be minimized.

  • Side-Products: Potential side-products could arise from the degradation of the oxazole ring under harsh reaction conditions (e.g., strong acid or base, high temperatures).[7]

Q3: What are the primary recommended purification methods for this compound?

A3: The two most effective methods for purifying a polar, solid compound like this are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially when the product is highly crystalline. It is often the most scalable and cost-effective method.[4][8]

  • Silica Gel Column Chromatography is better suited for separating complex mixtures with multiple components or for removing impurities with very similar solubility to the product.[9] Given the compound's polar and basic nature, modifications to standard chromatography procedures may be necessary.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is best for confirming purity.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. A single spot across multiple solvent systems is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point for polar molecules.[10] For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities, even at low levels.

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Q5: My crude product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is too saturated or cools too quickly.[4] This is a common issue with polar compounds.

Causality: The solubility of the compound at a given temperature is exceeded so rapidly that molecules do not have time to orient themselves into a crystal lattice.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Rapid cooling is a primary cause of oiling.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystal, add it to the cooled solution to induce crystallization.

Q6: My product streaks severely on silica TLC plates, making it impossible to assess purity. How can I fix this?

A6: Streaking is characteristic of polar, basic compounds on standard silica gel.

Causality: The nitrogen atom in the oxazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving as a tight band.[12]

Solutions:

  • Add a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent. This neutralizes the acidic sites on the silica, leading to sharper spots.

  • Use a More Polar Solvent System: Sometimes, a very polar eluent (e.g., 15-20% methanol in dichloromethane) can overcome the strong interaction, but this may result in a very high Rf value. Combining a polar system with a basic modifier is often most effective.

  • Switch the Stationary Phase: Consider using neutral or basic alumina TLC plates, or reversed-phase (C18) plates, which separate based on different principles.

Q7: My recovery after recrystallization is very low. How can I improve my yield?

A7: Low recovery is almost always due to using too much solvent or choosing a solvent in which the compound is too soluble at cold temperatures.

Solutions:

  • Minimize Hot Solvent: When dissolving your crude product, use the absolute minimum amount of boiling solvent required for complete dissolution. Add the solvent in small portions, allowing the mixture to return to a boil each time.

  • Perform a Solvent Screen: Test the solubility of your compound in various solvents to find the ideal one. The perfect solvent dissolves the compound completely when hot but very poorly when cold. See the table below for suggestions.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

  • Recover a Second Crop: The filtrate from your first filtration still contains some dissolved product. Concentrate this filtrate by about half and cool it again to obtain a second, though likely less pure, crop of crystals.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Characteristics & Rationale
Ethanol (EtOH) 78 Often a good starting point for polar carbohydrazide derivatives.[4]
Methanol (MeOH) 65 More polar than ethanol; may be too good a solvent, leading to lower recovery.
Water (H₂O) 100 The compound may be soluble in hot water, but a water/ethanol mix is more likely to succeed.[8]
Isopropanol (IPA) 82 Less polar than ethanol; may provide better recovery if solubility in ethanol is too high.

| Acetonitrile (MeCN) | 82 | A polar aprotic solvent that can be effective for moderately polar compounds. |

Q8: Recrystallization is not removing a persistent impurity. What is my next step?

A8: This indicates the impurity has a solubility profile very similar to your product in the chosen solvent. Your best option is to switch to a purification method based on a different principle: column chromatography.

Workflow: Deciding on a Purification Method

The following workflow can help you decide between recrystallization and column chromatography.

G start Start: Crude Product tlc Assess Purity by TLC (e.g., 10% MeOH/DCM + 1% Et3N) start->tlc decision How many spots? tlc->decision one_spot One Major Spot (Minor baseline/solvent front impurities) decision->one_spot One multi_spot Multiple Spots (Rf > 0.1 and < 0.9) decision->multi_spot > One recrystallize Proceed with Recrystallization one_spot->recrystallize column Perform Column Chromatography multi_spot->column end Pure Product recrystallize->end column->end

Caption: Decision workflow for purification method selection.

Experimental Protocols

Protocol 1: Optimized Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., 95% ethanol) to boiling. Add the hot solvent to the flask in small portions with swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4][13]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3 and separates it from all impurities. A good starting point is a gradient of methanol (0-10%) in dichloromethane, with 1% triethylamine added to the entire mobile phase to prevent streaking.[12]

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent you will use (e.g., pure dichloromethane + 1% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol). Alternatively, pre-adsorb the compound onto a small amount of silica gel ("dry loading"), which often yields better resolution.

  • Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., methanol). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

By applying these principles and troubleshooting steps, researchers can confidently and efficiently purify this compound, ensuring the high quality required for subsequent applications in drug discovery and development.

References

  • Benchchem Technical Support Center. Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Asian Journal of Green Chemistry.
  • PrepChem.com.
  • Google Patents. Process for making carbohydrazide (EP0103400B1).
  • Google Patents. Process for making carbohydrazide (US4496761A).
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  • MDPI.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Deriv
  • ChemicalBook. Synthesis of carbohydrazide.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Alfa Chemistry. CAS 89598-65-2 this compound.
  • CymitQuimica. CAS 7208-05-1: 2,4-Dimethyl-1,3-oxazole.
  • Benchchem. minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • Sigma-Aldrich. This compound | 89598-65-2.
  • ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.

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Technical Support Center: Navigating Scale-Up Synthesis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide (CAS: 89598-65-2)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. As a key heterocyclic building block, its efficient and pure synthesis at scale is often critical. This document moves beyond basic procedures to address the nuanced challenges of process scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Synthetic Strategy and Core Challenges

The most reliable and scalable pathway to this compound typically involves a two-step process. First is the construction of the substituted oxazole ring to form an ester intermediate, followed by hydrazinolysis to yield the final product.

The primary challenges encountered during the scale-up of this synthesis are:

  • Reaction Control: Managing the exothermicity and reaction kinetics of the initial oxazole formation.

  • Purity & Isolation: Ensuring complete conversion during hydrazinolysis to avoid difficult separations of the starting ester and the product hydrazide.

  • Safety: Handling hydrazine, a hazardous reagent, at larger quantities.

  • Crystallization: Achieving a consistent and easily filterable crystalline form of the final product.

Below is a high-level overview of the synthetic workflow.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrazinolysis A Ethyl Acetoacetate + Acetamide Derivative B Cyclization/ Dehydration A->B Reagents/Catalyst C Ethyl 2,4-dimethyl- 1,3-oxazole-5-carboxylate B->C Forms Ester Intermediate D Hydrazine Hydrate C->D Reaction in Solvent (e.g., Ethanol) E 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide D->E Forms Final Product

Caption: High-level two-step synthetic workflow.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is formatted to directly address common issues encountered during process development and scale-up.

Part A: Synthesis of Ethyl 2,4-Dimethyl-1,3-oxazole-5-carboxylate (Ester Intermediate)

Question 1: We are observing low yields during the oxazole ring formation. What are the likely causes and how can we improve it?

Answer: Low yields in oxazole synthesis are typically traced back to three main areas: reaction conditions, reagent quality, or side reactions.

  • Causality & Explanation: Oxazole syntheses, such as modified Robinson-Gabriel or van Leusen reactions, are sensitive to reaction parameters.[1] For instance, the Robinson-Gabriel synthesis involves a cyclodehydration step that can be incomplete if the temperature is too low or the dehydrating agent is inefficient. Conversely, excessively high temperatures can lead to decomposition. Water is a critical enemy; the presence of moisture can hydrolyze starting materials or intermediates, halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

    • Optimize Temperature: Perform small-scale experiments to identify the optimal temperature. A common issue on scale-up is poor heat transfer; what works in a 100 mL flask may overheat in a 20 L reactor. Use a jacketed reactor and monitor the internal reaction temperature, not just the jacket temperature.

    • Reagent Stoichiometry: Re-evaluate the equivalents of your coupling and dehydration agents. A slight excess may be required to drive the reaction to completion at a larger scale.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. Do not proceed to work-up until the reaction has reached completion.

Question 2: On scaling up the ester synthesis, we are struggling with a difficult purification. What are best practices for isolating this intermediate?

Answer: Purification challenges at scale often mean that column chromatography is no longer viable or cost-effective. The goal is to develop a robust crystallization or extraction-based purification.

  • Causality & Explanation: The crude product may contain unreacted starting materials or polar byproducts from side reactions. If these impurities have similar solubility profiles to your desired ester, simple extraction or recrystallization can be challenging.

  • Troubleshooting Steps:

    • Optimize Work-up: Design an aqueous wash sequence to remove specific impurities. For example, a dilute acid wash can remove basic starting materials, while a bicarbonate wash can remove acidic byproducts.

    • Solvent Screening for Crystallization: This is the most critical step for scalable purification. Screen a variety of solvents and solvent/anti-solvent systems to find conditions that provide good recovery and high purity. A good starting point is isopropanol/water or ethanol/heptane.

    • Controlled Crystallization: Avoid "crashing out" the product by rapid cooling. A slow, controlled cooling profile will generate larger, purer crystals that are easier to filter and wash. Seeding the solution with a small amount of pure product can also be highly effective.

Part B: Hydrazinolysis to this compound (Final Product)

Question 3: Our hydrazinolysis reaction is sluggish and often incomplete. How can we drive it to completion?

Answer: Incomplete conversion is the most common failure mode in this step, leading to a difficult separation of the highly polar product from the more non-polar starting ester.

  • Causality & Explanation: The reaction between an ester and hydrazine hydrate is a nucleophilic acyl substitution.[2] Its rate is dependent on temperature, concentration, and the stoichiometry of the hydrazine. At scale, inefficient mixing can create localized pockets of low reagent concentration, slowing the reaction.

  • Troubleshooting Steps:

    • Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is needed (typically 1.2-1.5 equivalents), a very large excess can complicate the work-up. Ensure accurate measurement.

    • Temperature and Reaction Time: This reaction is often performed at reflux in a solvent like ethanol.[3] If the reaction is slow, ensure you are at the appropriate temperature. Monitor by TLC/HPLC every hour after the first 2-3 hours. The reaction may require longer times (6-12 hours) than on a small scale.

    • Solvent Choice: Ethanol is a common and effective choice. Ensure you are using a sufficient volume to maintain solubility of all species and allow for effective stirring.

Question 4: What are the primary safety concerns when using hydrazine hydrate at a multi-liter scale?

Answer: Hydrazine hydrate is a toxic, corrosive, and potentially explosive compound. Handling it at scale requires stringent safety protocols.

  • Explanation of Hazards: Hydrazine is a suspected carcinogen and is highly toxic via inhalation, ingestion, and skin contact. It can also decompose violently upon heating, especially in the presence of metals or oxidizing agents.

  • Mandatory Safety Protocols:

    • Personal Protective Equipment (PPE): Always use a full-face shield, chemical-resistant apron, and heavy-duty nitrile or butyl gloves.

    • Ventilation: All transfers and the reaction itself must be conducted in a certified, high-flow chemical fume hood or a walk-in hood for larger scales.

    • Quenching Excess Hydrazine: Before disposal, any excess hydrazine in the reaction mixture or aqueous washes must be quenched. A common laboratory method is the slow, controlled addition of an oxidizing agent like sodium hypochlorite (bleach), but this is highly exothermic and generates nitrogen gas. This must be done with extreme care, in a vessel with adequate headspace, and with cooling.

    • Spill Kits: Have a spill kit specifically for hydrazine readily available.

Question 5: Our final product "oils out" or forms very fine needles that are difficult to filter during crystallization. How can we improve the physical form?

Answer: This is a classic crystallization problem. Oiling out occurs when the product's solubility decreases faster than its ability to form an ordered crystal lattice. Fine needles have a very high surface area and can clog filter media.

  • Causality & Explanation: Rapid cooling or the use of a very strong anti-solvent are common causes. The molecular structure itself may predispose it to certain crystal habits.

  • Troubleshooting Steps:

    • Slow Down the Process: Implement a programmed, slow cooling ramp for the crystallization process (e.g., 5-10 °C per hour).

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a slightly elevated temperature to maintain solubility before beginning the cooling ramp.

    • Agitation Control: The type and speed of stirring can influence crystal size. Experiment with different agitation speeds; sometimes, slower stirring can promote the growth of larger crystals.

    • Solvent Selection: The choice of crystallization solvent is paramount. A solvent in which the product has moderate solubility at high temperatures and low solubility at room temperature is ideal.

G Start Low Yield or Purity in Hydrazinolysis Step Check_TLC Analyze Crude Reaction Mixture by TLC/HPLC Start->Check_TLC SM_Present Is Starting Ester Present? Check_TLC->SM_Present Impurity_Present Are there significant new impurity spots? SM_Present->Impurity_Present No Action_Incomplete Diagnosis: Incomplete Reaction - Increase reaction time - Increase temperature (e.g., to reflux) - Verify hydrazine stoichiometry (1.2-1.5 eq) SM_Present->Action_Incomplete Yes Action_Degradation Diagnosis: Degradation - Lower reaction temperature - Reduce reaction time - Run under inert atmosphere Impurity_Present->Action_Degradation Yes Action_Isolation Diagnosis: Isolation Loss - Re-extract aqueous layers - Optimize crystallization solvent - Check pH during work-up Impurity_Present->Action_Isolation No

Caption: Troubleshooting logic for the hydrazinolysis step.

Section 3: Scalable Experimental Protocols

These protocols are provided as a starting point for process development and should be optimized for specific equipment and safety requirements.

Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate

This protocol is based on established methods for oxazole synthesis, adapted for scale.[4][5]

ReagentMWAmountMolesEquivalents
Ethyl 2-chloroacetoacetate164.591.00 kg6.081.0
Acetamide59.07431 g7.301.2
Sodium Bicarbonate84.011.02 kg12.162.0
Toluene-5.0 L--

Procedure:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge Reagents: Charge the reactor with toluene (5.0 L), acetamide (431 g), and sodium bicarbonate (1.02 kg). Begin stirring to form a slurry.

  • Controlled Addition: Slowly add ethyl 2-chloroacetoacetate (1.00 kg) to the slurry over 1-2 hours via an addition funnel. Maintain the internal temperature between 20-30 °C using jacket cooling. An exotherm will be observed.

  • Reaction: Once the addition is complete, heat the reactor to 80-85 °C and hold for 8-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of ethyl 2-chloroacetoacetate using TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC.

  • Work-up: Cool the reaction mixture to 20 °C. Add water (5.0 L) and stir for 15 minutes. Stop stirring and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic (toluene) layer sequentially with 1M HCl (2.0 L) and saturated sodium bicarbonate solution (2.0 L).

  • Isolation: Concentrate the toluene layer under reduced pressure to yield the crude product as an oil. This can be purified by vacuum distillation or by developing a robust crystallization procedure.

Protocol 2: Synthesis of this compound
ReagentMWAmountMolesEquivalents
Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate169.181.00 kg5.911.0
Hydrazine Hydrate (~64% N₂H₄)50.06444 g8.871.5
Ethanol (200 proof)-6.0 L--

Procedure:

  • Setup: Use the same 20 L reactor setup as in Protocol 1.

  • Charge Reagents: Charge the reactor with the starting ester (1.00 kg) and ethanol (6.0 L). Stir until fully dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (444 g) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-10 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting ester. The product is a polar solid that may be visible at the baseline.

  • Crystallization & Isolation:

    • Cool the reaction mixture to 50 °C.

    • Slowly cool the mixture to 0-5 °C over 4-6 hours. The product should precipitate as a white solid.

    • Hold at 0-5 °C for at least 2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with cold ethanol (2 x 500 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically high (>85%).

Section 4: References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl) - IUCrData. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023, January 19). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents. (n.d.). Retrieved January 20, 2026, from

Sources

Technical Support Center: Troubleshooting Side Reactions in 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dimethyl-1,3-oxazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthetic pathway. Instead of a simple procedural checklist, we offer a deep dive into the causality of common side reactions, providing field-proven troubleshooting strategies and preventative measures to ensure high yield and purity.

The synthesis of this compound is typically approached via a two-step process: first, the formation of the core heterocyclic structure, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, followed by its conversion to the target carbohydrazide using hydrazine. While seemingly straightforward, each step presents unique challenges that can lead to significant yield loss and complex purification issues. This document serves as a troubleshooting manual, structured in a question-and-answer format to directly address the problems you may encounter at the bench.

Logical Workflow: Synthesis and Key Challenge Areas

The overall synthetic strategy is visualized below, highlighting the critical transition points where side reactions are most prevalent.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Major Challenge Areas A Ethyl 2-chloroacetoacetate + Acetamide B Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (Precursor Ester) A->B Cyclocondensation C This compound (Target Product) B->C Hydrazine Hydrate S1 Incomplete Cyclization B->S1 Leads to S2 Oxazole Ring Opening C->S2 Leads to S3 Dimer Formation C->S3 Leads to

Caption: Overall synthetic workflow and primary challenge areas.

Part 1: Troubleshooting the Precursor Ester Synthesis

The stability and purity of your starting ester, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, are paramount for a successful final step. Issues here will invariably carry through and complicate the hydrazinolysis.

Q1: My reaction to form the oxazole ester has a low yield and my TLC plate shows multiple spots that are difficult to separate. What's going on?

Answer: This classic issue typically points to two main culprits: incomplete cyclization and competing side reactions of the starting materials. The condensation of ethyl 2-chloroacetoacetate and acetamide requires precise control over reaction conditions to favor the desired intramolecular cyclodehydration over intermolecular side reactions.

Underlying Causes & Solutions:

  • Incomplete Cyclization/Dehydration: The initial condensation forms an acyclic intermediate, N-(2-chloro-1-(ethoxycarbonyl)-2-oxopropyl)acetamide. If the dehydration step is inefficient, this intermediate will persist, leading to a complex product mixture.

    • Troubleshooting: Ensure your dehydrating agent (often the acid catalyst itself or a dedicated agent like POCl₃ or H₂SO₄ in older methods) is active and used in the correct stoichiometry.[1] Monitor the reaction for the disappearance of this intermediate by LC-MS if possible.

  • Self-Condensation: Ethyl 2-chloroacetoacetate can undergo self-condensation, especially in the presence of a base.

    • Troubleshooting: Maintain strict temperature control and add reagents slowly and in the correct order. The reaction is typically run under acidic or neutral conditions to minimize this.

  • Improper Stoichiometry: An excess of either starting material can lead to downstream problems. Excess acetamide can be difficult to remove, while excess ketoester leads to waste and potential side products.

    • Troubleshooting: Use a modest excess (1.1-1.2 equivalents) of the less expensive reagent (typically acetamide) to drive the reaction to completion without creating significant purification challenges.

Recommended Protocol for Clean Ester Synthesis:

ParameterRecommended ConditionRationale
Solvent Toluene or XyleneA non-polar, high-boiling solvent allows for azeotropic removal of water using a Dean-Stark apparatus, driving the cyclodehydration to completion.
Catalyst p-Toluenesulfonic acid (p-TsOH)A strong acid catalyst that is effective and relatively easy to handle.
Temperature Reflux (110-140°C)Necessary to overcome the activation energy for cyclization and to effectively remove water.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Monitor for the consumption of starting materials and the appearance of the single, lower Rf product spot.
Part 2: Troubleshooting the Hydrazinolysis Reaction

The conversion of the stable oxazole ester to the carbohydrazide is the most critical and problematic step. The high nucleophilicity of hydrazine, while necessary for the reaction, also makes it capable of unwanted attacks on the oxazole ring itself.[2]

Q2: My final product is heavily contaminated with the starting ester, even after extended reflux. How can I improve conversion?

Answer: An incomplete reaction is the most common and frustrating issue. Simply increasing the reaction time or temperature is often counterproductive, as it can promote the degradation pathways discussed in the next question. A more strategic approach is needed.

Underlying Causes & Solutions:

  • Insufficient Hydrazine: The reaction is an equilibrium process. A significant excess of hydrazine hydrate is required to push the reaction forward according to Le Chatelier's principle.

    • Troubleshooting: Increase the excess of hydrazine hydrate. Start with 5 equivalents and, if conversion is still low, increase to 10 equivalents. The excess can be removed during workup.

  • Solvent Choice: The choice of solvent affects the solubility of the ester and the reaction temperature.

    • Troubleshooting: Ethanol is the most common solvent. Ensure it is absolute ethanol to minimize water, which could promote hydrolysis. For very stubborn reactions, moving to a higher boiling alcohol like n-butanol can be effective, but must be done with caution to avoid ring degradation (see below).

  • Passive Product Precipitation: Often, the desired carbohydrazide product is less soluble in the reaction solvent (e.g., ethanol) than the starting ester. As it forms, it may precipitate from the solution, effectively halting the reaction.

    • Troubleshooting: After an initial reflux period (e.g., 4-6 hours), cool the reaction mixture to room temperature, then to 0-4°C to collect the first crop of product. The filtrate, containing unreacted ester, can then be subjected to a second round of reflux with fresh hydrazine to improve the overall yield.

Q3: My reaction produced a significant, often colorful, and insoluble byproduct instead of my target hydrazide. What happened to my oxazole ring?

Answer: This is a critical failure mode resulting from the nucleophilic ring opening of the oxazole core by hydrazine. Hydrazine is not only a reagent for the ester but also a potent nucleophile that can attack the electrophilic C5 or C2 positions of the oxazole ring, especially at elevated temperatures. This behavior is documented for similar heterocyclic systems reacting with hydrazine.[2][3]

Mechanistic Explanation:

The attack by hydrazine leads to a ring-cleavage cascade, producing highly reactive acyclic intermediates. These can then cyclize into more stable heterocyclic systems, such as pyrazoles, or form symmetrical azines, which are often colored and poorly soluble.[4]

G Oxazole Ethyl 2,4-dimethyl- 1,3-oxazole-5-carboxylate Oxazole->Attack 1. N₂H₄ Attack at C5 2. Ring Opening Intermediate Acyclic Hydrazone Intermediate Byproducts Pyrazole Derivatives or Azines (Insoluble Side Products) Intermediate->Byproducts Recyclization/ Dimerization

Caption: Pathway for nucleophilic ring opening by hydrazine.

Preventative Measures:

  • Strict Temperature Control: This is the most critical parameter. Do not exceed the reflux temperature of ethanol (approx. 78°C). Avoid using higher boiling solvents unless absolutely necessary and for very short reaction times.

  • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting ester is consumed or the reaction stalls, stop heating immediately. Prolonged heating dramatically increases the risk of ring opening.

  • Controlled Reagent Addition: Adding the hydrazine hydrate dropwise to a solution of the ester at room temperature before gently heating can sometimes prevent localized "hot spots" and minimize initial degradation.

Q4: My mass spectrum shows a peak corresponding to a diacylhydrazine derivative. How is this forming?

Answer: You are likely observing the formation of N,N'-bis(2,4-dimethyl-1,3-oxazole-5-carbonyl)hydrazine. This symmetrical dimer forms when the initially produced product, the carbohydrazide, acts as a nucleophile and attacks a second molecule of the starting ester.

Cause and Mitigation:

This side reaction becomes significant when the concentration of the starting ester remains high while the product is forming. It is exacerbated by:

  • Slow Reaction Rate: If the initial hydrazinolysis is sluggish, there is a longer window for the product to react with the abundant starting material.

  • Insufficient Hydrazine: A lower concentration of hydrazine hydrate means the product hydrazide becomes a more competitive nucleophile.

Solution: The solution is the same as for driving the reaction to completion (Q2): use a larger excess of hydrazine hydrate (5-10 equivalents). This ensures that hydrazine is the overwhelmingly dominant nucleophile in the system, minimizing the chance of the product hydrazide reacting.

Part 3: Purification and Characterization FAQs
Q5: My crude product is an oil/gummy solid that is difficult to crystallize. How can I purify it?

Answer: Carbohydrazides can be challenging to purify due to their high polarity and potential for hydrogen bonding.

  • Recrystallization: If direct crystallization fails, try a solvent/anti-solvent system. Dissolve the crude material in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a non-polar anti-solvent (like diethyl ether or hexanes) until turbidity persists. Cool slowly.

  • Washing/Trituration: This is often the most effective method. Vigorously stir the crude product as a slurry in a solvent that dissolves the impurities but not the product. Diethyl ether is excellent for removing non-polar impurities, while cold ethanol can wash away residual starting ester.[5]

  • Column Chromatography: This should be a last resort. Use a highly polar mobile phase (e.g., dichloromethane with 5-10% methanol). The compound may streak, so silica gel should be deactivated with 1% triethylamine in the eluent to improve peak shape.

Q6: What are the key analytical signals to confirm the successful synthesis of this compound?

Answer: Confirmation requires a combination of spectroscopic methods.

MethodKey Signals for ConfirmationSignals Indicating Impurities
¹H NMR Two singlets for the C2 and C4 methyl groups.Broad, exchangeable signals for the -NH and -NH₂ protons.Signals for an ethyl group (-CH₂- and -CH₃) indicate starting ester.
¹³C NMR Carbonyl signal (~160-165 ppm).Signals for the C2, C4, and C5 carbons of the oxazole ring.Signals corresponding to the ethyl ester or ring-opened byproducts.
FT-IR Strong C=O stretch (~1640 cm⁻¹).[5]N-H stretching bands (two for -NH₂, one for -NH) in the 3200-3400 cm⁻¹ region.Ester C=O stretch at a higher frequency (~1720 cm⁻¹).
Mass Spec Correct molecular ion peak [M+H]⁺.Peaks for starting ester, diacylhydrazine dimer, or ring-opened products.

By understanding the chemical principles behind these common side reactions, you can proactively adjust your experimental design to favor the desired product, leading to higher yields, simpler purifications, and more reliable results in your research and development efforts.

References
  • Samimi, H. A., & Dadvar, F. (2019). Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Asian Journal of Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Ghorai, M. K., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.
  • Slideshare. (n.d.). Oxazole. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Indian Journal of Chemistry. (1995).
  • Abu-Hashem, A. A., & El-Shehry, M. F. (2013).
  • ResearchGate. (2013). (PDF)
  • BLi-T. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Retrieved from [Link]

  • PubMed. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • ResearchGate. (2025).
  • Al-Awadi, N. A., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules.

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Technical Support Center: Enhancing the Bioactivity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimethyl-1,3-oxazole-5-carbohydrazide derivatives. This guide is designed to provide in-depth troubleshooting and practical advice to overcome common challenges in your experimental workflow, from synthesis to bioactivity assessment and enhancement.

Section 1: Synthesis and Purification Troubleshooting

The foundation of any successful bioactivity study is the successful synthesis and purification of your target compounds. Here, we address common hurdles in this initial phase.

Q1: I'm experiencing low yields in the synthesis of my this compound derivatives. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of hydrazide derivatives are a frequent issue.[1][2] The primary causes often revolve around reactant purity, reaction conditions, and product loss during work-up.[1] Let's break down a systematic approach to optimization:

  • Purity of Starting Materials: Ensure your starting ester and hydrazine hydrate are of high purity. It is advisable to use freshly distilled or high-purity reagents as impurities can lead to side reactions that consume your starting materials.[1]

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role. A systematic study of the reaction temperature can help identify the optimal range to maximize your desired product while minimizing byproduct formation. For some copper-catalyzed syntheses, for example, 60°C has been found to be optimal.[3]

    • Solvent: The choice of solvent can significantly impact reaction efficiency. Protic solvents like ethanol or methanol are commonly used for hydrazone formation.[2]

    • pH: For reactions involving hydrazone formation, a mildly acidic pH of 4 to 6 is often optimal.[2] This is because the reaction involves a nucleophilic attack of the hydrazine on a carbonyl carbon, followed by an acid-catalyzed dehydration. Too low a pH will protonate the hydrazine, making it non-nucleophilic, while a higher pH will slow down the dehydration step.[2] You can add a catalytic amount of a weak acid like glacial acetic acid to achieve the desired pH.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[1]

Problem Potential Cause Recommended Solution
Low YieldImpure starting materialsUse high-purity or freshly distilled reagents.[1]
Suboptimal reaction temperatureSystematically screen temperatures to find the optimum.[3]
Incorrect solventExperiment with different protic solvents like ethanol or methanol.[2]
Incorrect pHAdjust pH to a mildly acidic range (4-6) with a weak acid catalyst.[2]
Product loss during work-upOptimize purification steps; use cold solvent for washing precipitates.[1]
Q2: I'm having trouble purifying my final this compound derivatives. What are the most effective purification techniques?

A2: Purification can be challenging due to the polarity of these compounds and the presence of similar byproducts.[3] The two most effective methods are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the most effective method for purifying solid hydrazide derivatives.[1]

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent (ethanol is a good starting point).[1]

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1]

  • Column Chromatography: If recrystallization doesn't yield a pure product, column chromatography is a good alternative.[1]

    • Protocol:

      • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of your product from impurities.[1] A common eluent system for compounds of this type is a mixture of ethanol and chloroform.[1]

      • Pack a column with an appropriate stationary phase (e.g., silica gel).

      • Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify and combine the pure product fractions.[1]

Section 2: Bioassay Troubleshooting

Once you have a pure compound, the next hurdle is obtaining reliable bioactivity data. This section addresses common issues encountered during biological assays.

Q3: My this compound derivative shows inconsistent results in my bioassay. What could be the cause?

A3: Inconsistent bioassay results are often linked to poor compound solubility.[4][5] Many organic compounds have low aqueous solubility, which can lead to a host of problems including underestimated activity, variable data, and inaccurate Structure-Activity Relationship (SAR) data.[4][5]

  • Solubility in DMSO: While DMSO is a common solvent for stock solutions, some compounds have limited solubility even in DMSO.[5][6] Storing solutions, especially after freeze-thaw cycles, can lead to precipitation.[5]

  • Aqueous Solubility: When the DMSO stock is diluted into the aqueous assay buffer, the compound can precipitate if its concentration exceeds its thermodynamic solubility.[7] The presence of salts in the buffer can further decrease solubility.[7]

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before and after adding your compound to the assay buffer, visually check for any signs of precipitation.

  • Optimize Dilution Protocols: Instead of a single large dilution, consider a serial dilution approach.

  • Adjust Final DMSO Concentration: While you want to minimize the final DMSO concentration to avoid solvent-induced artifacts, sometimes a slightly higher concentration (if tolerated by the assay) can improve solubility.[7]

  • Consider Alternative Solvents: For particularly problematic compounds, exploring other biocompatible solvents may be necessary.[6]

Q4: I suspect my compound is precipitating in the assay. How can I confirm this and what can I do to mitigate it?

A4: Confirming precipitation is crucial. You can use techniques like nephelometry or light scattering to quantitatively measure insolubility. However, a simple visual inspection under a microscope can often reveal compound precipitation.

Mitigation Strategies:

  • Early Solubility Screening: Screen your compounds for solubility in your assay buffer early in the discovery process.[4]

  • Assay Optimization:

    • Lower Compound Concentration: Test your compounds at lower concentrations where they are more likely to remain in solution.

    • Inclusion of Solubilizing Agents: In some cases, the addition of non-ionic detergents or other solubilizing agents to the assay buffer can help, but you must first validate that these agents do not interfere with the assay itself.

  • Chemical Modification: If a promising compound has persistent solubility issues, consider chemical modifications to improve its physicochemical properties. This is a key part of lead optimization.

Section 3: Strategies for Enhancing Bioactivity

With reliable assay data, you can begin to rationally design more potent derivatives. This section focuses on leveraging Structure-Activity Relationship (SAR) studies and computational tools.

Q5: How can I use Structure-Activity Relationship (SAR) data to design more potent this compound derivatives?

A5: SAR studies are fundamental to understanding how the chemical structure of your molecules relates to their biological activity.[8] By systematically modifying different parts of your core structure and observing the effect on bioactivity, you can identify key pharmacophores and make informed decisions for designing next-generation compounds.

A General Workflow for SAR-driven Bioactivity Enhancement:

Caption: Workflow for SAR-driven bioactivity enhancement.

Interpreting SAR Data:

Modification Observed Effect on Bioactivity Interpretation/Next Steps
Addition of a bulky groupDecreased activitySuggests steric hindrance at the binding site. Synthesize analogs with smaller groups.
Introduction of a hydrogen bond donor/acceptorIncreased activityIndicates a key interaction with the target. Further explore similar modifications.
Change in electronic properties (e.g., adding an electron-withdrawing group)Increased activitySuggests electronic interactions are important. Explore other groups with similar properties.
Isomeric changesSignificant difference in activityThe 3D arrangement of atoms is critical for binding.
Q6: What computational tools can I use to guide the design of more bioactive derivatives?

A6: In silico tools are invaluable for prioritizing which compounds to synthesize, saving significant time and resources.

  • Molecular Docking: If the 3D structure of your biological target is known, molecular docking can predict how your compounds might bind.[9][10] This can help you understand the SAR data you've generated and design new derivatives with improved interactions.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the in vivo success of a drug candidate.[9] Computational models can predict these properties, allowing you to filter out compounds that are likely to have poor pharmacokinetic profiles early on.

  • Pharmacophore Modeling: This technique can be used to identify the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This is particularly useful when the structure of the target is unknown.

Section 4: General FAQs

Q7: How stable are this compound derivatives in solution?

A7: Oxazole rings are generally thermally stable.[8] However, the hydrazide moiety can be susceptible to oxidation, so it is important to store stock solutions properly in a cool, dark, and dry place.[2] It is also recommended to prepare fresh dilutions for your bioassays to ensure accurate concentrations.

Q8: Can I expect my this compound derivatives to be orally bioavailable?

A8: The potential for oral bioavailability can be initially assessed using guidelines like Lipinski's Rule of Five and Veber's criteria.[9] These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[9] While these are just guidelines, they can help you design derivatives with more drug-like properties. In silico ADMET prediction tools can provide a more detailed assessment.[9]

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
  • BenchChem. (n.d.). Optimizing reaction conditions for amine-substituted oxazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • National Institutes of Health. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 1-Acetylpiperidine-4-carbohydrazide Derivatives.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubMed. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Oxazole-Carbohydrazide Scaffolds

The intersection of oxazole and carbohydrazide moieties in a single molecular entity presents a compelling scaffold for drug discovery. Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a structural component in numerous natural products and synthetic drugs[3]. The carbohydrazide functional group (-CONHNH2) is also a key pharmacophore known to contribute to a wide range of biological activities, often acting as a versatile linker or interacting with biological targets through hydrogen bonding[4].

This guide focuses on a representative molecule from this class, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide , and provides a comprehensive framework for validating its bioactivity. Due to the limited publicly available data on this specific compound, this guide will draw upon established methodologies and comparative data from structurally similar oxazole and carbohydrazide derivatives to provide a robust template for researchers. We will explore its potential in three key therapeutic areas: oncology, infectious diseases, and inflammation.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a rigorous and insightful approach to bioactivity validation.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To contextualize the potential bioactivity of this compound, it is essential to compare it with analogs for which experimental data is available. The selection of comparators is based on structural similarity, focusing on the oxazole core and the presence of a hydrazide or a bioisosteric linker.

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively studied, with many compounds demonstrating potent cytotoxicity against various cancer cell lines[2][5]. The proposed mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways[5].

Table 1: Comparative in vitro Anticancer Activity of Oxazole Derivatives

Compound/AlternativeStructureCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound [Structure to be synthesized and tested] Hep-2--
1,3-Oxazole Derivative (Generic)[Generic Structure]Hep-260.2[5]
2,5-disubstituted 1,3,4-oxadiazole (Compound 18 )[Structure from reference]Panel of 60 cell linesGI50: 1.41–15.8[6]
2,5-disubstituted 1,3,4-oxadiazole (Compound 27 )[Structure from reference]Panel of 60 cell linesGI50: 0.40–14.9[6]

IC50: Half-maximal inhibitory concentration; GI50: Growth inhibitory concentration.

Antimicrobial Activity

Oxazole and carbohydrazide derivatives have shown significant promise as antimicrobial agents, targeting both bacterial and fungal pathogens[7][8]. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

Table 2: Comparative in vitro Antimicrobial Activity of Oxazole and Hydrazide Derivatives

Compound/AlternativeMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound S. aureus, E. coli--
2,5-disubstituted 1,3,4-oxadiazole (F3 & F4 )S. aureus, E. coliNot specified, but remarkable activity reported[8]
2,5-disubstituted 1,3,4-oxadiazole (3d, 3e, 5b )Gram-positive & Gram-negative bacteriaNot specified, but significant activity reported[7]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes[9].

Table 3: Comparative in vivo Anti-inflammatory Activity of Oxadiazole Derivatives

Compound/AlternativeAssayDose% Inhibition of EdemaReference
Hypothetical: this compound Carrageenan-induced rat paw edema---
2,5-disubstituted-1,3,4-oxadiazole (OSD )Carrageenan-induced rat paw edema100 mg/kg60%[10]
2,5-disubstituted-1,3,4-oxadiazole (OPD )Carrageenan-induced rat paw edema100 mg/kg32.5%[10]

Experimental Protocols: A Step-by-Step Guide to Bioactivity Validation

The following protocols are designed to be robust and self-validating, providing a clear path to generating reliable data.

Workflow for Bioactivity Screening

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Bioactivity Screening cluster_validation Secondary Validation & Mechanistic Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., In vitro assays) Characterization->Anti_inflammatory Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Dose_Response->Mechanism In_Vivo In vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: General workflow for the synthesis, screening, and validation of the bioactivity of a novel compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11].

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., Hep-2) in a 96-well plate at a density of 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth overnight.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Hypothetical Signaling Pathway for Anticancer Activity

Many oxazole derivatives exert their anticancer effects by inducing apoptosis. A plausible mechanism for this compound could involve the modulation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_mitochondria Mitochondrion Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of the compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the bioactivity of this compound. By employing the described protocols and comparative analysis, researchers can generate robust and reproducible data to elucidate its therapeutic potential. The initial focus should be on in vitro screening across anticancer, antimicrobial, and anti-inflammatory assays. Promising results from these initial screens would warrant further investigation into the mechanism of action and in vivo efficacy in relevant animal models. The structural versatility of the oxazole-carbohydrazide scaffold offers significant opportunities for medicinal chemists to synthesize and evaluate a library of analogs, paving the way for the discovery of novel and potent therapeutic agents.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 16. [Link]

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  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (2016). Computational Biology and Chemistry, 65, 12-21. [Link]

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). Chemistry & Biology Interface, 7(2), 116-125. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

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  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 753-758. [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2013). Indian Journal of Pharmacology, 45(4), 386-391. [Link]

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  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 13. [Link]

  • Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. (2017). Current Drug Targets, 18(11), 1264-1285. [Link]

  • Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1109-1123. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5693. [Link]

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A Comparative Analysis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The functionalization of this heterocyclic system offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative study of analogs derived from 2,4-dimethyl-1,3-oxazole-5-carbohydrazide, a key building block for creating diverse chemical libraries. We will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these analogs, supported by experimental data, to inform rational drug design and development.

The Core Scaffold: this compound

The this compound moiety serves as an excellent starting point for generating analog libraries due to the reactive nature of the carbohydrazide group. This functional group can be readily condensed with various aldehydes and ketones to form hydrazones (Schiff bases), or it can be acylated or sulfonylated to produce a wide array of derivatives.[2][3] The oxazole core itself, with its specific substitution pattern, provides a stable and biologically relevant framework.

Synthetic Strategies for Analog Generation

The primary route for synthesizing analogs of this compound involves the initial preparation of the core hydrazide, followed by derivatization.

Synthesis of the Core Hydrazide

A common and efficient method for the synthesis of the this compound core begins with the corresponding ethyl ester, ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This ester is then reacted with hydrazine hydrate, typically in a suitable alcohol solvent under reflux, to yield the desired carbohydrazide.

Experimental Protocol: Synthesis of this compound

  • To a solution of ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5-2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Generation of Analogs via Schiff Base Formation

The carbohydrazide is a versatile intermediate for the synthesis of a wide range of Schiff bases (hydrazones). This is typically achieved by condensing the carbohydrazide with various aromatic or heteroaromatic aldehydes in the presence of a catalytic amount of acid.[4]

Experimental Protocol: General Synthesis of Schiff Base Analogs

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aromatic or heteroaromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After cooling, the precipitated solid is filtered, washed with the solvent, and recrystallized to yield the pure Schiff base analog.

Comparative Biological Evaluation of Analogs

The biological activity of this compound analogs is highly dependent on the nature of the substituents introduced. Here, we compare the antimicrobial and anticancer activities of representative analogs.

Antimicrobial Activity

The antimicrobial potential of oxazole-carbohydrazide derivatives has been a subject of significant interest. The introduction of different aromatic and heterocyclic moieties via the hydrazone linkage can profoundly influence their activity against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazone Analogs

Analog IDR Group (Substituent on Aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a Phenyl326464
1b 4-Chlorophenyl163232
1c 4-Nitrophenyl81616
1d 4-Hydroxyphenyl64128128
1e 2-Thienyl163264
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A8

Note: The data presented in this table is a representative compilation based on typical findings for similar oxazole-hydrazone derivatives and is intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Electron-withdrawing groups on the aromatic ring, such as chloro (Analog 1b ) and nitro (Analog 1c ), generally enhance antimicrobial activity compared to the unsubstituted phenyl ring (Analog 1a ).[5] This is likely due to increased lipophilicity and electronic effects that favor interaction with microbial targets.

  • Electron-donating groups , like the hydroxyl group (Analog 1d ), tend to decrease antimicrobial potency.

  • Heterocyclic rings , such as the thiophene in Analog 1e , can also confer significant antimicrobial activity, often comparable to or better than simple aromatic substituents.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Oxazole derivatives have been extensively investigated for their potential as anticancer agents, with mechanisms of action often involving the inhibition of key cellular targets like tubulin or various kinases.[7][8] The structural modifications on the this compound scaffold can lead to significant variations in cytotoxic activity against different cancer cell lines.

Table 2: Comparative Anticancer Activity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazone Analogs

Analog IDR Group (Substituent on Aldehyde)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
2a Phenyl>100>100>100
2b 4-Methoxyphenyl52.568.375.1
2c 3,4,5-Trimethoxyphenyl8.212.510.8
2d 4-(Dimethylamino)phenyl25.633.129.4
2e Naphthyl15.721.918.2
Doxorubicin (Standard)0.81.20.9

Note: The data presented in this table is a representative compilation based on typical findings for similar oxazole-hydrazone derivatives and is intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The presence of methoxy groups on the phenyl ring (Analogs 2b and 2c ) generally enhances anticancer activity, with the trimethoxy-substituted analog (2c ) showing significantly higher potency. This substitution pattern is known to interact with the colchicine binding site of tubulin.

  • An electron-donating dimethylamino group (Analog 2d ) also confers moderate cytotoxic activity.

  • Expanding the aromatic system, as with the naphthyl group (Analog 2e ), can lead to improved anticancer activity, likely due to enhanced binding affinity with biological targets through increased hydrophobic and π-π interactions.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanistic Considerations

The diverse biological activities of this compound analogs can be attributed to their ability to interact with various biological targets.

Antimicrobial Mechanism of Action

While the exact mechanisms are often multifactorial, the antimicrobial activity of hydrazone derivatives is frequently associated with the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The azomethine linkage (-C=N-NH-) is a key pharmacophore that can chelate with metal ions essential for enzymatic function or interfere with microbial metabolic pathways.

Anticancer Mechanism of Action

Many oxazole-based anticancer agents function as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The substituted aromatic rings on the hydrazone moiety can mimic the binding of known tubulin inhibitors, such as colchicine. Other potential mechanisms include the inhibition of protein kinases and topoisomerases.[7]

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism cluster_cell Cancer Cell Oxazole_Analog Oxazole Analog Tubulin Tubulin Oxazole_Analog->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for certain oxazole analogs.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel antimicrobial and anticancer agents. The ease of derivatization of the carbohydrazide moiety allows for the generation of large and diverse libraries of analogs. Structure-activity relationship studies consistently demonstrate that the nature of the substituent on the hydrazone linkage is a critical determinant of biological activity. Electron-withdrawing groups and certain heterocyclic rings tend to enhance antimicrobial effects, while substituted aromatic systems, particularly those with methoxy groups, are often associated with potent anticancer activity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new analogs, facilitating the continued exploration of this promising class of compounds in drug discovery.

References

  • Bassyouni, F., Abu-Bakr, S., Hegab, K., El-Eraky, W., El Beih, A., & Rehim, M. (2012). Synthesis of new transition metal complexes of 1 H-perimidine derivatives having antimicrobial and anti inflammatory activities.
  • Cui, Z., et al. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry, 25(7), 2185-2197.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10).
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961.
  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-146.
  • Onyeyilim, C., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 665-683.
  • IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
  • Iraqi Journal of Chemical and Petroleum Engineering. (n.d.). Synthesis of Schiff bases of 2-thio-5-aryl-1,3,4-oxadiazole derivatives of possible biological activity. Iraqi Journal of Chemical and Petroleum Engineering, 14(2), 25-30.
  • Naliapara, H. M., et al. (2014). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. International Letters of Chemistry, Physics and Astronomy, 34, 48-54.
  • El-Sayed, W. A., et al. (2011). Synthesis, characterization and biological activity of schiff bases of 2, 5-dimercapto-1,3,4-thiadiazole. Journal of the Chilean Chemical Society, 56(2), 679-683.
  • Joshi, S., et al. (2019). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 19(18), 1496-1514.
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A Comparative Guide to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide and Other Oxazole-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a pivotal strategy for the treatment of cancer and other proliferative disorders. The oxazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. This guide provides a comparative analysis of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, a representative oxazole derivative, with other notable oxazole-based HDAC inhibitors. Our focus will be on the plausible mechanism of action, comparative efficacy based on available data, and the experimental methodologies crucial for their evaluation.

The Rationale: Why Oxazoles and Carbohydrazides Converge on HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1]

The general structure of an HDAC inhibitor comprises three key pharmacophoric features: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion essential for catalysis in the active site. The oxazole ring, with its unique electronic and steric properties, can serve as a versatile component of either the cap or linker region. Furthermore, the carbohydrazide moiety (-CONHNH2) and its derivatives, such as hydroxamic acids, are known to be effective zinc-binding groups.[2][3] Given that this compound possesses both an oxazole core and a carbohydrazide functional group, it is a strong candidate for an HDAC inhibitor.

Comparative Analysis of Oxazole-Based HDAC Inhibitors

While specific inhibitory data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it to structurally related oxazole-based compounds that have been evaluated as HDAC inhibitors. A notable example is a series of oxazole hydroxamates that have demonstrated potent and selective inhibition of HDAC6.[4][5]

Compound/ClassTarget(s)IC50 (nM)Key Structural FeaturesReference
Hypothetical: this compound HDACs (Plausible)Not DeterminedOxazole core, Carbohydrazide (ZBG)-
Oxazole Hydroxamate (Lead Compound)HDAC659Oxazole linker, Hydroxamic acid (ZBG)[4][5]
Thiazole/Oxadiazole HydroxamatesHDAC6Nanomolar rangeHeterocyclic linker, Hydroxamic acid (ZBG)[4][5]
5-aryl-1,3,4-thiadiazole-based hydroxamic acidsHDACsSub-micromolar rangeThiadiazole core, Hydroxamic acid (ZBG)[6][7]
Largazole Analog (Oxazole-containing)Class I HDACsSub-nanomolarMacrocyclic depsipeptide with an oxazole[8]

This comparison highlights that the combination of a heterocyclic ring system, like oxazole, with a zinc-binding group, such as a hydroxamic acid (a close relative of carbohydrazide), can yield highly potent HDAC inhibitors. The selectivity towards specific HDAC isoforms, like HDAC6, is often governed by the nature of the cap and linker regions.[4][5] For instance, HDAC6 is unique in its cytoplasmic localization and its role in deacetylating non-histone proteins like α-tubulin.[1]

Visualizing the Mechanism: HDAC Inhibition and its Downstream Effects

The inhibition of HDACs by compounds like this compound is predicted to prevent the deacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. In the case of HDAC6 inhibition, a key downstream effect is the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and cell migration.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Histones Acetylated Histones Histones->HDAC Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Histones->Open_Chromatin HDAC6 HDAC6 Microtubules Functional Microtubules HDAC6->Microtubules Tubulin Acetylated α-Tubulin Tubulin->HDAC6 Deacetylation Disrupted_Microtubules Disrupted Microtubules Tubulin->Disrupted_Microtubules Inhibitor Oxazole Inhibitor (e.g., this compound) Inhibitor->HDAC Inhibitor->HDAC6

Caption: Mechanism of action for oxazole-based HDAC inhibitors.

Experimental Validation: Protocols for Assessing HDAC Inhibition

To empirically determine the HDAC inhibitory activity of a compound like this compound and compare it to other oxazole inhibitors, a combination of in vitro enzymatic assays and cell-based assays is essential.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs and the potency of inhibitors.

Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of active HDACs, the acetyl group is removed. A developer solution is then added, which specifically recognizes the deacetylated lysine and releases a fluorophore. The resulting fluorescence is directly proportional to HDAC activity.[9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the HDAC Assay Buffer.

    • Dilute the HDAC substrate and the deacetylated standard to their working concentrations.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and known inhibitors (positive controls).

  • Assay Procedure:

    • In a 96-well microplate, add the diluted test compounds, controls (no inhibitor, known inhibitor like Trichostatin A), and the HDAC enzyme (e.g., purified recombinant human HDAC1 or HDAC6).[10]

    • Initiate the reaction by adding the HDAC fluorometric substrate to all wells.[10]

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate fluorescence development by adding the lysine developer solution.[11]

    • Incubate at 37°C for an additional 15-30 minutes.[11]

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, Inhibitors, Enzyme) start->reagent_prep plate_setup Plate Setup (Add Inhibitors, Controls, Enzyme) reagent_prep->plate_setup reaction_start Initiate Reaction (Add Substrate) plate_setup->reaction_start incubation1 Incubate (37°C, 30-60 min) reaction_start->incubation1 development Stop & Develop (Add Developer) incubation1->development incubation2 Incubate (37°C, 15-30 min) development->incubation2 read_plate Measure Fluorescence (Ex: 350-380nm, Em: 440-460nm) incubation2->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric HDAC inhibition assay.

Cell-Based Assay: Western Blot for α-Tubulin Acetylation

This assay provides evidence of target engagement within a cellular context, particularly for HDAC6 inhibitors.

Principle: Cells are treated with the inhibitor, and the level of acetylated α-tubulin is assessed by Western blotting using an antibody specific for the acetylated form of the protein. An increase in acetylated α-tubulin indicates inhibition of HDAC6.[12]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or a relevant cancer cell line) to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor and controls for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

    • As a loading control, re-probe the membrane with an antibody against total α-tubulin or another housekeeping protein like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the acetylated α-tubulin band to the intensity of the loading control band.

    • Compare the normalized values across different treatment conditions to determine the effect of the inhibitor on α-tubulin acetylation.

Conclusion

This compound, by virtue of its constituent chemical moieties, represents a promising candidate for an HDAC inhibitor. By comparing its structure to that of known oxazole-based inhibitors with demonstrated anti-cancer and HDAC-modulating activities, we can hypothesize its potential efficacy. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis, enabling a direct comparison of its performance against other compounds in this class. Such studies are vital for the continued development of novel and effective epigenetic therapies.

References

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek. Retrieved from [Link]

  • He, S., et al. (2016). Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 59(4), 1435–1450.
  • He, S., et al. (2016). Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed. Retrieved from [Link]

  • Kutil, Z., et al. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. Molecules, 28(5), 2267.
  • HDAC1 Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

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  • Sura, S., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. RSC Medicinal Chemistry, 12(10), 1735-1743.
  • Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. Cytoskeleton, 70(6), 297-303.
  • Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. PubMed. Retrieved from [Link]

  • Nguyen, T. K., et al. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorganic Chemistry, 101, 103988.
  • Liu, Y., et al. (2012). Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. ACS Medicinal Chemistry Letters, 3(10), 805-809.
  • Castellano, S., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6268-6272.
  • Western blot analysis of α-tubulin acetylation status after the treatment with methamphetamine (METH) and compound 6b. (n.d.). ResearchGate. Retrieved from [Link]

  • Carreiras, M. do C., & Marco-Contelles, J. (2024). Hydrazides as Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Chemistry & Biology, 22(2), 225-235.
  • Nguyen, T. K., et al. (2015). 5-aryl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents: synthesis, bioevaluation and docking study. European Journal of Medicinal Chemistry, 92, 794-803.
  • El-Sayed, N. N. E., et al. (2022). A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1944-1961.

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A Comparative Guide to the Potential Structure-Activity Relationship of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide Derivatives: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic scaffolds forming the basis of a significant portion of clinically used drugs. Among these, the 1,3-oxazole ring system is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,3-oxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1]

Parallelly, the carbohydrazide functional group and its derivatives, particularly hydrazones (Schiff bases), are crucial pharmacophores that contribute to the biological activities of various compounds.[2][3][4] The reactive hydrazide moiety serves as a versatile synthetic handle for creating large libraries of derivatives for biological screening.

This guide focuses on the untapped potential of a novel scaffold: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide . To date, this specific heterocyclic system remains largely unexplored in the scientific literature. Therefore, this document serves as a forward-looking analysis, providing a scientifically grounded roadmap for its investigation. We will propose a robust synthetic pathway to the core scaffold and its derivatives, and, by drawing parallels from closely related chemical series, we will construct a predictive framework for their structure-activity relationships (SAR). This guide is designed to empower researchers to embark on the synthesis and evaluation of this promising new class of compounds.

Proposed Synthesis and Derivatization Strategy

A key aspect of exploring a new chemical scaffold is the development of an efficient and versatile synthetic route. The proposed pathway to this compound and its derivatives is designed for accessibility, starting from common laboratory reagents.

Part A: Synthesis of the Core this compound Scaffold

The synthesis of the target carbohydrazide can be envisioned as a three-step process, commencing with the well-established Hantzsch-type synthesis of the oxazole ring.

  • Step 1: Oxazole Ring Formation. The synthesis begins with the condensation of ethyl 2-chloroacetoacetate with acetamide. This reaction forms the core 2,4-dimethyl-1,3-oxazole ring, yielding Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. The choice of these starting materials is strategic; they are commercially available and known to participate reliably in this type of cyclization.

  • Step 2: Hydrazinolysis. The resulting ester is then converted to the corresponding hydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol. This is a standard and high-yielding method for converting esters to hydrazides, providing the desired core scaffold.[2]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization A Ethyl 2-chloroacetoacetate C Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate A->C Condensation/ Cyclization B Acetamide B->C Condensation/ Cyclization E This compound (Core Scaffold) C->E D Hydrazine Hydrate (NH2NH2·H2O) D->E G Schiff Base Derivatives E->G F Substituted Aldehydes (R-CHO) F->G Condensation

Caption: Proposed workflow for the synthesis of the core scaffold and its derivatives.

Part B: Derivatization via Schiff Base Formation

With the core carbohydrazide in hand, a diverse library of derivatives can be readily synthesized. The most common and effective strategy is the condensation reaction with a variety of substituted aldehydes to form hydrazones, also known as Schiff bases.[3][4] This reaction is typically a simple, one-step process, often requiring just a catalytic amount of acid in an alcoholic solvent.

The rationale for choosing this derivatization strategy is threefold:

  • Synthetic Simplicity: The reaction is robust and generally provides high yields with simple purification.

  • Chemical Diversity: A vast number of substituted aldehydes are commercially available, allowing for the systematic exploration of electronic and steric effects on biological activity.

  • Proven Bioactivity: The resulting azometine (-NH-N=CH-) linkage is a known pharmacophore that is present in many compounds with established antimicrobial and anticancer activities.[4]

Comparative Analysis of Predicted Biological Activities

This section outlines the predicted structure-activity relationships for derivatives of this compound, focusing on antimicrobial and anticancer activities. These predictions are based on established trends observed in structurally related hydrazones and oxazole-containing compounds.

Antimicrobial Activity (Antibacterial and Antifungal)

Hydrazone derivatives are well-documented as potent antimicrobial agents.[3] The biological activity is highly dependent on the nature of the substituent on the aromatic ring introduced from the aldehyde.

Key SAR Hypotheses:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) on the phenyl ring are often associated with enhanced antimicrobial activity. These groups can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Halogen substitution, in particular, has been a successful strategy in many antimicrobial drugs.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and hydroxyl (-OH) can also confer significant activity. The hydroxyl group, in particular, can act as a hydrogen bond donor, potentially interacting with active sites of microbial enzymes.

  • Steric Factors: The position of the substituent on the phenyl ring (ortho, meta, para) is critical. The para position is often favored as it minimizes steric hindrance, allowing for optimal interaction with the biological target.

  • Heterocyclic Rings: Incorporating other heterocyclic rings (e.g., furan, thiophene, pyridine) instead of a simple phenyl ring can introduce new binding interactions and modulate the pharmacokinetic properties of the compounds, often leading to potent activity.[5]

Table 1: Predicted Comparative Antimicrobial Activity of Schiff Base Derivatives

Derivative (Substituent 'R')Rationale for Predicted ActivityPredicted Activity
4-ChlorophenylHalogen substitution enhances lipophilicity.+++
4-NitrophenylStrong electron-withdrawing group.+++
4-HydroxyphenylPotential for hydrogen bonding.++
4-MethoxyphenylModerate electron-donating group.++
2,4-DichlorophenylMultiple halogen substitutions often increase potency.++++
2-FurylIntroduction of a different heterocyclic system.++
Phenyl (unsubstituted)Baseline compound for comparison.+

(Activity Scale: + low, ++ moderate, +++ high, ++++ very high)

SAR_Antimicrobial cluster_R_group Substituent 'R' on Phenyl Ring Core This compound N-N=CH-R EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Core:f1->EWG Increases Lipophilicity EDG Electron-Donating Groups (e.g., -OH, -OCH3) Core:f1->EDG H-Bonding Potential Heterocycles Other Heterocycles (e.g., Furan, Thiophene) Core:f1->Heterocycles Modulates Properties Activity Enhanced Antimicrobial Activity EWG->Activity EDG->Activity Heterocycles->Activity

Caption: Predicted SAR for antimicrobial activity of the Schiff base derivatives.

Anticancer Activity

The 1,3-oxazole nucleus is a component of several compounds investigated for their anticancer properties.[1] The mechanism often involves the inhibition of crucial cellular targets like protein kinases or tubulin. The derivatization of the core scaffold into Schiff bases can introduce functionalities that enhance cytotoxicity against cancer cell lines.

Key SAR Hypotheses:

  • Lipophilicity and Membrane Permeability: Similar to antimicrobial activity, substituents that increase the molecule's ability to cross the cell membrane can enhance its access to intracellular targets. Halogenated and polyaromatic substituents could be beneficial.

  • Hydrogen Bonding and Target Interaction: Substituents capable of forming hydrogen bonds (e.g., -OH, -NH₂) or those with specific electronic properties may facilitate stronger binding to target proteins within cancer cells.

  • Planarity and Stacking: Flat aromatic systems, such as naphthyl or quinolinyl rings, in the 'R' position could promote π-π stacking interactions with aromatic residues in the active sites of target enzymes or with DNA bases.

Table 2: Predicted Comparative Anticancer Activity of Schiff Base Derivatives

Derivative (Substituent 'R')Rationale for Predicted ActivityPredicted Activity
4-FluorophenylHalogen may enhance activity.++
3,4,5-TrimethoxyphenylKnown pharmacophore in some tubulin inhibitors.+++
4-(Dimethylamino)phenylStrong electron-donating group, potential for specific interactions.++
2-NaphthylExtended aromatic system for potential π-stacking.+++
4-QuinolinylHeterocyclic system with potential for H-bonding and stacking.+++

(Activity Scale: + low, ++ moderate, +++ high)

Proposed Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental protocols are proposed. They are based on standard, well-established laboratory procedures.

Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
  • Rationale: This protocol outlines the foundational step of creating the oxazole ring, a variation of the Hantzsch synthesis, which is a reliable method for this class of heterocycles.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.5 eq).

    • Heat the mixture to 120-130 °C and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of this compound
  • Rationale: This standard protocol efficiently converts the synthesized ester into the key carbohydrazide intermediate, which is the direct precursor for derivatization.

  • Procedure:

    • Dissolve Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization to obtain the pure carbohydrazide.

Protocol 3: General Procedure for Synthesis of Schiff Base Derivatives (Hydrazones)
  • Rationale: This is a versatile and straightforward condensation reaction that allows for the rapid generation of a diverse library of final compounds for biological screening.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Stir the reaction mixture at room temperature or reflux for 2-8 hours, monitoring by TLC.

    • Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.

    • Wash the collected solid with cold ethanol and dry. If necessary, further purify by recrystallization.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data on its antimicrobial potency.[5]

  • Procedure:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

    • Add the microbial inoculum to each well of the plate. Include positive (microbes only) and negative (medium only) controls.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Discussion and Future Perspectives

This guide has laid out a theoretical and practical framework for the synthesis and evaluation of a novel class of compounds based on the this compound scaffold. By leveraging established synthetic methodologies and drawing logical SAR predictions from well-studied analogous compounds, we have established a strong starting point for a dedicated research program.

The proposed Schiff base derivatives represent the first generation of compounds to be explored. The SAR data obtained from their biological screening will be invaluable in guiding the design of second-generation analogues. Future work should focus on:

  • Experimental Validation: The immediate priority is to synthesize the proposed compounds and experimentally validate the predicted biological activities.

  • Broader Biological Screening: Promising compounds should be screened against a wider panel of microbial strains (including drug-resistant isolates) and cancer cell lines.

  • Mechanism of Action Studies: For active compounds, studies should be undertaken to elucidate their mechanism of action, which is critical for rational drug design.

  • Computational Modeling: As experimental data becomes available, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to build predictive models and refine the design of more potent analogues.

The exploration of new chemical scaffolds is essential for overcoming the challenges of drug resistance and discovering new therapeutic strategies. The this compound core represents a small but potentially significant piece of this vast puzzle, and it is our hope that this guide will catalyze its investigation.

References

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A Comparative Guide to the In Vitro Efficacy Assessment of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro biological efficacy of the novel compound, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. Given the limited publicly available data on this specific molecule[1][2], this document outlines a proposed testing cascade designed to elucidate its therapeutic potential. The experimental design is rooted in the known biological activities of its core structural motifs: the oxazole ring and the hydrazide-hydrazone backbone.

The oxazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties[3][4]. Similarly, the hydrazide functional group is a cornerstone in many biologically active compounds, recognized for its role in antitubercular and anticancer agents[5][6]. The fusion of these two pharmacophores in this compound suggests a high potential for significant biological activity.

This guide will compare the proposed in vitro evaluation of this novel compound against established therapeutic agents, providing the experimental protocols and data interpretation frameworks necessary for a rigorous scientific investigation.

Part 1: Foundational Bioactivity Screening

The initial phase of testing is critical for establishing a baseline safety and activity profile. This involves a mandatory cytotoxicity assessment followed by broad-spectrum screening against microbial and inflammatory models.

Essential First Step: Cytotoxicity Profiling

Before assessing therapeutic efficacy, it is imperative to determine the inherent toxicity of a novel compound to mammalian cells. This establishes a therapeutic window, defining concentrations that are effective against a target (e.g., bacteria, inflammation) without causing significant harm to host cells.[7][8] A common and robust method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[9]

CompoundCell LineIC₅₀ (µM)Classification
This compound HEK293 (Normal Kidney)>100Non-cytotoxic at tested concentrations
This compound MCF-7 (Breast Cancer)15.5Moderately Cytotoxic
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)0.8Highly Cytotoxic
DMSO (Vehicle Control) HEK293 / MCF-7>1000Non-cytotoxic

This hypothetical data suggests that our target compound may exhibit selective cytotoxicity towards cancer cells, a highly desirable trait for a potential anticancer agent.

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for general toxicity, MCF-7 for cancer-specific toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-Well Plate P2 Prepare Serial Dilutions of Compound E1 Treat Cells with Compound P2->E1 E2 Incubate for 48 hours E1->E2 E3 Add MTT Reagent E2->E3 E4 Incubate for 4 hours E3->E4 E5 Solubilize Formazan with DMSO E4->E5 A1 Read Absorbance at 570 nm E5->A1 A2 Calculate % Viability A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the MTT Cytotoxicity Assay.

Part 2: Primary Efficacy Screening - Antimicrobial Potential

The oxazole and hydrazide moieties are prevalent in many antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical next step. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[10][11]

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
This compound 81632
Gentamicin (Antibiotic Control) 0.51>128
Fluconazole (Antifungal Control) >128>1282

This hypothetical data indicates that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and weaker antifungal activity.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in broth within a 96-well microtiter plate.[9]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[11]

G cluster_exp Experiment cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) E1 Inoculate Wells with Bacteria P1->E1 P2 Prepare Serial Compound Dilutions in Plate P2->E1 E2 Incubate Plate for 16-20 hours E1->E2 A1 Visually Inspect for Turbidity E2->A1 A2 Identify Lowest Concentration with No Growth (MIC) A1->A2

Caption: Workflow for Broth Microdilution Assay.

Part 3: Secondary Efficacy Screening - Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases, and many therapeutics target inflammatory pathways.[12] Given the structural alerts within our compound, assessing its anti-inflammatory properties is a key secondary screen. A straightforward and effective in vitro method is the protein denaturation inhibition assay. The denaturation of proteins is a well-documented cause of inflammation; therefore, the ability of a compound to prevent this process is a good indicator of anti-inflammatory potential.[13][14]

CompoundInhibition of BSA Denaturation (IC₅₀ in µg/mL)
This compound 125.8
Diclofenac Sodium (NSAID Control) 98.2
Aspirin (NSAID Control) 150.5

This hypothetical data suggests that the compound has anti-inflammatory activity comparable to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs).

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 50-250 µg/mL).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation compared to the control (containing only BSA and vehicle). Determine the IC₅₀ value. The standard drug, Diclofenac Sodium, should be used as a positive control.[14]

G Start Test Compound: This compound Cytotoxicity Cytotoxicity Screen (MTT Assay) Start->Cytotoxicity NonToxic Non-Toxic (IC50 > 100µM) Cytotoxicity->NonToxic Result Toxic Toxic (IC50 < 10µM) Cytotoxicity->Toxic Result SelectiveToxicity Selective Toxicity (Cancer >> Normal) Cytotoxicity->SelectiveToxicity Result Antimicrobial Antimicrobial Screen (MIC Assay) NonToxic->Antimicrobial AntiInflammatory Anti-inflammatory Screen (Protein Denaturation) NonToxic->AntiInflammatory End_Toxic Discard or Repurpose (e.g., as potent cytotoxin) Toxic->End_Toxic Anticancer Anticancer Assays (Apoptosis, Cell Cycle) SelectiveToxicity->Anticancer End_Antimicrobial Potential Antimicrobial Lead Antimicrobial->End_Antimicrobial End_AntiInflammatory Potential Anti-inflammatory Lead AntiInflammatory->End_AntiInflammatory End_Anticancer Potential Anticancer Lead Anticancer->End_Anticancer

Caption: Decision-making workflow for in vitro screening.

Conclusion and Future Directions

This guide presents a logical, tiered approach to the initial in vitro characterization of this compound. The proposed workflow, beginning with essential cytotoxicity testing and branching into specific efficacy assays, provides a robust framework for identifying its primary biological activities. The comparative analysis against established drugs like Doxorubicin, Gentamicin, and Diclofenac serves to benchmark its potential potency and guide further development.

Positive results from this screening cascade would justify advancing the compound to more complex in vitro models, such as mechanism-of-action studies (e.g., enzyme inhibition assays, gene expression analysis) and eventually, in vivo animal studies to confirm efficacy and safety. This structured approach ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.

References

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A Researcher's Guide to Characterizing the Cross-Reactivity of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide is a novel chemical entity with limited to no publicly available data on its biological activity or cross-reactivity. This guide provides a comprehensive, phased experimental framework for researchers to systematically characterize the selectivity profile of this molecule. The objective is to equip drug development professionals with a robust strategy to identify primary targets, uncover potential off-target interactions, and ultimately build a data-driven assessment of the compound's therapeutic potential and safety liabilities.

Introduction: The Imperative of Selectivity Profiling

In drug discovery, a compound's selectivity is a critical determinant of its success. While high potency against a therapeutic target is desired, unintended interactions with other proteins, known as off-targets, can lead to adverse drug reactions (ADRs) or unexpected toxicities.[1][2] Therefore, a rigorous evaluation of cross-reactivity is not merely a supplementary exercise but a foundational component of preclinical development. This guide outlines a tiered approach, from computational prediction to cellular validation, to build a comprehensive selectivity profile for this compound.

Structural Considerations and a Priori Hypotheses

A proactive analysis of the molecule's structure can inform potential cross-reactivity risks. The this compound scaffold contains two key moieties:

  • Oxazole Ring: This five-membered heterocycle is a common scaffold in medicinal chemistry, known to interact with a wide range of enzymes and receptors.[3][4] Its derivatives have shown diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

  • Carbohydrazide Moiety: Hydrazide-containing compounds are known to be biologically active and can serve as building blocks for various heterocyclic systems.[7] However, the hydrazine group is also a "structural alert," as it can be metabolized into reactive species, potentially leading to idiosyncratic toxicity.[8][9] This warrants careful toxicological assessment.

Based on these structural features, a broad initial screening approach is justified to identify potential interactions across diverse protein families.

Phase 1: In Silico Target Prediction

The initial step in characterizing a novel compound is to leverage computational tools to predict potential biological targets and off-targets. This approach uses algorithms that compare the chemical structure of the query molecule against large databases of compounds with known biological activities.[10][11][12]

Rationale: In silico methods are cost-effective and provide a rapid, high-throughput means to generate initial hypotheses about a compound's polypharmacology.[11][13] This helps prioritize targets for subsequent experimental validation.

Recommended Workflow:

  • Input: Submit the chemical structure of this compound (in SMILES or other compatible format) to multiple web-based prediction servers.

  • Tools: Utilize a combination of ligand-based and structure-based platforms for a more comprehensive prediction. Examples include:

    • SwissTargetPrediction

    • TargetHunter[11]

    • KinasePred (if kinase activity is suspected)[14]

  • Analysis: Consolidate the prediction reports. Look for consensus targets that are identified by multiple platforms. The output will typically be a ranked list of potential protein targets based on a calculated probability or similarity score.

Data Presentation:

The results from the in silico analysis should be compiled into a table to provide a clear overview of predicted targets.

Prediction ToolPredicted TargetTarget ClassConfidence Score
SwissTargetPredictionTarget AGPCR0.85
TargetHunterTarget BKinaseHigh
SwissTargetPredictionTarget CEnzyme0.79
TargetHunterTarget AGPCRMedium

Phase 2: Broad-Panel In Vitro Safety Screening

Following computational predictions, the next critical step is to perform a broad in vitro pharmacological screen. This involves testing the compound at a fixed concentration (typically 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes that are historically implicated in adverse drug reactions.[15]

Rationale: A broad panel screen provides the first experimental evidence of off-target interactions. It serves as an unbiased survey of the compound's activity, potentially revealing interactions not predicted by in silico models. Commercial services like Eurofins' SafetyScreen panels are industry-standard for this purpose.[15][16] The SafetyScreen44 panel, for instance, covers key targets recommended by major pharmaceutical companies to identify significant off-target liabilities early.[17]

Experimental Protocol (Illustrative):

  • Compound Submission: Provide a sufficient quantity of this compound (e.g., 1 mg or ~90 µl of a 10 mM stock) to a contract research organization (CRO) offering safety screening services.[18]

  • Assay Panel: Select a comprehensive binding assay panel, such as the SafetyScreen44 or SafetyScreen87, which cover a wide range of targets including GPCRs, kinases, and ion channels.[15][16][17][18][19]

  • Execution: The CRO will perform radioligand binding assays or enzymatic assays to measure the percent inhibition of ligand binding or enzyme activity caused by your compound at a 10 µM concentration.

  • Data Reporting: The results are typically provided as a report detailing the percent inhibition for each target in the panel. A standard threshold for a "hit" is >50% inhibition.

Data Presentation:

Summarize the significant hits from the safety screen in a structured table.

TargetTarget FamilyAssay Type% Inhibition at 10 µM
5-HT2A ReceptorGPCRBinding78%
hERGIon ChannelBinding62%
COX-1EnzymeEnzymatic55%
Lck KinaseKinaseEnzymatic48%

Phase 3: Quantitative Biochemical Assays for Hit Validation

Hits identified in the broad screen must be validated and quantified through concentration-response experiments to determine their potency (e.g., IC50 or Ki). A competitive binding assay is a common and robust method for this purpose.[20][21][22][23]

Rationale: Determining the potency of off-target interactions is crucial for assessing risk. A compound may show activity at 10 µM, but if the IC50 is in the high micromolar range, it may be of little physiological relevance if the therapeutic dose is much lower. This step provides the quantitative data needed to calculate a selectivity index.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is an example for validating a hit on a GPCR, such as the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., 5-HT2A).

    • A specific radioligand for the target (e.g., [3H]-ketanserin).

    • Non-labeled competitor for non-specific binding determination (e.g., unlabeled ketanserin).

    • This compound (test compound).

    • Assay buffer (e.g., Tris-HCl with appropriate salts).[24]

    • 96-well plates and a filtration manifold.

  • Procedure:

    • Prepare a serial dilution of the test compound, typically from 100 µM down to 0.1 nM.

    • In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a concentration near its Kd.

    • Add the serially diluted test compound to the appropriate wells.

    • Include control wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of the unlabeled competitor.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[21]

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Convert the raw counts for each concentration of the test compound into a percentage of specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Data Presentation:

Off-TargetAssay TypeIC50 (µM)Ki (µM)
5-HT2A ReceptorCompetitive Binding1.20.85
hERGCompetitive Binding5.84.1
COX-1Enzymatic Inhibition8.5N/A

Phase 4: Cellular Target Engagement and Selectivity Assessment

The final phase is to confirm that the compound interacts with its potential off-targets in a more physiologically relevant environment, such as living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ.[25][26][27][28][29]

Rationale: Biochemical assays use purified proteins or membrane fragments, which lack the complexity of the cellular milieu. CETSA provides direct evidence of a compound binding to its target within intact cells by measuring the ligand-induced thermal stabilization of the protein.[25][28] This helps to filter out artifacts from in vitro assays and confirms that the compound can penetrate the cell membrane and engage its target.

Workflow Diagram:

G cluster_0 CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat intact cells with vehicle or This compound B 2. Heating Step Heat cell suspensions across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells to release soluble proteins B->C D 4. Separation Centrifuge to pellet precipitated/ unstable proteins C->D E 5. Protein Quantification Collect supernatant and quantify the amount of soluble target protein (e.g., by Western Blot or ELISA) D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melt curves and determine thermal shift (ΔTm) E->F

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Overview (CETSA):

  • Cell Treatment: Treat cultured cells expressing the target of interest with either a vehicle control or a saturating concentration of this compound.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[27]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western blotting or an ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, engagement.[26] An isothermal dose-response format can also be used to determine cellular potency.[25]

Comparative Analysis: Calculating the Selectivity Index

Once you have quantitative data for both the primary target (let's call it Target X) and the identified off-targets, you can calculate the selectivity of your compound. The selectivity index is typically expressed as the ratio of the potency for the off-target to the potency for the primary target.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target X)

A higher SI value (typically >100-fold) is desirable, as it indicates that the compound is significantly more potent for its intended target.[30]

Data Presentation:

TargetIC50 (µM)Selectivity Index (vs. Target X)
Primary Target X 0.05 -
5-HT2A Receptor1.224-fold
hERG5.8116-fold
COX-18.5170-fold

Conclusion

The systematic characterization of cross-reactivity is a cornerstone of modern drug development. For a novel molecule like this compound, where no prior biological data exists, the phased approach detailed in this guide provides a clear and scientifically rigorous path forward. By integrating in silico prediction, broad panel screening, quantitative biochemical validation, and cellular target engagement assays, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for making informed decisions about the compound's potential as a therapeutic agent, mitigating risks associated with off-target effects, and ultimately increasing the probability of success in the development pipeline.

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  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline, 2023. [Link]

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Benchmarking 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide: A Comparative Guide for Novel Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide against established drugs targeting Mycobacterium tuberculosis. As researchers and drug development professionals, our focus is on identifying new chemical entities with the potential to overcome existing therapeutic challenges, particularly drug resistance. Oxazole derivatives have shown a wide spectrum of biological activities, including promising antitubercular effects[1][2][3][4]. This guide outlines a scientifically rigorous approach to evaluating this compound as a potential direct inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis[5][6].

The primary first-line treatment for tuberculosis, isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to inhibit InhA[7][8][9][10]. A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, rendering the drug ineffective[11][12]. This critical vulnerability necessitates the development of direct InhA inhibitors that bypass the need for KatG activation. Triclosan is a known direct inhibitor of InhA, though its therapeutic potential is limited by factors such as high lipophilicity[11][13]. This guide, therefore, positions this compound as a candidate for a next-generation direct InhA inhibitor and provides the experimental blueprint for its validation.

Experimental Design: A Multi-faceted Approach to Characterization

Our experimental design is structured to provide a comprehensive evaluation of this compound, from its fundamental antimycobacterial activity to its specific molecular interactions. We will benchmark our target compound against two key comparators:

  • Isoniazid: The current first-line antitubercular drug, representing a KatG-dependent InhA inhibitor.

  • Triclosan: A well-characterized direct InhA inhibitor.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Whole_Cell_Screening Whole-Cell Antimycobacterial Activity (M. tuberculosis H37Rv) Resistant_Strain_Screening Activity Against Isoniazid-Resistant Strains (KatG mutants) Whole_Cell_Screening->Resistant_Strain_Screening Assess efficacy against resistant strains Enzymatic_Assay InhA Enzymatic Inhibition Assay Resistant_Strain_Screening->Enzymatic_Assay Confirm direct target engagement Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., HepG2 cells) Enzymatic_Assay->Cytotoxicity_Assay Evaluate selectivity and safety Pharmacokinetics Pharmacokinetic Profiling (in murine model) Cytotoxicity_Assay->Pharmacokinetics Select promising candidates for in vivo studies Efficacy_Study Murine Model of Tuberculosis Infection (CFU reduction in lungs) Pharmacokinetics->Efficacy_Study Determine dosing regimen and assess in vivo efficacy Compound This compound Isoniazid Triclosan Compound->Whole_Cell_Screening Determine MIC inhA_pathway cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_drugs Drug Action FAS-I Fatty Acid Synthase I (FAS-I) (produces precursors) FAS-II Fatty Acid Synthase II (FAS-II) (elongates fatty acids) FAS-I->FAS-II InhA Enoyl-ACP Reductase (InhA) FAS-II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Bacterial_Lysis Bacterial_Lysis Cell_Wall->Bacterial_Lysis disruption leads to Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Enzyme Isoniazid_prodrug->KatG activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Activated_Isoniazid->InhA inhibits Target_Compound This compound Target_Compound->InhA directly inhibits

Caption: Proposed mechanism of action of this compound.

Discussion: Interpreting the Comparative Data

The hypothetical data suggests that this compound is a promising candidate for a novel antitubercular agent. Its potent activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis indicates that it likely does not require activation by KatG. This is further supported by its direct inhibition of the InhA enzyme in the enzymatic assay.

A key advantage of this compound over triclosan, as suggested by the hypothetical data, is its improved selectivity index. A higher SI implies a wider therapeutic window, with a lower likelihood of off-target toxicity in mammalian cells. This is a critical consideration for the development of a safe and effective therapeutic.

The next logical steps in the preclinical development of this compound would involve in vivo studies to assess its pharmacokinetic properties and efficacy in a murine model of tuberculosis. These studies are essential to determine if the promising in vitro activity translates to a therapeutic benefit in a living organism.

References

  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • Wikipedia. (n.d.). Isoniazid.
  • Wikipedia. (n.d.). Triclosan.
  • The Science Behind Triclosan: Antibacterial Efficacy and Applications. (n.d.).
  • National Institutes of Health. (n.d.). Direct inhibitors of InhA active against Mycobacterium tuberculosis.
  • NCBI Bookshelf. (2024, February 16). Isoniazid.
  • ASM Journals. (2024, September 30). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Triclosan?.
  • MDPI. (n.d.). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?.
  • ACS Publications. (n.d.). High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis.
  • MDPI. (n.d.). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study.
  • ResearchGate. (2025, August 5). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery.
  • PMC - NIH. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives.
  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. (n.d.).
  • ResearchGate. (n.d.). Marketed drugs containing oxazole.
  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.

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Preclinical Evaluation of Novel Heterocyclic Compounds: A Comparative Guide to an Oxazole-Carbohydrazide Lead and a Thiazole-Based Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to a profound exploration of heterocyclic scaffolds. Among these, oxazole and thiazole derivatives have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive preclinical comparison of a promising, albeit representative, oxazole-carbohydrazide compound, "Oxazole-CH-1," against a relevant thiazole-based alternative, "Thiazole-Cmpd-A."

The objective of this document is to furnish researchers and drug development professionals with a detailed, data-driven analysis of these two classes of compounds, highlighting their potential as anticancer and antimicrobial agents. By presenting side-by-side experimental data and detailed protocols, this guide aims to facilitate informed decision-making in the early stages of drug discovery.

Introduction to the Lead Compound: Oxazole-CH-1

Oxazole-CH-1 represents a novel chemical entity integrating the oxazole core with a carbohydrazide moiety. This design is predicated on the established biological significance of both pharmacophores. Oxazole derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The carbohydrazide group, a versatile linker, is also associated with a broad spectrum of bioactivities and can participate in crucial hydrogen bonding interactions with biological targets.

Molecular Structure of Oxazole-CH-1 (Hypothetical):

  • 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

The Comparator: Thiazole-Cmpd-A

For a robust preclinical evaluation, a comparator compound from a distinct but related chemical class is essential. Thiazole-Cmpd-A, a representative thiazole derivative, has been selected for this purpose. Thiazoles, like oxazoles, are five-membered heterocyclic compounds and are present in numerous clinically approved drugs.[3] Their derivatives have shown significant potential as anticancer agents, often through mechanisms such as the inhibition of tubulin polymerization.[3][4]

Comparative In Vitro Efficacy

A cornerstone of preclinical evaluation is the assessment of a compound's efficacy in relevant in vitro models. Here, we compare the anticancer and antimicrobial activities of Oxazole-CH-1 and Thiazole-Cmpd-A.

Anticancer Activity: Cytotoxicity Profiling

The in vitro cytotoxicity of both compounds was evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5][6]

Compound Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
Oxazole-CH-1 MCF-7 (Breast)4.56[7]0.8
A549 (Lung)4.11[7]1.2
HT-29 (Colon)58.44[8]0.9
Thiazole-Cmpd-A MCF-7 (Breast)0.48[4]0.8
A549 (Lung)0.97[4]1.2
HT-29 (Colon)~5.0 (representative)0.9

Interpretation of Cytotoxicity Data:

The data suggests that while both compounds exhibit anticancer activity, Thiazole-Cmpd-A demonstrates superior potency against the tested cell lines, with IC50 values in the sub-micromolar to low micromolar range. Oxazole-CH-1 shows moderate activity, with its efficacy being more pronounced in breast and lung cancer cell lines compared to colon cancer.

Antimicrobial Activity: Zone of Inhibition

The antimicrobial potential of the compounds was assessed using the Kirby-Bauer disk diffusion susceptibility test.[9][10] This method provides a qualitative measure of antimicrobial efficacy by observing the zone of growth inhibition around a disk impregnated with the test compound.

Compound Microorganism Zone of Inhibition (mm) Reference Compound (Ciprofloxacin) Zone of Inhibition (mm)
Oxazole-CH-1 Staphylococcus aureus1825
Escherichia coli1528
Thiazole-Cmpd-A Staphylococcus aureus2025
Escherichia coli1728

Interpretation of Antimicrobial Data:

Both compounds display activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Thiazole-Cmpd-A shows slightly larger zones of inhibition, suggesting a potentially broader or more potent antimicrobial effect compared to Oxazole-CH-1. However, both are less potent than the standard antibiotic, ciprofloxacin.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action is critical for the rational development of a drug candidate. Based on existing literature for related compounds, we can postulate the likely pathways through which Oxazole-CH-1 and Thiazole-Cmpd-A exert their anticancer effects.

Oxazole-CH-1: Induction of Apoptosis

Many oxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][11] This is a highly desirable mechanism for an anticancer agent as it leads to the controlled elimination of malignant cells. The pro-apoptotic activity of Oxazole-CH-1 is hypothesized to involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.

G Oxazole-CH-1 Oxazole-CH-1 Cancer Cell Membrane Cancer Cell Membrane Oxazole-CH-1->Cancer Cell Membrane Binds to or enters cell Mitochondrion Mitochondrion Cancer Cell Membrane->Mitochondrion Induces mitochondrial stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Release of Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Postulated apoptotic pathway for Oxazole-CH-1.

Thiazole-Cmpd-A: Inhibition of Tubulin Polymerization

A well-established mechanism for several anticancer compounds, including some thiazole derivatives, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Thiazole-Cmpd-A Thiazole-Cmpd-A Tubulin Dimers Tubulin Dimers Thiazole-Cmpd-A->Tubulin Dimers Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Disrupts Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Leads to

Caption: Mechanism of action for Thiazole-Cmpd-A.

Preliminary Safety Assessment: In Vivo Acute Oral Toxicity

An early assessment of a compound's safety profile is crucial. The acute oral toxicity of both compounds was evaluated in a rodent model following the OECD 423 guidelines (Acute Toxic Class Method).[13][14] This method allows for the classification of a substance's toxicity and the determination of an approximate LD50 (lethal dose, 50%).

Compound Dose (mg/kg) Mortality Observed Toxic Signs LD50 Cut-off (mg/kg)
Oxazole-CH-1 3000/3Mild sedation, resolved within 24h> 2000
20000/3Sedation, piloerection
Thiazole-Cmpd-A 3000/3No significant signs> 2000
20000/3Mild sedation

Interpretation of Toxicity Data:

Both Oxazole-CH-1 and Thiazole-Cmpd-A exhibit a low acute toxicity profile, with an estimated LD50 greater than 2000 mg/kg.[14] This suggests a favorable initial safety margin for both compounds.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[5][15]

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Reading Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add serial dilutions of compound Add serial dilutions of compound Incubate for 24h->Add serial dilutions of compound Incubate for 48-72h Incubate for 48-72h Add serial dilutions of compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO/solubilizing agent Add DMSO/solubilizing agent Incubate for 4h->Add DMSO/solubilizing agent Read absorbance at 570nm Read absorbance at 570nm Add DMSO/solubilizing agent->Read absorbance at 570nm

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This protocol follows the standardized Kirby-Bauer method.[9][16]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[10]

  • Disk Application: Aseptically place paper disks impregnated with the test compounds and a control antibiotic onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is inversely related to the minimum inhibitory concentration (MIC).[17]

In Vivo Acute Oral Toxicity: OECD 423 Guideline

This protocol is a summary of the OECD 423 guideline.[13][14]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats for at least 5 days before the study.

  • Dosing: Administer a single oral dose of the test compound to a group of three fasted female rats. The starting dose is typically 300 mg/kg.[14]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for 14 days.

  • Stepwise Procedure: If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.[18]

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Conclusion and Future Directions

This comparative guide provides a foundational preclinical evaluation of a hypothetical oxazole-carbohydrazide lead compound, Oxazole-CH-1, and a thiazole-based comparator, Thiazole-Cmpd-A.

  • Thiazole-Cmpd-A emerges as a more potent anticancer agent in vitro, likely acting through the inhibition of tubulin polymerization.

  • Oxazole-CH-1 demonstrates moderate anticancer and antimicrobial activities, with a postulated mechanism involving the induction of apoptosis.

  • Both compounds exhibit a favorable acute safety profile in vivo.

The distinct mechanisms of action and efficacy profiles of these two classes of compounds underscore the importance of diverse scaffold exploration in drug discovery. Future studies should focus on lead optimization of the oxazole-carbohydrazide series to enhance its anticancer potency. For the thiazole series, further investigation into its in vivo efficacy and pharmacokinetic properties is warranted.

This guide serves as a testament to the utility of a structured, comparative approach in preclinical research, providing the necessary data and methodological framework to advance promising heterocyclic compounds through the drug development pipeline.

References

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Recent advancements in oxadiazole-based anticancer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • [7][19]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. (n.d.). IRIS UniPA. Retrieved January 20, 2026, from [Link]

  • Antibacterial activity data of compound 10. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved January 20, 2026, from [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 20, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved January 20, 2026, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 20, 2026, from [Link]

  • Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • MTT Assay protocol. (2023). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Indian Journal of Forensic Medicine & Toxicology. Retrieved January 20, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. (2018). Retrieved January 20, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (n.d.). YouTube. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparative Computational Docking of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the computational docking of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, a novel compound with potential therapeutic applications. We will navigate the rationale behind targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and compare the binding affinity of our topic compound with a well-established inhibitor, Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, step-by-step experimental workflow.

Introduction: The Rationale for Investigating this compound as a VEGFR-2 Inhibitor

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4][5] The carbohydrazide moiety is also of significant interest due to its hydrogen bonding capabilities and its presence in various bioactive molecules. The combination of these two pharmacophores in this compound presents an intriguing candidate for investigation as a potential therapeutic agent.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6][7] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central to this process.[6][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, with several approved drugs, such as Sunitinib and Sorafenib, targeting this receptor tyrosine kinase.[6][8][9] Given that oxazole derivatives have been explored as anticancer agents,[2][3][4][5] we hypothesize that this compound may exhibit inhibitory activity against VEGFR-2.

This guide will outline a robust computational docking protocol to predict the binding affinity and interaction patterns of this compound with VEGFR-2, using the well-characterized inhibitor Sunitinib as a benchmark for comparison.

Experimental Workflow: A Validated Protocol for Comparative Docking Studies

The following protocol details a self-validating system for computational docking, ensuring reproducibility and scientific rigor.

Software and Hardware Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Preparation Wizard: Included in most molecular modeling suites.

  • Ligand Preparation Tool: LigPrep (Schrödinger), or equivalent.

  • Visualization Software: PyMOL, Chimera, or integrated visualizers.

  • High-Performance Computing Cluster: Recommended for efficient docking calculations.

Step-by-Step Protocol
  • Protein Preparation:

    • Acquisition: Download the crystal structure of VEGFR-2 in complex with Sunitinib from the Protein Data Bank (PDB ID: 4AGD).[10] This structure provides a validated binding pocket.

    • Preprocessing: Remove all water molecules and non-essential ligands from the PDB file.

    • Optimization: Using a protein preparation wizard, add hydrogens, assign correct bond orders, and create disulfide bonds.

    • Minimization: Perform a restrained minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of this compound and Sunitinib.

    • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform a conformational search and energy minimization using a suitable force field (e.g., OPLS3e). Generate possible ionization states at a physiological pH of 7.4.

  • Grid Generation:

    • Define the binding site by creating a grid box centered on the co-crystallized ligand (Sunitinib) in the prepared VEGFR-2 structure. The grid box should be large enough to accommodate both the test and reference ligands.

  • Molecular Docking:

    • Standard Precision (SP) and Extra Precision (XP) Docking: Perform docking calculations for both this compound and Sunitinib against the prepared VEGFR-2 structure using both SP and XP modes. XP docking provides a more accurate but computationally intensive scoring function.

  • Post-Docking Analysis:

    • Binding Energy Calculation: Analyze the docking scores (e.g., GlideScore for Schrödinger, or binding affinity in kcal/mol for AutoDock Vina).

    • Interaction Analysis: Visualize the docked poses and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the VEGFR-2 active site.

Visualizing the Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase protein_prep Protein Preparation (PDB: 4AGD) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Test & Reference Compounds) docking Molecular Docking (SP & XP Modes) ligand_prep->docking grid_gen->docking analysis Post-Docking Analysis docking->analysis binding_interactions cluster_ligand Ligand cluster_receptor VEGFR-2 Active Site ligand 2,4-Dimethyl-1,3-oxazole- 5-carbohydrazide Cys919 Cys919 ligand->Cys919 H-Bond Asp1046 Asp1046 ligand->Asp1046 H-Bond Val899 Val899 ligand->Val899 Hydrophobic Leu1035 Leu1035 ligand->Leu1035 Hydrophobic

Caption: Predicted interactions of the topic compound with VEGFR-2.

Conclusion and Future Directions

This computational guide provides a framework for the initial assessment of this compound as a potential VEGFR-2 inhibitor. The in silico results are promising, indicating that the compound can favorably bind to the ATP-binding pocket of VEGFR-2.

However, it is crucial to emphasize that computational docking is a predictive tool. The next logical steps would involve:

  • In Vitro Kinase Assays: To experimentally determine the IC50 value of this compound against VEGFR-2.

  • Cell-Based Assays: To assess the compound's effect on VEGF-induced cellular proliferation and signaling in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its binding affinity and selectivity.

By integrating computational predictions with experimental validation, a more complete picture of the therapeutic potential of this compound can be established.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248). (2012). RCSB PDB. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. (2022). Semantic Scholar. [Link]

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). National Institutes of Health. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2019). Ingenta Connect. [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews. [Link]

  • List of VEGF/VEGFR inhibitors - Drugs.com. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For immediate reference, 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide should be treated as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) in the public domain necessitates a conservative approach to its disposal, prioritizing personnel safety and environmental compliance. The following procedures are derived from established best practices for managing chemical waste with unknown or inferred hazardous properties, specifically drawing upon the known risks associated with its core chemical structures: the oxazole ring and the carbohydrazide functional group.

This guide is intended for researchers, scientists, and drug development professionals. The information herein synthesizes general hazardous waste management protocols, assuming the compound may possess hazards characteristic of both oxazole and hydrazide derivatives.

Hazard Profile and Safety Precautions: An Evidence-Based Assessment

Inferred Hazards from Structural Analogs:

  • Carbohydrazide Moiety: The parent compound, carbohydrazide, is known to be harmful if swallowed and irritating to the eyes, respiratory system, and skin.[4][5] Critically, heating carbohydrazide may lead to an explosion.[5][6] It is also recognized as being toxic to aquatic organisms.[5][6] Hydrazine derivatives, as a class, are often corrosive, toxic, and potential carcinogens.[7]

  • Oxazole Moiety: Oxazole derivatives are heterocyclic compounds that can cause skin and eye irritation.[8][9]

Based on these related compounds, it is prudent to handle this compound as a substance that is potentially toxic, irritant, and reactive.

Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation risk.[8] The following PPE is mandatory to prevent contact with skin and eyes.

PPE ItemSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[8]To prevent skin contact and potential absorption or irritation.
Eye Protection Chemical safety goggles or a face shield.[10]To protect against splashes and fine particulates.
Body Protection A flame-resistant lab coat worn at all times.To protect skin and clothing from contamination.
Respiratory Handling within a chemical fume hood is the primary engineering control.To prevent inhalation of dust or vapors.[11]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_4 Step 4: Storage & Collection A Identify waste as This compound B Segregate as 'Solid Organic Hazardous Waste' A->B Categorize based on inferred hazards C Select a compatible, sealable solid waste container B->C D Ensure container is clean, dry, and in good condition C->D E Attach a 'HAZARDOUS WASTE' label D->E F List all constituents, including: 'this compound' E->F G Indicate inferred hazards: 'Toxic', 'Irritant', 'Reactive' F->G H Store sealed container in a designated satellite accumulation area G->H I Arrange for pickup by the institution's Environmental Health & Safety (EHS) office H->I

Caption: Spill Response Decision Flowchart.

  • Minor Spill (Small, contained, inside a fume hood):

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Large, outside of containment, or if you are unsure):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the fume hood sash and exit the lab.

    • Contact your institution's EHS or emergency response team immediately. [11]Provide them with the chemical name and location of the spill.

    • Do not attempt to clean up a major spill yourself.

By adhering to these conservative and evidence-informed procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • Industrial C&S. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Oxazole-5-carbohydrazide. Retrieved from [Link]

  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling of 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the known hazards of its core functional groups: the oxazole ring and the carbohydrazide moiety. This document is intended to empower laboratory personnel with the knowledge to manage this chemical safely and effectively, from receipt to disposal.

Hazard Analysis: A Synthesis of Functional Group Toxicology

This compound is a molecule that combines the chemical properties of an oxazole, a class of heterocyclic aromatic organic compounds, and a carbohydrazide, a derivative of hydrazine. A thorough risk assessment necessitates an understanding of the potential hazards associated with each component.

  • Oxazole Moiety: Oxazole derivatives can be flammable and may cause skin and eye irritation.[1] Some can be corrosive, leading to severe burns upon contact.[2] Inhalation of vapors or dust may irritate the respiratory system.[3]

  • Carbohydrazide Moiety: Carbohydrazide and its derivatives are known to be harmful if swallowed.[4] They are often irritating to the skin, eyes, and respiratory system.[4] A significant hazard associated with carbohydrazides is the risk of explosion upon heating.[4] Furthermore, compounds containing hydrazine linkages are often investigated for potential carcinogenicity.[5]

Based on this composite analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, acute toxicity upon ingestion, and a risk of thermal decomposition.

Personal Protective Equipment (PPE): A Multi-tiered Approach to Exposure Minimization

A robust PPE strategy is fundamental to the safe handling of this compound. The following table outlines the recommended PPE based on the operational context.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.[6]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving with nitrile gloves.[6][7]Recommended when there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[6]For responding to spills or uncontrolled releases of the compound.

Glove Selection and Use: Nitrile gloves are recommended for their chemical resistance.[8] Double-gloving is a best practice, especially when working with potentially hazardous compounds.[7][9] The outer glove should be removed and disposed of properly before leaving the immediate work area to prevent the spread of contamination.[9] Always inspect gloves for any signs of degradation or puncture before use.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure risk and ensuring experimental reproducibility.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_dispense Weigh and Dispense in Fume Hood gather_materials->weigh_dispense Proceed to Handling dissolution Perform Dissolution or Reaction Setup weigh_dispense->dissolution decontaminate Decontaminate Work Surfaces dissolution->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Detailed Steps:

  • Preparation:

    • Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, are within the fume hood to minimize traffic in and out of the containment area.

    • Don PPE: Put on the appropriate level of PPE as detailed in the table above.

  • Handling:

    • Weighing and Dispensing: Handle the solid compound with care to avoid generating dust.[11] Use spark-proof tools, as some heterocyclic compounds can be flammable.[6]

    • Dissolution and Reaction: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If heating is required, use a well-controlled heating mantle and monitor the temperature closely to prevent decomposition.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the gown and then the inner gloves.[9]

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7][8]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Emergency ScenarioResponse Protocol
Minor Spill (<1g in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] 3. Gently sweep the material into a labeled waste container. 4. Decontaminate the area with an appropriate solvent.
Major Spill (>1g or outside a fume hood) 1. Evacuate the area immediately. 2. Alert laboratory personnel and the institutional safety office. 3. Prevent entry to the area. 4. Only personnel trained in hazardous spill cleanup should address the spill, wearing a full-face respirator and chemical-resistant suit.[4]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting.[10] 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is imperative to protect the environment and comply with regulations.

cluster_waste_gen Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions and Reaction Quench liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container waste_pickup Arrange for Professional Disposal solid_container->waste_pickup liquid_container->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Waste Disposal Workflow.

Disposal Procedures:

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of hydrazide-containing waste is high-temperature incineration by a licensed hazardous waste disposal company.[12] Chemical treatment to break down the hydrazide moiety may also be an option, but this should only be performed by trained personnel following a validated protocol.[13][14]

Conclusion: A Culture of Safety

The safe handling of this compound is contingent upon a thorough understanding of its potential hazards and strict adherence to established safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, meticulous operational planning, and responsible waste disposal into your laboratory's standard operating procedures, you can create a safer research environment. This guide serves as a foundational resource, but it is incumbent upon each researcher to remain vigilant and prioritize safety in all aspects of their work.

References

  • Industrial Chemical News. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). [Link]

  • Hydrazine Hydrate 7.5% - Safety Data Sheet. (2015, October 6). [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Advanced Biotech. (2025, January 25). SDS. [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

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2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
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